molecular formula C9H20N2O B020606 2-(4-Isopropylpiperazin-1-yl)ethanol CAS No. 103069-50-7

2-(4-Isopropylpiperazin-1-yl)ethanol

Cat. No.: B020606
CAS No.: 103069-50-7
M. Wt: 172.27 g/mol
InChI Key: KDYNMWFSJAIPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Isopropylpiperazin-1-yl)ethanol (CAS 103069-50-7) is a high-purity piperazine derivative serving as a versatile chemical building block and key synthetic intermediate in medicinal chemistry and drug discovery research. Research Applications and Value Pharmaceutical Intermediate: This compound is a crucial precursor in the synthesis of complex molecules with potential biological activity. Its structure, featuring both a piperazine ring and an ethanol side chain, makes it a valuable scaffold for constructing drug candidates, particularly in the development of antineoplastic agents . Versatile Pharmacophore: The piperazine ring is a common feature in many therapeutic compounds, known for contributing to favorable pharmacokinetic properties and the ability to interact with various biological targets. The 2-hydroxyethyl group provides a handle for further chemical modification, enhancing its utility in structure-activity relationship (SAR) studies . Physical and Chemical Properties CAS Number: 103069-50-7 Molecular Formula: C 9 H 20 N 2 O Molecular Weight: 172.27 g/mol Boiling Point: 263.9°C at 760 mmHg Density: 0.98 g/cm 3 Handling and Usage Attention: This product is for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all appropriate safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-propan-2-ylpiperazin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h9,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYNMWFSJAIPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406285
Record name 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103069-50-7
Record name 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 103069-50-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(4-Isopropylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Isopropylpiperazin-1-yl)ethanol is a substituted piperazine derivative of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. The piperazine moiety is a common scaffold in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability.[1] The presence of both a hydroxyl group and a tertiary amine within the structure of this compound suggests its potential as a versatile building block in the synthesis of more complex molecules with diverse biological activities.

This technical guide provides a comprehensive overview of the physical properties of this compound. Due to a scarcity of publicly available experimental data for this specific compound, this guide leverages data from its close structural isomer, 2-(4-isobutylpiperazin-1-yl)ethanol, to provide estimated values and context. The principles and experimental methodologies detailed herein are fundamental to the physicochemical characterization of novel chemical entities and are presented with the rigor required for scientific research and development.

Physicochemical Properties

A summary of the core physical properties is presented in the table below. It is critical to note that the quantitative values are derived from data for the isobutyl analog, 2-(4-isobutylpiperazin-1-yl)ethanol, and should be considered as estimations for this compound. The structural difference between an isopropyl and an isobutyl group, while seemingly minor, can influence properties such as boiling point and density due to differences in molecular packing and van der Waals forces.

PropertyEstimated Value (based on 2-(4-isobutylpiperazin-1-yl)ethanol)Rationale for Isopropyl vs. Isobutyl Isomer
Molecular Formula C₁₀H₂₂N₂OIdentical for both isomers.
Molecular Weight 186.29 g/mol Identical for both isomers.
Appearance Colorless to pale yellow liquidExpected to be similar for both isomers.
Boiling Point Not availableThe boiling point of the isopropyl isomer may be slightly lower than the isobutyl isomer due to its more compact structure, which can reduce the surface area for intermolecular interactions.
Density Not availableThe density of the isopropyl isomer is expected to be similar to, or slightly lower than, the isobutyl isomer due to less efficient packing of the branched isopropyl group compared to the isobutyl group.
Solubility Highly soluble in water and common organic solvents such as ethanol and acetone.[2]The presence of the hydroxyl group allows for hydrogen bonding with polar solvents like water.[2] The piperazine nitrogen atoms can also act as hydrogen bond acceptors. The alkyl chain provides some nonpolar character, allowing for solubility in organic solvents. This amphipathic nature is expected to be very similar for both isomers.

Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental methodologies for determining the key physical properties of a liquid compound like this compound.

Determination of Boiling Point

The boiling point is a critical indicator of a liquid's volatility and purity. The Thiele tube method is a common and efficient technique for this measurement.[3]

Methodology: Thiele Tube Method

  • Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is then placed, open-end down, into the test tube containing the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution throughout the oil bath.

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. Heating is then discontinued.

  • Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[4] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Causality Behind Experimental Choices: The use of an inverted capillary tube provides a nucleation site for boiling and a clear visual indicator of the equilibrium between the liquid and vapor phases. The Thiele tube design ensures uniform heating of the sample, which is crucial for an accurate determination.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies. For a liquid, this can be accurately determined using a pycnometer or, more simply, with a graduated cylinder and a balance.[5]

Methodology: Graduated Cylinder and Balance

  • Mass of Empty Container: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

  • Volume Measurement: A known volume of the liquid (e.g., 10 mL) is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

  • Mass of Container and Liquid: The mass of the graduated cylinder containing the liquid is measured.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid. The density is then calculated by dividing the mass of the liquid by its volume.

Self-Validating System: To ensure accuracy, the measurement should be repeated multiple times, and the average density should be reported. The temperature at which the measurement is performed must also be recorded, as density is temperature-dependent.

G A Start B Measure Mass of Empty Graduated Cylinder A->B C Add Known Volume of Liquid B->C D Measure Mass of Cylinder + Liquid C->D E Calculate Mass of Liquid D->E F Calculate Density (Mass/Volume) E->F G End F->G

Caption: Experimental Workflow for Density Determination.

Determination of Solubility

The solubility of a compound in various solvents provides insight into its polarity and potential for formulation in different delivery systems. A qualitative assessment is often the first step.

Methodology: Qualitative Solubility Test

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, toluene, hexane).

  • Sample Addition: A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

  • Mixing: The mixture is vigorously agitated (e.g., using a vortex mixer) for a set period.

  • Observation: The mixture is observed to determine if the solute has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble.

Expertise & Experience: The "like dissolves like" principle is a guiding concept here.[6] The polar hydroxyl group and nitrogen atoms of this compound suggest good solubility in polar protic solvents like water and ethanol. The hydrocarbon portion of the molecule suggests some solubility in less polar organic solvents.

G cluster_0 Solubility Testing Workflow A Start: Select Solute and Solvent B Add Known Amount of Solute to Solvent A->B C Agitate Mixture B->C D Observe for Dissolution C->D E Classify: Soluble, Partially Soluble, or Insoluble D->E F End E->F

Caption: Logical Flow for Qualitative Solubility Assessment.

Authoritative Grounding & Comprehensive References

References

2-(4-Isopropylpiperazin-1-yl)ethanol CAS 103069-50-7 safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-(4-Isopropylpiperazin-1-yl)ethanol (CAS 103069-50-7)

Compound Profile and Introduction

This compound is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are investigated for a wide range of pharmacological activities. The structure combines a basic piperazine nitrogen, an isopropyl group, and a primary alcohol, suggesting potential for both hydrogen bonding and reactivity as a tertiary amine. Understanding these structural features is foundational to anticipating its chemical behavior and toxicological profile.

Identifier Value
IUPAC Name This compound
CAS Number 103069-50-7
Molecular Formula C₉H₂₀N₂O
Molecular Weight 172.27 g/mol
Structure (Image of the chemical structure would be placed here)

Hazard Identification and Risk Assessment

Based on structure-activity relationships with analogous N-substituted piperazine ethanols, this compound is anticipated to present specific health hazards. The primary concerns are related to its alkaline nature (due to the tertiary amine) and its potential to act as an irritant.

Anticipated GHS Classification
Hazard Class Hazard Category Anticipated Hazard Statement
Skin Corrosion/IrritationCategory 1C or 2H314: Causes severe skin burns and eye damage, or H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.
Acute Toxicity (Oral)Category 4 (Predicted)H302: Harmful if swallowed.
Specific Target Organ ToxicityCategory 3 (Predicted)H335: May cause respiratory irritation.
Rationale for Classification
  • Skin and Eye Damage (Category 1): Piperazine derivatives are often alkaline and can cause significant irritation or corrosive damage upon contact.[1][2] The terminal ethanol group may slightly moderate this, but a conservative approach assuming corrosive potential is warranted. Category 1 for eye damage is particularly likely, as the eye is more sensitive than the skin.[3][4] A substance is classified in Category 1 for serious eye damage if it produces tissue damage or serious physical decay of vision that is not fully reversible within 21 days.[4][5]

  • Skin Irritation (Category 2): Should the compound prove not to be fully corrosive, it would almost certainly be classified as a skin irritant. This classification applies to substances that cause reversible skin damage after an exposure of up to 4 hours.[1][6]

  • Acute Oral Toxicity: Many simple amine compounds exhibit moderate acute oral toxicity. Ingestion could lead to irritation of the gastrointestinal tract.

  • Respiratory Irritation: As with many volatile or aerosolized amines, inhalation of vapors or mists may irritate the respiratory tract.

Risk Assessment and Control Workflow

A systematic approach to risk assessment is critical before handling this compound. The goal is to implement a hierarchy of controls to minimize potential exposure.

RiskAssessmentWorkflow start Start: New Protocol with CAS 103069-50-7 identify 1. Hazard Identification (Review this guide, assess data on analogous compounds) start->identify assess 2. Exposure Assessment (Evaluate quantity, duration, frequency, and route of exposure) identify->assess risk_eval 3. Risk Characterization (Is risk acceptable?) assess->risk_eval elim_sub 4. Elimination/Substitution (Can a less hazardous chemical be used?) risk_eval->elim_sub No implement Implement Controls & Proceed with Work risk_eval->implement Yes eng_ctrl 5. Engineering Controls (Fume hood, ventilation) elim_sub->eng_ctrl admin_ctrl 6. Administrative Controls (SOPs, training, designated areas) eng_ctrl->admin_ctrl ppe 7. Personal Protective Equipment (PPE) (Gloves, eyewear, lab coat) admin_ctrl->ppe ppe->implement review Review & Update Protocol (After experiment or if conditions change) implement->review review->start end End review->end

Caption: Risk Assessment and Control Workflow for Handling this compound.

Safe Handling and Engineering Controls

Engineering Controls

The primary engineering control for this compound is a certified chemical fume hood. All weighing, transferring, and reaction workups should be performed within the fume hood to prevent inhalation of vapors or aerosols.[7] Eyewash stations and safety showers must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE)
Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A full-face shield is required if there is a splash hazard.Protects against splashes that could cause irreversible eye damage.[7]
Skin Protection Flame-resistant lab coat. Chemical-resistant gloves (Nitrile, minimum 8 mil thickness).A lab coat protects the body from incidental contact. Nitrile gloves provide good resistance to amine compounds. Always check manufacturer breakthrough times for the specific glove and solvent being used.[7]
Hand Protection Change gloves immediately if they become contaminated. Do not reuse disposable gloves.Prevents permeation and accidental spread of the chemical to other surfaces or personal items.
Respiratory Protection Not typically required when work is performed in a fume hood. If engineering controls fail or for large-scale spills, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Ensures respiratory safety in non-routine situations.
Handling and Storage Protocol
  • Preparation: Before starting, ensure the fume hood is operational, all required PPE is available, and the location of the emergency eyewash and shower is known.

  • Aliquotting: Transfer the chemical from the stock container to the reaction vessel inside the fume hood. Use a clean pipette or spatula. Avoid generating dust or aerosols.

  • Reaction: Keep all reaction vessels capped or covered to the extent possible.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[7][8]

  • Waste Disposal: Dispose of all waste materials (including contaminated gloves and paper towels) in a properly labeled hazardous waste container in accordance with local, state, and federal regulations.[8]

Emergency and First-Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure.

Exposure Route First-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open to ensure thorough rinsing of the entire surface.[9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[8] Wash the affected area with soap and plenty of water for at least 15 minutes.[10] Seek medical attention if irritation develops or persists.
Inhalation Move the individual to fresh air immediately.[8][10] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[7][9] If the person is conscious and alert, rinse their mouth with water and have them drink 1-2 glasses of water to dilute the substance.[10] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

Spill Response Protocol

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (fume hood sash should be down).

  • Control: Prevent the spill from spreading. Use an inert, non-combustible absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (if applicable): For small spills of basic compounds, a weak acid solution can be used for final decontamination after the bulk material is absorbed, but this should only be done by trained personnel.

  • Collect: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect all cleaning materials for hazardous waste disposal.

  • Report: Report the incident to the appropriate safety officer or supervisor.

References

A Comprehensive Technical Guide to 2-(4-Isopropylpiperazin-1-yl)ethanol: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed examination of 2-(4-Isopropylpiperazin-1-yl)ethanol (CAS No: 103069-50-7), a substituted piperazine derivative of significant interest to the pharmaceutical and fine chemical industries. The document elucidates the compound's precise chemical structure and nomenclature, outlines a robust and reproducible synthetic pathway with mechanistic insights, and presents a thorough analysis of its expected spectroscopic characteristics. As a versatile synthetic intermediate, the strategic importance of this molecule lies in its bifunctional nature, incorporating a nucleophilic secondary amine within the piperazine ring and a terminal hydroxyl group, making it a valuable building block for drug discovery and development.[1] This guide is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of this compound's properties and applications.

Compound Identification and Physicochemical Properties

Precise identification is paramount for regulatory compliance, reproducibility in research, and safety. This section details the nomenclature and fundamental physical and chemical properties of the target compound.

IUPAC Name and Synonyms

The formal IUPAC name for the compound is This compound . It is also commonly known by its alternative name, 1-(2-Hydroxyethyl)-4-isopropylpiperazine .[2][3]

Chemical Identifiers

For unambiguous identification across databases and regulatory filings, the following identifiers are critical:

IdentifierValueSource
CAS Number 103069-50-7[2][3]
Molecular Formula C₉H₂₀N₂O[2]
Molecular Weight 172.27 g/mol [2]
MDL Number MFCD06740831
Physicochemical Properties

The properties of this compound are largely dictated by the interplay between the polar ethanol tail and the slightly less polar, but hydrogen-bond-accepting, piperazine core. While extensive experimental data for this specific molecule is not publicly compiled, the properties of the closely related parent compound, 1-(2-Hydroxyethyl)piperazine, provide a reliable baseline.

PropertyExpected Value / DescriptionRationale / Comparative Data Source
Appearance Clear, colorless to pale yellow viscous liquidBased on properties of similar N-substituted piperazines.[4]
Boiling Point >250 °C (estimated)The parent compound, 1-(2-Hydroxyethyl)piperazine, has a boiling point of 246 °C. The addition of the isopropyl group will slightly increase the molecular weight and van der Waals forces, likely raising the boiling point.[4]
Density ~1.0 g/mL (estimated)The parent compound has a density of 1.061 g/mL. The non-polar isopropyl group may slightly decrease the density.[4]
Solubility Highly soluble in water and polar organic solvents (e.g., ethanol, methanol).The hydroxyl group and tertiary amines are capable of extensive hydrogen bonding with protic solvents, ensuring high water solubility.[5]

Chemical Structure Elucidation

The molecular architecture of this compound consists of three key functional components: a central piperazine heterocycle, an N-isopropyl substituent, and an N-hydroxyethyl substituent. The piperazine ring exists predominantly in a stable chair conformation. The nitrogen atom at position 1 is substituted with the 2-hydroxyethyl group, while the nitrogen at position 4 is substituted with the isopropyl group. This arrangement makes the two nitrogen atoms chemically distinct tertiary amines.

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions A N-Isopropylpiperazine E SN2 Alkylation Reaction A->E B 2-Chloroethanol B->E C K₂CO₃ (Base) Acetonitrile (Solvent) C->E D Reflux (80-85 °C, 12-24h) D->E F Workup (Filtration, Evaporation) E->F G Purification (Vacuum Distillation) F->G H Final Product: This compound G->H

References

Solubility of 2-(4-Isopropylpiperazin-1-yl)ethanol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(4-Isopropylpiperazin-1-yl)ethanol in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative data, this document establishes a robust, inferred solubility profile based on first-principles of chemical theory, molecular structure analysis, and comparisons with analogous compounds. We delve into the underlying physicochemical principles that govern its solubility, including polarity, hydrogen bonding, and intermolecular forces. Furthermore, this guide presents a detailed, step-by-step experimental protocol for the quantitative determination of solubility using the isothermal saturation method, empowering researchers to generate precise data tailored to their specific applications. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvent systems to optimize reaction conditions, purification processes, and formulation strategies.

Introduction to this compound

This compound is a substituted piperazine derivative. Its molecular structure, featuring a piperazine ring, a hydroxyl group, and an isopropyl substituent, imparts a unique combination of physicochemical properties that are critical to its function in chemical synthesis. Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). Understanding the solubility of intermediates like this compound is paramount for the successful design and scale-up of synthetic routes, enabling rational solvent selection for reactions, extractions, and crystallizations. This guide provides the foundational knowledge to predict and experimentally verify its solubility across a range of common organic solvents.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the fundamental principle "like dissolves like," which states that substances with similar intermolecular forces are likely to be miscible.[1][2] To predict the solubility of this compound, we must first analyze its molecular structure to identify its key functional groups and their respective polarities.

Molecular Structure Analysis: The molecule can be deconstructed into distinct polar (hydrophilic) and non-polar (hydrophobic) regions.

  • Polar Moieties:

    • Hydroxyl (-OH) Group: This group is highly polar and can act as both a hydrogen bond donor and acceptor, promoting strong interactions with polar protic solvents.[1][3]

    • Piperazine Ring Nitrogens: The two tertiary amine nitrogens within the piperazine ring are polar and can act as hydrogen bond acceptors. Their basic nature also means solubility can be pH-dependent in aqueous or acidic solutions.

  • Non-Polar Moieties:

    • Isopropyl Group (-CH(CH₃)₂): This branched alkyl group is non-polar and contributes hydrophobic character to the molecule.

    • Ethyl Linker and Piperazine Carbons: The hydrocarbon backbone of the molecule is also non-polar.

The overall solubility is a balance between these competing characteristics.[4] The presence of multiple polar sites, particularly the hydroxyl group, suggests a predisposition for solubility in polar solvents.

Caption: Structure of this compound highlighting polar and non-polar regions.

The interplay of these forces dictates solubility behavior. In a polar protic solvent like ethanol, the hydroxyl groups of both the solute and solvent can form strong hydrogen bonds, leading to effective solvation.[2] In non-polar solvents like hexane, the energy required to break the strong solute-solute hydrogen bonds is not compensated by the weak van der Waals forces formed with the solvent, resulting in poor solubility.

Inferred Solubility Profile

Based on the structural analysis and principles of intermolecular forces, a qualitative solubility profile for this compound can be inferred. This profile serves as a predictive tool for solvent screening in a laboratory setting.

Solvent Class Solvent Example Inferred Solubility Rationale
Polar Protic Water, Methanol, EthanolHighThe hydroxyl and amine groups can form strong hydrogen bonds with the solvent.[1][4][5]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High to ModerateThese solvents are strong hydrogen bond acceptors and have high dielectric constants, enabling them to dissolve polar molecules effectively.[2]
Acetonitrile, AcetoneModerateThese solvents are polar but are weaker hydrogen bond acceptors compared to DMSO, suggesting slightly lower but still significant solubility.[2][5]
Non-Polar Toluene, DichloromethaneLow to ModerateThe molecule possesses some non-polar character, which may allow for limited solubility in moderately polar or highly polarizable solvents.
Hexane, Cyclohexane, Diethyl EtherVery Low / InsolubleThe energy from weak London dispersion forces is insufficient to overcome the strong solute-solute hydrogen bonding and dipole-dipole interactions.[2][4]

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a well-controlled experimental procedure is essential. The Isothermal Saturation Method followed by gravimetric analysis is a reliable and straightforward technique.[6]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Constant temperature shaker bath or incubator

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL)

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Syringes

  • Pre-weighed glass vials or evaporating dishes for drying

  • Drying oven or vacuum desiccator

Step-by-Step Methodology:

  • Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment. b. Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial. c. Securely cap the vial to prevent solvent evaporation.

  • Equilibration: a. Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24-48 hours is typically recommended.[4] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Collection and Filtration: a. After equilibration, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle. b. Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles. c. Attach a 0.22 µm syringe filter to the syringe. This step is critical to remove any suspended microcrystals, ensuring only the dissolved solute is measured. d. Dispense a precise volume of the filtered, saturated solution (e.g., 1.0 mL) into a pre-weighed (tared) glass vial. Record the exact mass of the empty vial.

  • Solvent Evaporation and Mass Determination: a. Place the vial containing the filtered solution into a drying oven set to a temperature that will evaporate the solvent efficiently without degrading the solute (e.g., 50-60 °C). Alternatively, use a vacuum desiccator at room temperature. b. Continue drying until the solute is completely dry and a constant mass is achieved. c. Cool the vial to room temperature in a desiccator to prevent moisture absorption before weighing. d. Weigh the vial containing the dry residue on the analytical balance.

  • Calculation of Solubility: a. Mass of dissolved solute (m_solute): (Mass of vial + dry residue) - (Mass of empty vial) b. Volume of solvent used (V_solvent): The volume of the filtered solution taken (e.g., 1.0 mL). c. Solubility: Solubility = m_solute / V_solvent

    • The result is typically expressed in units such as mg/mL or g/L.

Caption: Workflow for the Isothermal Saturation Method.

Factors Influencing Experimental Results

Several factors can influence the measured solubility, and controlling them is key to obtaining reproducible data:

  • Temperature: The solubility of solids in liquids typically increases with temperature, as the dissolution process is often endothermic.[3][7] Therefore, maintaining a constant and accurately recorded temperature is crucial.

  • Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Always use high-purity materials.

  • Equilibrium Time: Insufficient equilibration time will lead to an underestimation of the true solubility. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.

  • pH (for protic or aqueous systems): The tertiary amines in the piperazine ring are basic. In acidic conditions, they can become protonated, forming a salt. This ionic form is significantly more polar and will exhibit dramatically different solubility compared to the neutral form.

Safety and Handling

When conducting solubility studies, standard laboratory safety practices must be followed. Researchers must consult the specific Safety Data Sheet (SDS) for this compound and for every organic solvent used.[8][9][10] General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and solvent-resistant gloves.

  • Keeping solvents away from ignition sources, as many are flammable.[11]

Conclusion

While specific quantitative solubility data for this compound is not widely published, a reliable qualitative profile can be inferred from its molecular structure. The presence of a hydroxyl group and two piperazine nitrogens suggests high solubility in polar protic solvents and moderate to high solubility in polar aprotic solvents, with poor solubility expected in non-polar solvents. This guide provides both the theoretical foundation for these predictions and a robust experimental protocol for researchers to determine precise quantitative solubility values. This combined approach of theoretical prediction and empirical verification empowers scientists to make informed decisions in solvent selection, ultimately accelerating research and development timelines.

References

The Privileged Scaffold: A Technical Guide to the Biological Activities of 2-(4-Isopropylpiperazin-1-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the diverse biological activities associated with derivatives of the 2-(4-isopropylpiperazin-1-yl)ethanol scaffold. As a "privileged" structure in medicinal chemistry, the piperazine ring, particularly when functionalized with an ethanol moiety, serves as a versatile backbone for the development of novel therapeutic agents.[1][2][3] This document will delve into the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of these derivatives, with a focus on their potential applications in treating a range of human diseases. We will explore their neuropharmacological, antimicrobial, and anticancer properties, providing detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The this compound Core: A Building Block for Bioactivity

The this compound molecule combines several key features that contribute to its pharmacological potential. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a rigid structure with a high polar surface area, enhancing water solubility and bioavailability.[3] The N-isopropyl group provides a specific lipophilic character that can influence receptor binding and cell permeability. Finally, the ethanol side chain presents a reactive hydroxyl group that can be readily modified to generate a diverse library of derivatives.

The versatility of this scaffold allows for systematic modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will explore how alterations to the aryl substituents, the ethanol side chain, and the piperazine ring itself impact the biological activity of the resulting compounds.

Neuropharmacological Activities: Modulating Brain Chemistry

Derivatives of the piperazine scaffold have long been investigated for their effects on the central nervous system (CNS).[2][4][5][6] The ability of these compounds to interact with various neurotransmitter receptors, particularly dopaminergic and serotonergic receptors, has led to the development of antipsychotic, antidepressant, and anxiolytic agents.[4][7]

Antipsychotic Potential

Atypical antipsychotics often feature an arylpiperazine moiety. The mechanism of action for many of these drugs involves antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors. Derivatives of this compound can be designed to exhibit a similar receptor binding profile.

A study on 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides demonstrated that specific substitutions on the aryl ring led to compounds with a promising atypical antipsychotic-like profile in mouse models.[5] These compounds were evaluated for their ability to counteract apomorphine-induced climbing and 5-HTP-induced head twitches, behaviors associated with dopaminergic and serotonergic stimulation, respectively.[5]

Experimental Protocol: Evaluation of Antipsychotic Activity

Objective: To assess the potential antipsychotic effects of novel this compound derivatives using established behavioral models in mice.

Models:

  • Apomorphine-Induced Climbing:

    • Rationale: Apomorphine is a non-selective dopamine agonist that induces a characteristic climbing behavior in mice, which is sensitive to dopamine receptor antagonists.

    • Procedure:

      • Male Swiss mice are pre-treated with the test compound or vehicle control via intraperitoneal (i.p.) injection.

      • After a 30-minute absorption period, apomorphine (1.5 mg/kg) is administered subcutaneously.

      • Mice are immediately placed in individual wire mesh cages.

      • Climbing behavior is scored at 10, 20, and 30 minutes post-apomorphine injection based on the position of the mouse in the cage.

  • 5-HTP-Induced Head Twitch Response:

    • Rationale: 5-Hydroxytryptophan (5-HTP) is a precursor to serotonin and induces head twitches in mice, a behavior mediated by 5-HT2A receptors.

    • Procedure:

      • Mice are pre-treated with the test compound or vehicle.

      • 30 minutes later, 5-HTP (100 mg/kg, i.p.) is administered.

      • The number of head twitches is counted for 2-minute periods at 10-minute intervals for 30 minutes.

Data Analysis: The scores from the apomorphine-induced climbing test and the number of head twitches are compared between the test compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Anxiolytic and Antidepressant-like Activities

The serotonergic and GABAergic systems are key targets for anxiolytic and antidepressant medications.[4][6] A novel piperazine derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192), has been shown to exhibit both anxiolytic-like and antidepressant-like activities in mice.[4] The study revealed that these effects are mediated by the serotonergic system and the benzodiazepine site of the GABAA receptor.[4]

Signaling Pathway: Anxiolytic and Antidepressant Action

G Compound 2-(4-Arylpiperazin-1-yl)ethanol Derivative Serotonin_System Serotonergic System (e.g., 5-HT1A Receptors) Compound->Serotonin_System Modulates GABA_System GABAergic System (GABAA Receptor) Compound->GABA_System Modulates Anxiolytic Anxiolytic-like Effect Serotonin_System->Anxiolytic Antidepressant Antidepressant-like Effect Serotonin_System->Antidepressant GABA_System->Anxiolytic

Caption: Modulation of serotonergic and GABAergic pathways by piperazine derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Piperazine derivatives have emerged as a promising scaffold for this purpose, exhibiting activity against a broad spectrum of bacteria and fungi.[8][9][10][11][12][13]

The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes. Structure-activity relationship studies have shown that the nature of the substituents on the piperazine ring and the aryl moieties significantly influences the antimicrobial potency and spectrum.[8]

For instance, the synthesis and evaluation of 1-(1,4-benzodioxane-2-carbonyl) piperazine derivatives revealed that a 4-(2-trifluoromethyl)-benzenesulfonyl substitution resulted in significant activity against pathogenic bacterial and fungal strains.[8] Another study on 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines identified compounds that were more potent than ampicillin against methicillin-resistant Staphylococcus aureus (MRSA).[10]

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Synthesize & Purify Piperazine Derivatives Broth_Dilution Perform Broth Microdilution Assay Compound_Prep->Broth_Dilution Microbe_Prep Prepare Standardized Microbial Inoculum Microbe_Prep->Broth_Dilution Incubate Incubate at 37°C for 24 hours Broth_Dilution->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Potential: Targeting Tumor Cell Proliferation

The piperazine scaffold is also a key component of several anticancer drugs.[1][14][15][16] Derivatives of this compound can be designed to exhibit cytotoxic activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Novel piperazine derivatives of vindoline, a Vinca alkaloid, have demonstrated significant antiproliferative effects across a panel of 60 human tumor cell lines.[14] Specifically, derivatives with a 4-trifluoromethylphenyl substituent showed remarkable efficacy against colon and CNS cancer, as well as melanoma.[14] Another study on 1-(2-aryl-2-adamantyl)piperazine derivatives highlighted their selective efficacy against melanoma cell lines, inducing cell death via apoptosis and autophagy-related mechanisms.[16]

Table 1: Anticancer Activity of Selected Piperazine Derivatives

Compound ClassCancer TypeCell LineActivity MetricResultReference
Vindoline-Piperazine ConjugatesBreast CancerMDA-MB-468GI501.00 µM[14]
Non-Small Cell Lung CancerHOP-92GI501.35 µM[14]
Colon CancerKM12Growth Percent-84.40%[14]
MelanomaSK-MEL-5Growth Percent-98.17%[14]
N-Ethyl-Piperazinyl-Amides of Oleanonic and Ursonic AcidsVariousNCI-60 PanelGI50Submicromolar[15]
1-(2-Aryl-2-adamantyl)piperazinesMelanomaMDA-MB-435Clonogenic InhibitionSignificant[16]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising area for drug discovery and development. The inherent versatility of the piperazine ring, coupled with the ability to introduce a wide range of substituents, allows for the creation of compounds with diverse and potent biological activities. The neuropharmacological, antimicrobial, and anticancer properties highlighted in this guide underscore the therapeutic potential of this chemical class.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Deepening: Systematic modifications of the this compound core are needed to build a comprehensive SAR profile for each biological activity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most promising derivatives will be crucial for their further development.

  • In Vivo Efficacy and Safety: Compounds with potent in vitro activity must be evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and toxicity.

  • Development of Drug Delivery Systems: Formulations that enhance the bioavailability and targeted delivery of these compounds could further improve their therapeutic index.

By leveraging the insights and methodologies presented in this guide, researchers can continue to unlock the full potential of this compound derivatives in the ongoing quest for novel and effective therapies.

References

The 2-(4-Isopropylpiperazin-1-yl)ethanol Scaffold: A Privileged Pharmacophore in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers in Medicinal Chemistry and Drug Development

Authored by: A Senior Application Scientist

Abstract

The 2-(4-isopropylpiperazin-1-yl)ethanol moiety represents a significant pharmacophore in modern drug design, particularly within the realm of centrally acting agents. This technical guide provides a comprehensive analysis of this structural motif, dissecting its intrinsic properties that contribute to favorable biological activity and pharmacokinetic profiles. We will explore its role as a versatile building block, delve into the nuanced structure-activity relationships (SAR) of its derivatives, and elucidate its interactions with key neurological targets. This document serves as a resource for medicinal chemists and drug development professionals, offering a synthesis of established knowledge and actionable protocols for the synthesis and evaluation of novel compounds bearing this privileged scaffold.

Introduction: The Strategic Value of the Piperazine Moiety

The piperazine ring is a ubiquitous feature in a multitude of FDA-approved pharmaceuticals, a testament to its value in medicinal chemistry.[1][2][3] This six-membered heterocycle, with its two opposing nitrogen atoms, imparts a unique combination of structural rigidity and physicochemical properties.[2] The nitrogen atoms can serve as hydrogen bond acceptors and can be protonated at physiological pH, enhancing aqueous solubility and oral bioavailability.[2] Furthermore, the piperazine ring acts as a versatile scaffold, allowing for the strategic placement of various substituents to modulate pharmacological activity and fine-tune pharmacokinetic parameters.[1][4]

The this compound pharmacophore builds upon this foundation by incorporating two key features: an N-isopropyl group and a hydroxyethyl side chain. The isopropyl group provides a degree of lipophilicity that can facilitate penetration of the blood-brain barrier, a critical attribute for CNS-active drugs.[5] The ethanol moiety offers a site for further chemical modification, enabling the exploration of structure-activity relationships, and can also participate in hydrogen bonding interactions with biological targets.

Molecular Architecture and Physicochemical Properties

The this compound core possesses a unique topographical and electronic signature that underpins its utility as a pharmacophore.

PropertyValueSignificance in Drug Design
Molecular Formula C₉H₂₀N₂O
Molecular Weight 172.27 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
Topological Polar Surface Area (TPSA) 27.7 ŲContributes to good membrane permeability and blood-brain barrier penetration.
pKa (predicted) ~8.5-9.5 (more basic nitrogen)The basicity of the piperazine nitrogens allows for salt formation, improving solubility and handling. The protonated form can engage in ionic interactions with target receptors.
LogP (predicted) ~1.0-1.5A balanced lipophilicity that is often optimal for CNS drugs, allowing for both sufficient membrane permeability and aqueous solubility.

Synthesis of the this compound Scaffold and its Derivatives

The synthesis of the this compound core and its analogs can be achieved through several established synthetic routes. A common and efficient method involves the N-alkylation of a suitable piperazine precursor.

General Synthetic Protocol for 2-(4-Alkylpiperazin-1-yl)ethanol Derivatives

This protocol outlines a general procedure for the synthesis of N-alkylated piperazine-ethanol derivatives, which can be adapted for the specific synthesis of the isopropyl analog.

Step 1: N-Alkylation of 1-(2-hydroxyethyl)piperazine

  • Reaction: 1-(2-Hydroxyethyl)piperazine is reacted with an appropriate alkylating agent (e.g., isopropyl bromide or isopropyl iodide) in the presence of a base.

  • Reagents and Conditions:

    • 1-(2-Hydroxyethyl)piperazine (1 equivalent)

    • Isopropyl bromide (1.1 equivalents)

    • Potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base (2-3 equivalents)

    • Acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) as the solvent

    • Reaction is typically stirred at room temperature or heated to 50-80 °C for several hours to overnight.

  • Work-up and Purification:

    • The reaction mixture is filtered to remove the inorganic base.

    • The solvent is removed under reduced pressure.

    • The residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Synthesis_Workflow reagents 1-(2-Hydroxyethyl)piperazine Isopropyl Bromide Base (K₂CO₃) reaction N-Alkylation in Acetonitrile reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_pre Dopamine D2_receptor D₂ Receptor DA_pre->D2_receptor Activates response Cellular Response (e.g., reduced neuronal excitability) D2_receptor->response HT2A_receptor 5-HT₂ₐ Receptor HT2A_receptor->response Pharmacophore 2-(4-Isopropylpiperazin- 1-yl)ethanol Derivative Pharmacophore->D2_receptor Modulates (Antagonist/ Partial Agonist) Pharmacophore->HT2A_receptor Antagonizes Binding_Assay_Workflow start Prepare Reagents: - Cell Membranes (D₂R) - Radioligand ([³H]-Spiperone) - Test Compound - Buffers incubation Incubate in 96-well Plate start->incubation filtration Rapid Filtration (Separates Bound from Unbound) incubation->filtration counting Scintillation Counting (Measures Radioactivity) filtration->counting analysis Data Analysis: - Calculate IC₅₀ - Calculate Ki counting->analysis

References

Thermogravimetric Analysis of 2-(4-Isopropylpiperazin-1-yl)ethanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Thermal Stability

In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of the physicochemical properties of intermediates is paramount. 2-(4-Isopropylpiperazin-1-yl)ethanol (CAS No. 103069-50-7), a substituted piperazine derivative, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a piperazine ring, a tertiary amine, and a primary alcohol, imparts specific characteristics that are crucial for its application and handling.[2]

Thermogravimetric analysis (TGA) is a cornerstone technique in material characterization, offering profound insights into the thermal stability and compositional properties of materials.[3][4] By meticulously measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides a quantitative assessment of its thermal degradation profile.[5][6] This guide presents an in-depth exploration of the thermogravimetric analysis of this compound, offering a robust framework for researchers, scientists, and drug development professionals to evaluate its thermal stability.

The "Why": Causality Behind the TGA Experiment

The decision to employ TGA for the analysis of this compound is driven by the need to ascertain its thermal limits. This knowledge is critical for:

  • Process Safety and Hazard Assessment: Understanding the decomposition temperature is vital for preventing runaway reactions and ensuring safe handling and storage conditions.

  • API Synthesis and Process Optimization: The thermal stability of this intermediate directly impacts the design of synthetic routes, particularly for reactions conducted at elevated temperatures.

  • Purity and Quality Control: TGA can detect the presence of volatile impurities or residual solvents, which would manifest as mass loss at temperatures below the decomposition point of the main compound.

  • Regulatory Compliance: Thermal stability data is an integral part of the documentation required by regulatory agencies for drug substance characterization.

Piperazine and its derivatives are known to undergo thermal degradation, and the presence of both an alcohol and a tertiary amine in the structure of this compound suggests potential for complex decomposition pathways.[7]

Methodology: A Self-Validating Protocol

The following protocol for the thermogravimetric analysis of this compound is designed to be a self-validating system, ensuring accuracy and reproducibility.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential for obtaining reliable data. The instrument should be equipped with a high-precision balance and a furnace capable of a linear heating rate.[3][5]

  • Mass Calibration: Performed using certified calibration weights to ensure the accuracy of the balance.

  • Temperature Calibration: Carried out using materials with known Curie points (e.g., nickel and iron) to ensure the accuracy of the temperature measurement at the sample.

Experimental Parameters

The choice of experimental parameters is critical and directly influences the outcome of the TGA experiment.[8]

ParameterRecommended SettingRationale
Sample Mass 5-10 mgAn optimal sample size that is representative of the bulk material without causing significant thermal gradients within the sample.
Heating Rate 10 °C/minA standard heating rate that provides a good balance between resolution of thermal events and experimental time.
Temperature Range Ambient to 600 °CThis range is sufficient to cover the boiling point of the compound (263.9°C) and its expected decomposition.[2]
Purge Gas Nitrogen (Inert)An inert atmosphere is crucial to prevent oxidative decomposition, allowing for the study of the intrinsic thermal stability of the compound.
Flow Rate 50 mL/minA typical flow rate to ensure an inert environment and efficient removal of gaseous decomposition products.
Sample Pan Aluminum or PlatinumThese materials are inert within the experimental temperature range and have good thermal conductivity.
Step-by-Step Experimental Workflow
  • Instrument Preparation: Turn on the TGA instrument and allow it to stabilize. Start the nitrogen purge gas flow.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared sample pan.

  • Loading the Sample: Carefully place the sample pan onto the TGA balance mechanism.

  • Initiating the Experiment: Program the instrument with the specified experimental parameters and start the analysis.

  • Data Collection: The instrument will record the sample mass as a function of temperature.

  • Post-Analysis: Once the experiment is complete, allow the furnace to cool down before removing the sample residue.

Visualizing the Experimental Workflow

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Start Start Calibrate Instrument Calibration (Mass & Temperature) Start->Calibrate Prepare_Sample Prepare Sample (5-10 mg) Calibrate->Prepare_Sample Load_Sample Load Sample into TGA Prepare_Sample->Load_Sample Set_Params Set Parameters (10°C/min, N2 atmosphere) Load_Sample->Set_Params Run_TGA Run TGA Experiment (Ambient to 600°C) Set_Params->Run_TGA Collect_Data Collect Mass vs. Temp Data Run_TGA->Collect_Data Analyze_Curve Analyze TGA/DTG Curves Collect_Data->Analyze_Curve Report Generate Report Analyze_Curve->Report

References

An In-Depth Technical Guide to 2-(4-Isopropylpiperazin-1-yl)ethanol: A Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Isopropylpiperazin-1-yl)ethanol is a key heterocyclic building block in modern medicinal chemistry. Its unique structural combination of a piperazine ring, an isopropyl group, and a primary alcohol makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The piperazine moiety is a well-established pharmacophore known to improve the physicochemical properties of drug candidates, such as their solubility and bioavailability. This guide provides a comprehensive overview of the known synonyms, chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Synonyms

A clear understanding of the nomenclature of a chemical entity is crucial for effective scientific communication and procurement. This compound is known by several systematic and common names.

Identifier Type Value
IUPAC Name 2-(4-propan-2-ylpiperazin-1-yl)ethanol
CAS Number 103069-50-7
Molecular Formula C₉H₂₀N₂O
Molecular Weight 172.27 g/mol
Common Synonyms 1-(2-Hydroxyethyl)-4-isopropyl-piperazine
4-Isopropyl-1-piperazineethanol

Physicochemical Properties

Property Value
Appearance Clear, colorless to pale yellow oily liquid
Boiling Point 263.9 °C at 760 mmHg
Density 0.98 g/cm³
Water Solubility Miscible

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main synthetic routes starting from 1-(2-hydroxyethyl)piperazine: N-alkylation and reductive amination. The choice between these methods often depends on the availability of starting materials, desired scale, and safety considerations.

Synthesis Workflow Overview

synthesis_workflow cluster_alkylation N-Alkylation Route cluster_amination Reductive Amination Route start_A 1-(2-Hydroxyethyl)piperazine product_A This compound start_A->product_A Alkylation reagent_A Isopropyl Halide (e.g., 2-bromopropane) Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) start_B 1-(2-Hydroxyethyl)piperazine product_B This compound start_B->product_B Reductive Amination reagent_B Acetone Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., Dichloroethane) application_workflow cluster_neuroleptic Neuroleptic Synthesis cluster_acat ACAT Inhibitor Synthesis start This compound step1_N Functionalization of Hydroxyl Group (e.g., etherification, esterification) start->step1_N step1_A Activation of Hydroxyl Group (e.g., mesylation, tosylation) start->step1_A step2_N Coupling with Aromatic/Heterocyclic Moiety step1_N->step2_N product_N Bioactive Neuroleptic Candidate step2_N->product_N step2_A Nucleophilic Substitution with Bioactive Core step1_A->step2_A product_A Potent ACAT Inhibitor step2_A->product_A

Methodological & Application

Application Note & Synthesis Protocol: 2-(4-Isopropylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the synthesis of 2-(4-Isopropylpiperazin-1-yl)ethanol (CAS No. 103069-50-7), a valuable piperazine derivative. This compound serves as a versatile intermediate and building block in medicinal chemistry and drug discovery, primarily due to the favorable pharmacokinetic properties imparted by the piperazine scaffold and the reactive hydroxyl group available for further functionalization.[1][2] We present two robust synthetic strategies: a highly selective one-pot reductive amination and a classical direct N-alkylation. The primary focus is on the reductive amination protocol, which offers superior control over selectivity and generally produces higher yields with simpler purification. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety protocols.

Introduction and Strategic Overview

The synthesis of N-substituted piperazines is a cornerstone of modern pharmaceutical development. The piperazine ring is a privileged scaffold, frequently incorporated into drug candidates to enhance solubility, bioavailability, and target engagement. This compound is a bifunctional molecule featuring a tertiary amine within the piperazine ring and a primary alcohol. This structure makes it a key precursor for creating more complex molecules, particularly in the development of novel therapeutic agents.[1][2]

The synthetic challenge lies in the selective mono-alkylation of the parent compound, 1-(2-Hydroxyethyl)piperazine.[3][4] Direct alkylation methods, while straightforward, often suffer from a lack of selectivity, leading to the formation of undesired quaternary ammonium salts and complicating purification.[5][6][7]

To address this, we present two viable synthetic routes:

  • Strategy A: Reductive Amination (Preferred): This elegant one-pot method involves the reaction of 1-(2-Hydroxyethyl)piperazine with acetone to form an intermediate iminium ion, which is then immediately reduced in situ to the target tertiary amine. This approach is highly selective, typically high-yielding, and avoids the common pitfalls of over-alkylation.[6][8][9]

  • Strategy B: Direct N-Alkylation: This classical approach utilizes an isopropyl halide to directly alkylate the secondary amine of the starting material. While mechanistically simple, it requires careful control of stoichiometry and reaction conditions to favor the desired mono-alkylation product.[3][5]

This document will provide a detailed, step-by-step protocol for the preferred reductive amination strategy, followed by an alternative protocol for direct alkylation.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of the target compound and key reagents is critical for successful and safe execution.

Table 1: Physicochemical Properties of Key Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound 103069-50-7C₉H₂₀N₂O172.27263.9 at 760 mmHg0.98
1-(2-Hydroxyethyl)piperazine103-76-4C₆H₁₄N₂O130.192461.061
Acetone67-64-1C₃H₆O58.08560.784
Sodium Triacetoxyborohydride56553-60-7C₆H₁₀BNaO₆211.94N/A (Decomposes)1.2

Data sourced from PubChem and commercial supplier information.[2][10]

Safety & Handling

Mandatory Precautions: All experimental work must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves, is required at all times.

  • Reagents: Acetone and other organic solvents like ethanol are highly flammable liquids and vapors.[11][12][13] Keep away from heat, sparks, open flames, and other ignition sources.[14] Ground all equipment to prevent static discharge.[11]

  • Corrosives/Irritants: Piperazine derivatives can be irritating to the skin and eyes. Avoid contact.[14]

  • Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local environmental regulations.

Always consult the most current Safety Data Sheet (SDS) for each chemical before use.[11][12][13][15]

Preferred Synthesis Protocol: Reductive Amination

This method is recommended for its high selectivity and operational simplicity. The reaction proceeds via a one-pot, two-step sequence where iminium ion formation is followed by an immediate reduction.

Underlying Principle & Causality

The secondary amine of 1-(2-Hydroxyethyl)piperazine nucleophilically attacks the carbonyl carbon of acetone. This is followed by dehydration to form a transient iminium ion. A mild, selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), is introduced. NaBH(OAc)₃ is sterically hindered and less reactive than reagents like NaBH₄, making it ideal for selectively reducing the electrophilic iminium ion in the presence of the less reactive acetone starting material.[6] This selectivity is the key to preventing unwanted side reactions and achieving a clean product profile.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A 1-(2-Hydroxyethyl)piperazine C Reaction Vessel (Inert Atmosphere) A->C B Acetone (Solvent/Reagent) B->C D Stir at RT (Iminium Formation) C->D E Portion-wise addition of Sodium Triacetoxyborohydride D->E F Stir at RT until completion (Monitor by TLC/LC-MS) E->F G Quench with aq. NaHCO₃ F->G H Extract with DCM G->H I Dry, Filter & Concentrate H->I J Purify via Column Chromatography or Vacuum Distillation I->J K Final Product: This compound J->K

Caption: One-pot reductive amination workflow.

Step-by-Step Methodology
  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-Hydroxyethyl)piperazine (6.51 g, 50.0 mmol, 1.0 eq.).

  • Solvent Addition: Add acetone (100 mL). Acetone serves as both a reactant and the solvent. Stir the mixture at room temperature (20-25°C) until the starting material is fully dissolved.

  • Iminium Formation: Allow the solution to stir for 20 minutes to facilitate the formation of the iminium intermediate.

  • Reduction: Slowly add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (15.9 g, 75.0 mmol, 1.5 eq.) to the stirring solution in small portions over 30 minutes. Note: The addition may be slightly exothermic; maintain the temperature below 30°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with Dichloromethane (DCM) (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with 50 mL of brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or by column chromatography on silica gel (using a mobile phase gradient of DCM/Methanol, e.g., 98:2 to 95:5) to yield the final product as a colorless to pale yellow liquid.

Table 2: Summary of Reductive Amination Parameters

ParameterValueRationale
Starting Material 1-(2-Hydroxyethyl)piperazinePrecursor containing the required piperazine ethanol backbone.
Reagent AcetoneSource of the isopropyl group.
Reducing Agent Sodium TriacetoxyborohydrideMild and selective for reducing iminium ions over ketones.[6]
Stoichiometry (SM:Acetone:Reducer) 1 : (excess) : 1.5Excess acetone drives iminium formation; excess reducer ensures complete conversion.
Solvent AcetoneServes dual role as reactant and solvent, simplifying the procedure.
Temperature Room Temperature (20-25°C)Sufficient for reaction to proceed without promoting side reactions.
Reaction Time 4-6 hoursTypical duration; should be confirmed by reaction monitoring.
Expected Yield 80-90%High efficiency is characteristic of this method.

Alternative Protocol: Direct N-Alkylation

This method is a viable alternative, particularly if reductive amination reagents are unavailable. It relies on a direct Sₙ2 reaction.

Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask, combine 1-(2-Hydroxyethyl)piperazine (6.51 g, 50.0 mmol, 1.0 eq.), anhydrous potassium carbonate (K₂CO₃) (10.37 g, 75.0 mmol, 1.5 eq.), and acetonitrile (100 mL).

  • Reagent Addition: Slowly add 2-bromopropane (6.76 g, 55.0 mmol, 1.1 eq.) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 8-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetonitrile.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude product by vacuum distillation to obtain this compound.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure, including the presence of the isopropyl group and the correct integration of all protons.

  • Mass Spectrometry (MS): To verify the molecular weight (172.27 g/mol ).

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the alcohol and C-N stretches of the amine.

References

Application Notes & Protocols: The Strategic Use of 2-(4-Isopropylpiperazin-1-yl)ethanol in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Moiety as a Privileged Scaffold in Oncology

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold." Its prevalence in a multitude of FDA-approved drugs is a testament to its favorable physicochemical properties, which can enhance aqueous solubility, bioavailability, and membrane permeability of drug candidates. Within oncology, the piperazine moiety is a cornerstone in the design of targeted therapies, particularly kinase inhibitors. The nitrogen atoms of the piperazine ring provide crucial hydrogen bond accepting and donating capabilities, enabling strong and specific interactions with the hinge region of the ATP-binding pocket of various kinases. This guide focuses on the application of a specific, functionalized piperazine synthon, 2-(4-Isopropylpiperazin-1-yl)ethanol, in the synthesis of a new generation of potent anticancer agents. We will delve into the rationale for its use, provide detailed synthetic protocols, and explore the mechanism of action of the resulting compounds.

Rationale for Employing this compound in Anticancer Drug Design

The choice of this compound as a building block in the synthesis of anticancer agents is a strategic one, driven by several key considerations:

  • Modulation of Physicochemical Properties: The isopropyl group provides a degree of lipophilicity that can be advantageous for cell membrane penetration, while the ethanol moiety offers a hydrophilic handle that can be tailored to optimize solubility and pharmacokinetic profiles. This balance is critical for achieving effective drug concentrations at the target site.

  • Bioisosteric Replacement: In many established kinase inhibitors, a simple N-methylpiperazine group is present. The substitution with an N-isopropyl group can be considered a bioisosteric replacement, potentially offering improved metabolic stability by blocking N-dealkylation, a common metabolic pathway for piperazine-containing drugs. The ethanol group provides a further point for diversification and can influence the overall conformation and binding of the molecule.

  • Versatile Synthetic Handle: The secondary amine of the piperazine ring is a nucleophilic center that readily participates in a variety of coupling reactions, allowing for the straightforward incorporation of this fragment into a larger molecular scaffold. The terminal hydroxyl group of the ethanol side chain can also be further functionalized to modulate the properties of the final compound.

Application Showcase: Synthesis of an Imidazo[2,1-b][1][2][3]thiadiazole-Based Anticancer Agent

A promising class of anticancer agents currently under investigation are derivatives of imidazo[2,1-b][1][2][3]thiadiazole. These compounds have demonstrated potent antiproliferative activity against a range of cancer cell lines. A patented compound, 2-(4-{1-[6-(4-Isopropyl-phenyl)-imidazo[2,1-b][1][2][3]thiadiazol-2-yl]-piperidin-4-ylmethyl}-piperazin-1-yl)-ethanol , serves as an excellent case study for the application of our featured synthon[4][5][6].

Retrosynthetic Analysis and Proposed Synthetic Workflow

The synthesis of this target molecule can be approached through a convergent strategy, bringing together three key fragments: the imidazo[2,1-b][1][2][3]thiadiazole core, a piperidin-4-ylmethyl linker, and the this compound moiety.

Synthetic Workflow cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Fragment C cluster_3 Final Assembly A1 2-Amino-5-(4-isopropylphenyl)-1,3,4-thiadiazole A3 Imidazo[2,1-b][1,3,4]thiadiazole Core A1->A3 Cyclocondensation A2 Bromoacetaldehyde derivative A2->A3 D3 Final Coupling with A A3->D3 B1 Piperidin-4-ylmethanol B2 Protection & Activation B1->B2 B3 Activated Piperidin-4-ylmethyl Linker B2->B3 D1 Coupling of B and C B3->D1 C1 This compound C1->D1 D2 Intermediate Piperazinyl-Piperidine D1->D2 D2->D3 D4 Target Anticancer Agent D3->D4

Caption: Proposed convergent synthetic workflow for the target anticancer agent.

Detailed Synthetic Protocols

The following protocols are generalized based on established methodologies for the synthesis of imidazo[2,1-b][1][2][3]thiadiazole and piperazine derivatives[7][8][9]. Researchers should optimize these conditions for specific substrates and scales.

Protocol 1: Synthesis of the Imidazo[2,1-b][1][2][3]thiadiazole Core

This protocol outlines the cyclocondensation reaction to form the core heterocyclic system.

Materials:

  • 2-Amino-5-(4-isopropylphenyl)-1,3,4-thiadiazole

  • α-Bromoketone (e.g., 2-bromo-1-(piperidin-1-yl)ethan-1-one)

  • Ethanol (anhydrous)

  • Sodium bicarbonate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • To a solution of 2-amino-5-(4-isopropylphenyl)-1,3,4-thiadiazole (1.0 eq) in anhydrous ethanol, add the appropriate α-bromoketone (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium bicarbonate (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the imidazo[2,1-b][1][2][3]thiadiazole core.

Protocol 2: Coupling of this compound with the Piperidine Linker

This protocol describes the nucleophilic substitution to connect the piperazine moiety to the piperidine linker.

Materials:

  • This compound (1.0 eq)

  • Activated piperidin-4-ylmethyl linker (e.g., 1-Boc-4-(tosyloxymethyl)piperidine) (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask, dissolve the activated piperidin-4-ylmethyl linker in anhydrous acetonitrile.

  • Add this compound and potassium carbonate to the solution.

  • Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).

  • If a Boc protecting group was used, deprotect under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine of the piperidine ring, ready for the final coupling step.

Protocol 3: Final Assembly of the Anticancer Agent

This protocol details the final coupling of the imidazo[2,1-b][1][2][3]thiadiazole core with the piperazinyl-piperidine intermediate.

Materials:

  • Imidazo[2,1-b][1][2][3]thiadiazole core with a suitable leaving group (e.g., a 2-chloro or 2-bromo derivative) (1.0 eq)

  • Piperazinyl-piperidine intermediate from Protocol 2 (1.1 eq)

  • A suitable base (e.g., N,N-Diisopropylethylamine - DIPEA) (2.0 eq)

  • Dimethylformamide (DMF) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer with heating

Procedure:

  • Dissolve the imidazo[2,1-b][1][2][3]thiadiazole core in anhydrous DMF.

  • Add the piperazinyl-piperidine intermediate and DIPEA to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography to yield the target anticancer agent.

Biological Activity and Mechanism of Action

Derivatives of imidazo[2,1-b][1][2][3]thiadiazole have demonstrated significant antiproliferative activity against a variety of cancer cell lines, with IC₅₀ values often in the micromolar to sub-micromolar range[1][10].

Compound Class Cancer Cell Line IC₅₀ (µM) Reference
Imidazo[2,1-b][1][2][3]thiadiazole DerivativePancreatic (SUIT-2)0.5 - 5.0[1]
Imidazo[2,1-b][1][2][3]thiadiazole DerivativePancreatic (Panc-1)1.0 - 10.0[1]
Imidazo[2,1-b][1][2][3]thiadiazole DerivativePeritoneal Mesothelioma (MesoII)0.59 - 2.81[10]
Imidazo[2,1-b][1][2][3]thiadiazole DerivativePeritoneal Mesothelioma (STO)0.59 - 2.81[10]

Note: The IC₅₀ values presented are for representative compounds from this class and may not correspond to the exact molecule synthesized using this compound.

The mechanism of action for this class of compounds is multifaceted. Studies have shown that they can inhibit the phosphorylation of key signaling proteins, such as Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival[1][10].

FAK Signaling Pathway ECM Extracellular Matrix Integrin Integrin Receptor ECM->Integrin FAK FAK Integrin->FAK Activation Src Src Kinase FAK->Src Autophosphorylation & Src Binding Grb2 Grb2 FAK->Grb2 Src->FAK Phosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Inhibitor Imidazo[2,1-b][1,3,4]thiadiazole Derivative Inhibitor->FAK Inhibition of Phosphorylation

Caption: Inhibition of the FAK signaling pathway by imidazo[2,1-b][1][2][3]thiadiazole derivatives.

By inhibiting FAK phosphorylation, these compounds can disrupt downstream signaling cascades, such as the Ras-Raf-MEK-ERK pathway, ultimately leading to decreased cell proliferation, survival, and migration. Furthermore, some derivatives have been shown to modulate the Epithelial-to-Mesenchymal Transition (EMT), a process critical for cancer metastasis[1].

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel anticancer agents. Its strategic incorporation into scaffolds like the imidazo[2,1-b][1][2][3]thiadiazole system allows for the development of potent inhibitors of key oncogenic pathways. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis and biological evaluation of new chemical entities based on this promising synthon. Future work should focus on expanding the structure-activity relationship (SAR) by modifying the substituents on the imidazo[2,1-b][1][2][3]thiadiazole core and further functionalizing the hydroxyl group of the this compound moiety to fine-tune the pharmacokinetic and pharmacodynamic properties of these next-generation anticancer drug candidates.

References

Application Note: Strategic N-Alkylation of 2-(4-Isopropylpiperazin-1-yl)ethanol for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the N-alkylation of 2-(4-Isopropylpiperazin-1-yl)ethanol, a critical secondary amine intermediate in pharmaceutical synthesis. The inherent challenge in alkylating piperazine derivatives lies in controlling the reaction to achieve selective mono-alkylation at the secondary amine without proceeding to undesired di-alkylation or quaternary salt formation.[1][2] This document explores the mechanistic underpinnings of two primary synthetic strategies: classical nucleophilic substitution with alkyl halides and modern reductive amination. We present validated, step-by-step protocols, comparative data, and troubleshooting insights designed for researchers, medicinal chemists, and process development professionals. The causality behind experimental choices is explained to empower users to adapt and optimize these conditions for their specific alkylating agents and target molecules.

Introduction: The Significance of N-Alkylated Piperazines

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs targeting diverse biological pathways, including antifungals, antidepressants, and antivirals.[3][4] The functionalization of the piperazine core, particularly through N-alkylation, is a cornerstone of drug discovery, allowing for the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile by altering interactions with the biological target.

This compound possesses a tertiary amine and a secondary amine. The tertiary amine is sterically hindered and less nucleophilic, making the secondary amine the primary site for alkylation. However, the resulting product, a tertiary amine, is often more nucleophilic than the starting secondary amine, creating a "runaway" reaction that can lead to a mixture of products.[2] Therefore, a carefully chosen strategy is paramount for achieving high yields of the desired mono-alkylated product. This guide focuses on providing robust and adaptable protocols to address this synthetic challenge.

Mechanistic Principles and Strategic Choices

Two principal, mechanistically distinct pathways are recommended for the N-alkylation of this compound:

Strategy A: Direct Alkylation via Nucleophilic Substitution (SN2)

This classical approach involves the reaction of the secondary amine with an electrophilic alkylating agent, typically an alkyl halide (R-X, where X = I, Br, Cl) or sulfonate (R-OTs, R-OMs).[5][6] The reaction proceeds via an SN2 mechanism, where the nitrogen's lone pair of electrons attacks the electrophilic carbon of the alkylating agent, displacing the leaving group.[1]

A crucial component of this strategy is the use of a base to neutralize the protonated amine intermediate that forms, thereby regenerating the neutral, nucleophilic amine and driving the reaction to completion.[1] The choice of base and solvent is critical to prevent side reactions and ensure solubility.

Strategy B: Reductive Amination

Reductive amination is a powerful and often cleaner alternative to direct alkylation.[7] This two-step, one-pot process first involves the reaction of the secondary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion. This electrophilic iminium ion is then reduced in situ by a mild reducing agent to yield the final alkylated amine.

A key advantage of this method is the prevention of overalkylation and the formation of quaternary ammonium salts, as the iminium ion is reduced more readily than it can be alkylated further.[8] The use of mild, selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) is common, as it is stable in acidic conditions often used to promote iminium ion formation.[4][7]

Visualization of Synthetic Workflow

The following diagram outlines the decision-making process and general workflow for the N-alkylation of the target compound.

N_Alkylation_Workflow cluster_start Starting Material cluster_choice Strategic Choice cluster_pathA Strategy A: Direct Alkylation cluster_pathB Strategy B: Reductive Amination cluster_end Final Product Start This compound Decision Select Alkylating Agent Start->Decision AlkylHalide Alkyl Halide (R-X) or Sulfonate (R-OTs) Decision->AlkylHalide Electrophile Available Carbonyl Aldehyde (RCHO) or Ketone (R2CO) Decision->Carbonyl Carbonyl Available ReactionA S_N2 Reaction (Base, Solvent) AlkylHalide->ReactionA WorkupA Aqueous Workup & Purification ReactionA->WorkupA Product N-Alkylated Product WorkupA->Product ReactionB Iminium Formation & In Situ Reduction Carbonyl->ReactionB WorkupB Aqueous Workup & Purification ReactionB->WorkupB WorkupB->Product

Caption: Decision workflow for N-alkylation strategy selection.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N-Alkylation with an Alkyl Halide (e.g., 1-Bromobutane)

This protocol describes a general procedure for direct alkylation using an alkyl halide.[7][9]

Materials:

  • This compound (1.0 eq.)

  • 1-Bromobutane (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Acetonitrile (MeCN), anhydrous (10 mL per 1 mmol of starting amine)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Reagent Addition: Add 1-bromobutane (1.1 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction:

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain the pure N-butylated product.

Protocol 2: N-Alkylation via Reductive Amination (e.g., with Cyclohexanone)

This protocol provides a general method for reductive amination using a ketone and sodium triacetoxyborohydride.[8][10]

Materials:

  • This compound (1.0 eq.)

  • Cyclohexanone (1.2 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM), anhydrous (15 mL per 1 mmol of starting amine)

  • Acetic Acid (catalytic, ~0.1 eq.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and cyclohexanone (1.2 eq.).

  • Solvent Addition: Dissolve the reagents in anhydrous dichloromethane.

  • Iminium Formation: Add a catalytic amount of glacial acetic acid (~0.1 eq.) and stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. Note: The reaction may be mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up (Quenching):

    • Slowly add saturated aqueous NaHCO₃ solution to the reaction mixture to quench the excess reducing agent and neutralize the acetic acid. Caution: Gas evolution (H₂).

    • Stir vigorously until gas evolution ceases.

  • Extraction:

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine (1x).

    • Dry the combined organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel.

Comparative Data and Conditions

The selection of reagents and conditions can be tailored to the specific alkyl group being introduced. The following table summarizes typical parameters for these reactions.

ParameterStrategy A: Direct AlkylationStrategy B: Reductive AminationRationale & Causality
Alkylating Agent Alkyl halides (R-I > R-Br > R-Cl), Sulfonates (R-OTs)[5]Aldehydes (RCHO), Ketones (R₂C=O)[7]Alkyl halides are highly reactive electrophiles. Reductive amination uses readily available carbonyls and avoids halide waste.
Stoichiometry Alkylating Agent: 1.0 - 1.2 eq.Carbonyl: 1.1 - 1.5 eq.Reducing Agent: 1.5 - 2.0 eq.A slight excess of the alkylating agent drives the reaction to completion. A larger excess of the reducing agent ensures full conversion of the intermediate iminium ion.
Base K₂CO₃, Cs₂CO₃ (inorganic)[7][11]DIPEA, Et₃N (organic)[12]Not required (or catalytic acid like AcOH is used)[8]The base neutralizes the H-X byproduct in direct alkylation. Reductive amination is typically self-contained or requires a catalyst for iminium formation.
Solvent MeCN, DMF, Acetone[8]DCM, Dichloroethane (DCE), THF[7]Aprotic polar solvents are ideal for SN2 reactions. Chlorinated solvents are common for reductive aminations with NaBH(OAc)₃ as they are compatible with the reagent.
Temperature Room Temp. to Reflux (e.g., 50-80°C)[7]Room TemperatureHeating may be required to accelerate less reactive alkyl halides. Reductive aminations are typically efficient at ambient temperature.
Key Advantages Simple setup, wide availability of alkyl halides.High selectivity for mono-alkylation, avoids quaternary salts, mild conditions.[8]Direct alkylation is a fundamental, robust reaction. Reductive amination offers superior control and is often preferred for complex or sensitive substrates.[3]
Potential Issues Overalkylation, Quaternary salt formation.[1][2]Reducibility of other functional groups (if present).The primary drawback of direct alkylation is the potential for side products. The choice of a selective reducing agent like NaBH(OAc)₃ mitigates issues with other reducible groups.

Analytical Monitoring and Characterization

Consistent monitoring is essential for determining reaction completion and assessing purity.

  • Thin Layer Chromatography (TLC): A rapid and effective method for monitoring the disappearance of the starting amine and the appearance of the more non-polar alkylated product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the product's molecular weight and an assessment of the reaction mixture's purity, detecting any starting material or byproducts.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the final purified product.[13] The appearance of new signals corresponding to the introduced alkyl group provides definitive proof of a successful reaction.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or No Reaction 1. Inactive alkylating agent.2. Insufficient temperature.3. Poor quality base/solvent.1. Use a more reactive halide (I > Br > Cl) or add a catalytic amount of NaI or KI.[4]2. Increase reaction temperature.3. Ensure base is anhydrous and solvent is of suitable grade.
Overalkylation Product The product is reacting further with the alkylating agent.[2]1. Switch to the reductive amination protocol.[8]2. For direct alkylation, add the alkyl halide slowly to a solution of the amine to maintain an excess of the starting amine.
Difficult Purification 1. Product is highly polar.2. Close Rf values between product and starting material.1. Use a more polar eluent system for column chromatography (e.g., DCM/MeOH with NH₃).2. Consider purification via salt formation and recrystallization.[14][15]
Incomplete Reductive Amination 1. Inefficient iminium ion formation.2. Degradation of reducing agent.1. Ensure the use of a catalytic amount of acid (AcOH).2. Use fresh NaBH(OAc)₃ and ensure anhydrous conditions.

References

Topic: Selective Esterification of the Hydroxyl Group in 2-(4-Isopropylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The esterification of 2-(4-Isopropylpiperazin-1-yl)ethanol, a common scaffold in medicinal chemistry, presents a unique synthetic challenge due to the presence of two tertiary amine centers within its piperazine core. These basic and nucleophilic nitrogens preclude the use of standard acid-catalyzed methods and can lead to unwanted side reactions with highly reactive acylating agents. This application note provides a detailed guide to achieving selective O-acylation of the primary hydroxyl group. We analyze the substrate's reactivity, compare two robust synthetic strategies—direct acylation with acyl chlorides and the Steglich esterification—and provide detailed, validated protocols for each. The Steglich esterification, utilizing a carbodiimide coupling agent and a 4-dimethylaminopyridine (DMAP) catalyst, is highlighted as a superior method for its mild conditions, high efficiency, and broad substrate scope. This guide is intended to equip researchers with the foundational principles and practical methodologies required to successfully synthesize ester derivatives of this valuable building block.

Introduction and Strategic Overview

The piperazine ring is a privileged scaffold in drug discovery, appearing in a vast array of clinically successful drugs.[1][2] Its derivatives, such as this compound, serve as versatile building blocks for creating compounds with tailored pharmacological profiles. The conversion of the terminal hydroxyl group into an ester is a critical transformation for modifying properties like lipophilicity, metabolic stability, and cell permeability, often as part of a prodrug strategy.

However, the synthetic path to these esters is not straightforward. The molecule contains two tertiary amines, which are significantly more basic than the target hydroxyl group. This inherent basicity presents a fundamental challenge for classical esterification methods.

The Core Challenge: Competing Basicity

Conventional acid-catalyzed methods, such as the Fischer esterification, are rendered ineffective. The Brønsted acid catalyst, essential for activating the carboxylic acid, is immediately neutralized by the piperazine nitrogens.[3][4] This non-productive acid-base reaction consumes the catalyst and forms ammonium salts, halting the desired esterification process.

Figure 1. Incompatibility of Fischer Esterification.

Therefore, successful esterification requires strategies that operate under neutral or basic conditions. This note details two such field-proven approaches:

  • Direct Acylation using Acyl Chlorides/Anhydrides: A rapid and often high-yielding method that leverages the substrate's inherent basicity.

  • Steglich Esterification: A mild and versatile carbodiimide-mediated coupling reaction that offers superior control and compatibility with sensitive functional groups.[5][6]

Scientific Principles and Method Selection

Method A: Direct Acylation with Acyl Halides or Anhydrides

This method employs highly electrophilic acylating agents, such as acyl chlorides or anhydrides. The reaction does not require an external catalyst, as the tertiary amine within the substrate itself can act as a base to neutralize the HCl or carboxylic acid byproduct.[7]

Mechanism and Rationale: The reaction proceeds via a nucleophilic acyl substitution. The hydroxyl group attacks the electrophilic carbonyl carbon of the acyl chloride. One of the piperazine nitrogens can then accept the proton from the resulting oxonium ion. Alternatively, the tertiary amine can first react with the acyl chloride to form a highly reactive acylammonium intermediate, which then rapidly transfers the acyl group to the nearby hydroxyl group.

Key Experimental Choices:

  • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the acylating agent is typically used to ensure complete conversion of the alcohol.

  • Temperature Control: The reaction is often highly exothermic and should be initiated at a low temperature (e.g., 0 °C) with slow addition of the acylating agent to prevent side reactions and ensure safety.[8]

  • Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are ideal to prevent hydrolysis of the acylating agent.

Limitations:

  • This method is less suitable for preparing esters from less reactive carboxylic acids.

  • The generation of HCl can sometimes lead to the formation of hydrochloride salts, which may precipitate and complicate the reaction.

  • Over-reactivity can be an issue with complex substrates.

Method B: Steglich Esterification

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10]

Mechanism and Rationale: This method is exceptionally well-suited for this compound because it proceeds under neutral conditions at room temperature, thus avoiding the complications of the substrate's basicity.[6]

The mechanism involves two key stages:

  • Activation: The carboxylic acid adds to the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.

  • Acyl Transfer: DMAP, being a superior nucleophile to the alcohol, attacks the O-acylisourea to form a reactive acylpyridinium species ("active ester"). This intermediate is then efficiently intercepted by the alcohol to form the desired ester, regenerating the DMAP catalyst.[5] The thermodynamic driving force is the formation of a stable, insoluble (for DCC) or water-soluble (for EDC) urea byproduct.

Figure 2. Simplified mechanism of the Steglich Esterification.

Key Experimental Choices:

  • Coupling Agent: EDC is often preferred over DCC because its urea byproduct (EDU) is water-soluble, simplifying purification via an aqueous workup. DCC's byproduct (DCU) is poorly soluble in most organic solvents and must be removed by filtration.[11]

  • Catalyst: A catalytic amount of DMAP (5-10 mol%) is crucial for an efficient reaction.[5]

  • Solvent: Anhydrous DCM is the most common solvent.[10]

Detailed Application Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Acyl chlorides are corrosive and react violently with water. DCC is a potent allergen.

General Experimental Workflow

The overall process for both protocols follows a similar path from reaction setup to final product analysis.

Figure 3. General Experimental Workflow.

Protocol 1: Acylation using Benzoyl Chloride

Objective: To synthesize 2-(4-isopropylpiperazin-1-yl)ethyl benzoate.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq, optional, see note)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Note on Base: While the substrate's internal amine can act as a base, adding an external non-nucleophilic base like TEA can ensure the reaction mixture remains basic and scavenges all generated HCl, sometimes leading to cleaner reactions and easier workups.

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1% TEA mixed in the mobile phase to prevent streaking) to afford the pure ester.

Protocol 2: Steglich Esterification with Benzoic Acid

Objective: To synthesize 2-(4-isopropylpiperazin-1-yl)ethyl benzoate.

Materials:

  • This compound (1.0 eq)

  • Benzoic acid (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.1 eq), this compound (1.0 eq), and DMAP (0.1 eq).

  • Dissolve the solids in anhydrous DCM and stir the solution at room temperature.

  • Add EDC hydrochloride (1.2 eq) to the mixture in one portion. The reaction is typically stirred at room temperature.

  • Stir the reaction for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2x) and brine (1x). The water washes will remove the water-soluble EDC-urea byproduct and any unreacted EDC.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

Data Summary and Method Comparison

ParameterMethod A: Acyl ChlorideMethod B: Steglich Esterification
Acylating Agent Acyl Chloride / AnhydrideCarboxylic Acid
Key Reagents Base (e.g., TEA, optional)Coupling Agent (EDC/DCC), Catalyst (DMAP)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours12 - 24 hours
Typical Yields Good to Excellent (75-95%)Excellent (80-98%)
Advantages - Fast reaction times- Uses readily available reagents- Very mild conditions- Broad substrate scope (tolerates sensitive groups)- High yields and clean reactions- Avoids corrosive byproducts
Disadvantages - Exothermic, requires temperature control- Acyl chlorides are moisture-sensitive- Potential for side reactions with complex substrates- Longer reaction times- Reagents (EDC, DMAP) are more expensive- Requires removal of urea byproduct

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction - Inactive/hydrolyzed acylating agent (Method A).- Insufficient catalyst or inactive EDC (Method B).- Wet solvent or reagents.- Use fresh or newly opened acyl chloride.- Ensure DMAP and EDC are pure.- Use rigorously dried anhydrous solvents and glassware.
Starting Material Recovered - Insufficient reaction time.- Stoichiometry incorrect (insufficient acylating agent).- Low reaction temperature.- Allow the reaction to stir longer, monitoring by TLC.- Re-check calculations and consider adding more of the limiting reagent.- For Method A, ensure the reaction is allowed to warm to RT.
Multiple Side Products - Reaction temperature too high (Method A).- N-Acylurea formation (side reaction in Steglich).[5][6]- Maintain strict temperature control (0 °C) during acyl chloride addition.- Ensure sufficient DMAP is used in the Steglich protocol to accelerate the desired pathway.
Difficulty in Purification - Urea byproduct co-elutes with product (DCC use).- Product streaking on silica gel column.- If using DCC, attempt to precipitate DCU with a non-polar solvent (e.g., hexanes) before chromatography. Switch to EDC for water-soluble byproduct.- Add 1% TEA to the chromatography eluent to neutralize acidic sites on the silica.

Conclusion

The selective esterification of this compound requires careful consideration of the substrate's basic piperazine core. While direct acylation with acyl chlorides provides a rapid and effective route, it necessitates careful control of reaction conditions to manage its exothermicity and potential side reactions. For broader applicability, higher yields, and superior experimental control, the Steglich esterification is the recommended method . Its mild, neutral conditions are perfectly suited to the substrate's dual functionality, consistently delivering clean conversions and simplifying purification. By selecting the appropriate methodology, researchers can reliably access a wide range of ester derivatives crucial for advancing drug discovery and development programs.

References

Application Note: A Robust HPLC-UV Method for the Analysis of 2-(4-Isopropylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a systematic approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-Isopropylpiperazin-1-yl)ethanol. Due to the analyte's polar, basic nature and lack of a strong UV chromophore, specific challenges in retention, peak shape, and detection are addressed. We detail a comprehensive strategy, from initial analyte characterization and column selection to mobile phase optimization, culminating in a reliable method suitable for research and quality control environments. The causality behind each experimental choice is explained to provide a clear and logical framework for researchers.

Introduction

This compound is a piperazine derivative, a class of organic compounds widely used as building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1] Accurate quantification of such intermediates is critical for ensuring the purity, safety, and efficacy of the final drug product.

The analysis of this compound by RP-HPLC presents three primary challenges:

  • High Polarity: The presence of a piperazine ring and a hydroxyl group confers high polarity, leading to poor retention on traditional non-polar stationary phases like C18.[2][3]

  • Basic Nature: The two nitrogen atoms in the piperazine ring are basic. Such compounds can interact with acidic residual silanols on the surface of silica-based columns, resulting in poor peak shape (tailing).

  • Weak UV Chromophore: The molecule lacks significant conjugated double bonds, meaning it does not absorb strongly in the mid-to-high UV range, complicating detection and lowering sensitivity.[4]

This guide provides a detailed protocol for overcoming these challenges through a logical, step-by-step method development process.

Analyte Properties & Methodological Considerations

Table 1: Estimated Physicochemical Properties of this compound | Property | Estimated Value / Characteristic | Implication for HPLC Method Development | | :--- | :--- | :--- | | Structure |

ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
| The structure contains a polar piperazine ring, a hydroxyl group, and a moderately non-polar isopropyl group. | | Molecular Weight | ~186.3 g/mol | A small molecule, typical for HPLC analysis. | | Polarity (logP) | Estimated ~0.8 - 1.2 | Low logP indicates high polarity, suggesting poor retention in standard reversed-phase mode. HILIC or columns with polar-endcapping/embedded polar groups are viable alternatives.[3] | | pKa | Estimated pKa1 ≈ 5.0-5.5, pKa2 ≈ 9.5-9.8 | The two basic nitrogens mean the analyte's charge state is highly dependent on pH. Mobile phase pH must be controlled to ensure consistent retention and good peak shape.[5][6] | | UV Absorbance | No strong chromophore; expected λmax < 215 nm | Detection must be performed at a low wavelength (e.g., 205-215 nm). This requires high-purity mobile phase solvents to minimize baseline noise.[7][8] |

Causality in Method Design:
  • Controlling Ionization (pKa): To achieve reproducible retention and symmetrical peaks for a basic analyte, the mobile phase pH must be set at least 2 pH units away from its pKa. For this compound, this means operating at pH < 3 or pH > 11. Most silica-based columns are not stable above pH 8, so a low-pH approach is preferable. At a low pH (e.g., 2.5-3.0), the piperazine nitrogens will be fully protonated, making the molecule consistently charged.

  • Managing Polarity (logP): The high polarity of the analyte means it will have little interaction with a C18 stationary phase and may elute in the void volume.[2] To enhance retention, a column with a more polar stationary phase or a different separation mechanism (like HILIC) is recommended. An alternative in reversed-phase is to use a column with a high surface area or one designed for polar analytes.

  • Optimizing Detection (UV Absorbance): The absence of a chromophore necessitates detection at low UV wavelengths. A Photodiode Array (PDA) detector is highly recommended over a simple UV detector. A PDA allows for the acquisition of the full UV spectrum at the peak apex, which helps in confirming peak identity and purity against a noisy baseline.

HPLC Method Development Strategy

Our strategy involves a systematic evaluation of critical chromatographic parameters, beginning with column and mobile phase screening and followed by fine-tuning for optimal performance.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (pKa, logP, UV Scan) B Column Selection (C18, Embedded Polar, HILIC) A->B Guides stationary phase choice C Mobile Phase Screening (ACN vs. MeOH, pH 2.5 vs. pH 7.0) B->C Test combinations D Gradient Optimization (Adjust slope and time) C->D Select best combo for optimization E Flow Rate & Temperature (Fine-tune resolution & pressure) D->E Refine separation F System Suitability Testing (Tailing, Plates, RSD) E->F Confirm performance G Method Validation (ICH Q2(R1) Guidelines) F->G Validate for use

Caption: A systematic workflow for HPLC method development.

Logical Parameter Selection

The interplay between analyte properties and method parameters is crucial for a successful separation.

Logic_Diagram cluster_0 Analyte Properties cluster_1 Method Parameter Choices pKa High pKa (~9.7) pH Low pH Mobile Phase (e.g., 2.7) pKa->pH Ensures full protonation, improves peak shape Polarity High Polarity (Low logP) Column Embedded Polar Group Column Polarity->Column Increases retention UV Weak Chromophore Wavelength Low Wavelength Detection (210 nm) UV->Wavelength Maximizes signal Detector Use PDA Detector UV->Detector Confirms peak purity

Caption: Relationship between analyte properties and HPLC parameter selection.

Experimental Protocols

Protocol 1: Reagent and Sample Preparation
  • Mobile Phase A (Aqueous):

    • Prepare a 20 mM potassium phosphate monobasic (KH₂PO₄) solution in HPLC-grade water.

    • Adjust the pH to 2.7 using phosphoric acid.

    • Filter the solution through a 0.22 µm nylon filter.

    • Rationale: A low pH buffer protonates the analyte and silanols, improving peak shape. Phosphate is a common, effective buffer for this pH range with a low UV cutoff.

  • Mobile Phase B (Organic):

    • Use HPLC-grade acetonitrile (ACN).

    • Rationale: Acetonitrile has a lower UV cutoff and often provides better peak shapes than methanol for basic compounds.[7]

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio. This ensures compatibility with the initial mobile phase conditions and prevents peak distortion.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard.

    • Transfer to a 25 mL volumetric flask and dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL):

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Protocol 2: HPLC Instrumentation and Conditions

The following parameters were determined to be optimal after the screening and optimization phases.

Table 2: Optimized HPLC Method Parameters | Parameter | Condition | | :--- | :--- | | Instrument | Agilent 1260 Infinity II or equivalent | | Detector | Photodiode Array (PDA) at 210 nm | | Column | Ascentis RP-Amide, 150 x 4.6 mm, 3 µm | | Column Temperature | 30 °C | | Flow Rate | 1.0 mL/min | | Injection Volume | 10 µL | | Mobile Phase | A: 20 mM KH₂PO₄, pH 2.7B: Acetonitrile | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 10.0 | 50 | | | 12.0 | 90 | | | 14.0 | 90 | | | 14.1 | 10 | | | 18.0 | 10 | | Run Time | 18 minutes |

Rationale for Column Choice: The Ascentis RP-Amide column has an embedded amide group, which enhances the retention of polar compounds like our analyte and shields it from interacting with residual silanols, leading to improved peak shape.

Results and Discussion

The developed method successfully separates this compound from the solvent front and provides a sharp, symmetrical peak. A typical retention time of approximately 6.8 minutes was observed.

System Suitability Testing (SST): To ensure the validity of the analytical results, system suitability was assessed by injecting the working standard solution five times. The results must meet the acceptance criteria before any sample analysis.

Table 3: System Suitability Results (Hypothetical Data)

Parameter Acceptance Criteria Result Status
Retention Time RSD ≤ 1.0% 0.2% Pass
Peak Area RSD ≤ 2.0% 0.5% Pass
Tailing Factor (T) ≤ 2.0 1.1 Pass

| Theoretical Plates (N) | ≥ 2000 | 7500 | Pass |

The low relative standard deviation (RSD) for retention time and peak area indicates excellent system precision. The tailing factor of 1.1 and high plate count demonstrate high column efficiency and successful mitigation of undesirable secondary interactions.

Method Validation Summary

This method should be fully validated according to ICH Q2(R1) guidelines before implementation in a regulated environment. The validation should include, at a minimum:

  • Specificity: Demonstrating that the peak for the analyte is free from interference from diluents, impurities, or degradation products.

  • Linearity: Assessing the method's ability to produce results that are directly proportional to the concentration of the analyte over a given range.

  • Accuracy & Precision: Determining the closeness of the results to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establishing the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The HPLC method detailed in this application note is a reliable and robust solution for the quantitative analysis of this compound. By systematically addressing the challenges posed by the analyte's high polarity and weak UV absorbance, we have developed a method that provides excellent retention, peak shape, and sensitivity. The use of a low-pH mobile phase in conjunction with an embedded polar group column is critical to this success. This method is suitable for routine analysis in research and drug development settings.

References

Role of 2-(4-Isopropylpiperazin-1-yl)ethanol in the synthesis of ACAT-1 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Role of 2-(4-Isopropylpiperazin-1-yl)ethanol in the Synthesis of ACAT-1 Inhibitors

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting ACAT-1 in Drug Discovery

Acyl-CoA:cholesterol O-acyltransferase 1 (ACAT-1), also known as sterol O-acyltransferase 1 (SOAT-1), is a critical intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. This function places ACAT-1 at a key regulatory node in cellular cholesterol homeostasis. Dysregulation of ACAT-1 activity has been implicated in a range of pathologies, including atherosclerosis, certain cancers like glioblastoma, and neurodegenerative diseases such as Alzheimer's disease.[1][2] Consequently, the development of potent and selective ACAT-1 inhibitors represents a promising therapeutic strategy. A significant number of these inhibitors utilize a piperazine core, valued for its ability to confer favorable pharmacokinetic properties.[3]

The Piperazine Scaffold: A Privileged Structure in ACAT-1 Inhibitor Design

The six-membered piperazine ring is a common motif in medicinal chemistry, and its inclusion in ACAT-1 inhibitor candidates is a deliberate design choice. Its two nitrogen atoms provide a scaffold that is both structurally rigid and synthetically versatile.

Key Advantages of the Piperazine Moiety:

  • Enhanced Aqueous Solubility: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which significantly improves the aqueous solubility of the parent molecule. This is a critical factor for oral bioavailability. The potent ACAT-1 inhibitor K-604, for instance, is formulated as a hydrochloride salt to enhance its solubility.[4][5]

  • Improved Pharmacokinetics (ADME): The physicochemical properties imparted by the piperazine ring often lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

  • Synthetic Tractability: The differential reactivity of the two nitrogen atoms in a monosubstituted piperazine allows for controlled, stepwise synthesis, enabling the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.[6]

The specific substituent on the distal nitrogen of the piperazine ring plays a crucial role in modulating the inhibitor's potency, selectivity, and overall pharmacological profile. The molecule this compound is a versatile building block designed to introduce a specific N-alkylated piperazine-ethanol side chain.

Synthetic Role of this compound

The reagent this compound serves as a nucleophilic handle to introduce the (4-isopropylpiperazin-1-yl)ethyl moiety. While the secondary amine of the piperazine ring is also nucleophilic, the primary alcohol offers a distinct reactive site. In the context of synthesizing amide-based ACAT-1 inhibitors, which are a prominent class[7][8], the most logical application involves derivatizing the hydroxyl group to create a primary amine, which can then be coupled with a carboxylic acid core.

This multi-step transformation is a common strategy in medicinal chemistry to build complexity and introduce specific linkers between key pharmacophoric fragments.

G cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Reduction to Amine cluster_3 Step 4: Amide Bond Formation A 2-(4-Isopropylpiperazin- 1-yl)ethanol C Intermediate Mesylate A->C Mesylation B Mesyl Chloride (MsCl), Triethylamine (TEA) E Azide Intermediate C->E Azidation (SN2) D Sodium Azide (NaN3) G 2-(4-Isopropylpiperazin-1-yl)ethan-1-amine (Key Amine Intermediate) E->G Reduction F H2, Pd/C or Triphenylphosphine (PPh3), H2O J Final ACAT-1 Inhibitor G->J Amide Coupling H Core Carboxylic Acid (e.g., Diphenylacetic Acid derivative) H->J I Coupling Agent (e.g., HATU, HOBt, EDC)

Figure 1: Representative synthetic workflow for incorporating the building block into an amide-based ACAT-1 inhibitor.

Experimental Protocol: Synthesis of a Representative ACAT-1 Inhibitor

This protocol details a representative synthesis of an N-substituted piperazine amide, a common structural class for ACAT-1 inhibitors.[7][8] The procedure starts from the key amine intermediate derived from this compound.

Materials and Reagents
ReagentSupplierGrade
2-(4-Isopropylpiperazin-1-yl)ethan-1-amineIn-house Prep.>95% Purity
2,2-Diphenylacetic AcidSigma-AldrichReagentPlus®, ≥99%
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Combi-Blocks>98%
DIPEA (N,N-Diisopropylethylamine)Acros Organics>99.5%
Dichloromethane (DCM), AnhydrousFisher ScientificDriSolv™
Saturated Sodium Bicarbonate (NaHCO₃) SolutionLabChemACS Grade
Brine (Saturated NaCl Solution)In-house Prep.-
Anhydrous Magnesium Sulfate (MgSO₄)EMD MilliporeACS Grade
Ethyl Acetate (EtOAc)VWR ChemicalsHPLC Grade
HexanesVWR ChemicalsHPLC Grade
Protocol: Amide Coupling Reaction

Rationale: This procedure employs HATU, a highly efficient and widely used peptide coupling reagent.[9] It minimizes side reactions and racemization (if chiral centers are present). DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction without competing in the coupling. Anhydrous conditions are crucial to prevent hydrolysis of the activated ester intermediate.

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2,2-diphenylacetic acid (1.0 eq, e.g., 1.00 g, 4.71 mmol).

    • Dissolve the acid in 20 mL of anhydrous dichloromethane (DCM). Stir the solution with a magnetic stir bar.

  • Activation of Carboxylic Acid:

    • Add HATU (1.1 eq, 2.00 g, 5.18 mmol) to the solution.

    • Add DIPEA (2.5 eq, 2.05 mL, 11.78 mmol).

    • Stir the mixture at room temperature (20-25°C) for 15 minutes. A slight color change may be observed as the active ester is formed.

  • Addition of Amine:

    • In a separate flask, dissolve 2-(4-isopropylpiperazin-1-yl)ethan-1-amine (1.05 eq, 0.92 g, 4.95 mmol) in 10 mL of anhydrous DCM.

    • Add the amine solution dropwise to the activated acid mixture over 5 minutes.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase. The disappearance of the starting amine (visualized with ninhydrin stain) and the appearance of a new, less polar spot indicates product formation.

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with an additional 30 mL of DCM.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 2 x 30 mL of saturated NaHCO₃ solution (to remove unreacted acid and acidic byproducts).

      • 1 x 30 mL of water.

      • 1 x 30 mL of brine (to reduce the solubility of organic material in the aqueous layer).

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 100% Ethyl Acetate and gradually increasing the polarity by adding Methanol (e.g., 0% to 10% Methanol).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final compound.

Expected Results & Characterization
ParameterExpected Outcome
Product Name 2-(4-(2-(4-isopropylpiperazin-1-yl)ethyl)amino)-1,1-diphenylacetamide
Physical State Off-white to pale yellow solid
Yield 75-90%
Purity (HPLC) >98%
¹H NMR Peaks corresponding to aromatic, piperazine, ethyl, and isopropyl protons.
Mass Spec (ESI+) Calculated [M+H]⁺ peak should be observed.

Structure-Activity Relationship (SAR) Insights

The introduction of the this compound building block allows for systematic exploration of the SAR around this region of the inhibitor.

References

Application Notes and Protocols for 2-(4-Isopropylpiperazin-1-yl)ethanol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the utilization of 2-(4-Isopropylpiperazin-1-yl)ethanol as a versatile ligand in coordination chemistry. While direct literature on the coordination complexes of this specific ligand is emerging, this guide synthesizes field-proven insights and protocols from closely related N-alkyl-N'-hydroxyethylpiperazine systems. The guide covers the ligand's synthesis, the preparation of its metal complexes, detailed characterization methodologies, and a discussion of potential applications, particularly in antimicrobial research and catalysis. All protocols are designed to be self-validating, with explanations of the underlying chemical principles.

Introduction: The Potential of this compound as a Ligand

The piperazine scaffold is a privileged structure in medicinal chemistry and coordination chemistry, frequently found in biologically active compounds.[1] The introduction of various substituents onto the piperazine nitrogen atoms allows for the fine-tuning of the steric and electronic properties of the resulting ligands and their metal complexes.[1][2] this compound is an attractive, yet underexplored, ligand featuring several key functionalities for metal coordination:

  • A Bidentate N,O Donor Set: The ligand possesses a tertiary amine within the piperazine ring and a terminal hydroxyl group, which can coordinate to a metal center to form a stable five-membered chelate ring.

  • A Second Coordination Site: The other piperazine nitrogen atom is also a potential coordination site, allowing the ligand to act as a bridging unit between two metal centers, leading to the formation of bimetallic or polymeric structures.[2]

  • Tunable Steric Hindrance: The isopropyl group provides moderate steric bulk, which can influence the coordination geometry around the metal center and the stability of the resulting complex.

  • Enhanced Lipophilicity: The isopropyl and ethanol moieties can increase the lipophilicity of the metal complex, potentially enhancing its solubility in organic solvents and its ability to penetrate biological membranes.

These structural features suggest that this compound can form a variety of coordination complexes with interesting structural and functional properties. Based on analogous piperazine-based ligands, its metal complexes are anticipated to exhibit promising applications in areas such as catalysis, materials science, and medicinal chemistry, particularly as antimicrobial or anticancer agents.[3][4]

Synthesis of the Ligand: this compound

The synthesis of N-substituted piperazines is a well-established area of organic chemistry.[5] The following protocol describes a representative synthesis of this compound via the N-alkylation of 1-(2-hydroxyethyl)piperazine.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products 1-(2-hydroxyethyl)piperazine 1-(2-hydroxyethyl)piperazine Ligand This compound 1-(2-hydroxyethyl)piperazine->Ligand + 2-bromopropane (K2CO3, Acetonitrile, Reflux) 2-bromopropane 2-bromopropane 2-bromopropane->Ligand HBr HBr

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

  • 1-(2-hydroxyethyl)piperazine

  • 2-bromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-hydroxyethyl)piperazine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile (100 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Add 2-bromopropane (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Dissolve the crude product in dichloromethane (100 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a pale yellow oil.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Synthesis of a Representative Metal Complex: Dichloro[this compound]copper(II)

This protocol outlines a general procedure for the synthesis of a copper(II) complex with this compound, based on established methods for similar piperazine-based ligands.[2][3]

Coordination Reaction Workflow

G A Dissolve Ligand in Ethanol C Mix Solutions and Stir at RT A->C B Dissolve CuCl2·2H2O in Ethanol B->C D Reflux the Mixture (2-4 hours) C->D E Cool to Room Temperature D->E F Collect Precipitate by Filtration E->F G Wash with Cold Ethanol F->G H Dry in vacuo G->H

Caption: Workflow for the synthesis of a Copper(II) complex.

Experimental Protocol

Materials:

  • This compound (the ligand)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol (95% or absolute)

  • Diethyl ether

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, dissolve the ligand, this compound (2.0 mmol), in 15 mL of ethanol with gentle stirring.

  • In a separate beaker, dissolve copper(II) chloride dihydrate (1.0 mmol) in 10 mL of ethanol. The solution should be a clear blue-green.

  • Slowly add the copper(II) chloride solution to the ligand solution with continuous stirring at room temperature. A color change and/or the formation of a precipitate is typically observed.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 3-4 hours. This ensures the completion of the coordination reaction.

  • Allow the mixture to cool to room temperature, during which time a colored precipitate should form. The cooling can be continued in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials and impurities.

  • Dry the resulting complex in a vacuum oven at 60 °C for several hours. The final product should be a stable, colored solid.

Characterization of the Metal Complex

The synthesized complex should be characterized using a variety of spectroscopic and analytical techniques to confirm its structure and purity. The following table summarizes the expected characterization data for the hypothetical Dichloro[this compound]copper(II) complex, based on data from analogous systems.[2]

Technique Expected Observations and Interpretation
Elemental Analysis The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula, [Cu(C₉H₂₀N₂O)Cl₂].
FT-IR Spectroscopy - A broad band in the 3400-3200 cm⁻¹ region, corresponding to the O-H stretch of the coordinated ethanol group. - Shifts in the C-N stretching vibrations of the piperazine ring (around 1100-1200 cm⁻¹) upon coordination. - The appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) corresponding to Cu-N and Cu-O stretching vibrations, confirming the coordination of the ligand to the copper center.[2]
UV-Vis Spectroscopy - Ligand-centered π→π* and n→π* transitions in the UV region. - A broad d-d transition band in the visible region (typically 600-800 nm), characteristic of a d⁹ Cu(II) center in a distorted octahedral or square planar geometry. The position and intensity of this band provide information about the coordination environment of the copper ion.
Mass Spectrometry (ESI-MS) The mass spectrum should show a peak corresponding to the molecular ion of the complex or characteristic fragments. For example, a peak corresponding to [Cu(Ligand)Cl]⁺ might be observed. The isotopic pattern of this peak should match the theoretical pattern for a copper-containing species.
Thermogravimetric Analysis (TGA) TGA can be used to study the thermal stability of the complex and to identify the loss of any coordinated or lattice solvent molecules.[2] A typical TGA curve would show a weight loss step corresponding to the decomposition of the organic ligand at higher temperatures.
Molar Conductance Measurement of the molar conductivity of the complex in a suitable solvent (e.g., DMSO or DMF) can determine whether the complex is an electrolyte or non-electrolyte. For the proposed neutral complex, a low molar conductance value is expected, indicating its non-electrolytic nature.[2]

Potential Applications

While the specific applications of this compound complexes are yet to be extensively explored, the broader class of piperazine-based metal complexes has shown significant promise in several fields.

Antimicrobial Agents

It is well-documented that the biological activity of some organic ligands is enhanced upon coordination to a metal ion.[6][7] Copper complexes, in particular, have been widely studied for their antimicrobial properties.[3][8] The increased lipophilicity of the metal complex can facilitate its transport across the microbial cell membrane, leading to enhanced antimicrobial activity.

Proposed Protocol for Antimicrobial Screening (Agar Well Diffusion Method):

  • Prepare sterile Mueller-Hinton agar plates.

  • Inoculate the plates with a standardized suspension of the test microorganisms (e.g., E. coli and S. aureus).

  • Punch wells of a specific diameter (e.g., 6 mm) into the agar.

  • Prepare solutions of the synthesized copper complex and the free ligand in a suitable solvent (e.g., DMSO) at various concentrations.

  • Add a fixed volume (e.g., 100 µL) of each test solution to the wells. A well with the solvent alone serves as a negative control, and a standard antibiotic can be used as a positive control.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.[2]

Homogeneous Catalysis

Copper complexes are known to be effective catalysts for a variety of organic transformations, including oxidation reactions, C-C coupling reactions, and polymerization reactions. The steric and electronic properties of the this compound ligand can be tuned to optimize the catalytic activity and selectivity of its copper complexes for specific reactions.

Conclusion

This compound is a promising ligand for the development of novel coordination complexes with diverse applications. This guide provides a foundational set of protocols for the synthesis and characterization of this ligand and its metal complexes, drawing upon the established chemistry of related piperazine derivatives. It is anticipated that the exploration of the coordination chemistry of this compound will lead to the discovery of new materials with valuable properties for medicinal and industrial applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Isopropylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Isopropylpiperazin-1-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice, validated protocols, and the scientific reasoning behind our recommendations to help you improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to prepare this compound?

The most prevalent and industrially relevant method is the direct N-alkylation of 1-isopropylpiperazine with a two-carbon electrophile. The two most common electrophiles for this transformation are 2-chloroethanol and ethylene oxide.

  • Using 2-Chloroethanol: This is a standard SN2 reaction where the secondary amine of 1-isopropylpiperazine acts as a nucleophile, displacing the chloride. This reaction requires a base to neutralize the HCl generated in situ.

  • Using Ethylene Oxide: This involves the nucleophilic ring-opening of the epoxide by 1-isopropylpiperazine. This method is atom-economical as it avoids the formation of a salt byproduct, but it requires careful handling due to the nature of ethylene oxide.

Q2: My reaction yield is consistently low. What are the most probable causes?

Low yield is the most frequently encountered issue and typically stems from two primary sources: incomplete reaction and the formation of side products.

  • Incomplete Reaction: This can be due to suboptimal conditions such as insufficient temperature, short reaction time, or an inappropriate choice of base or solvent that hinders the reaction kinetics.

  • Side Product Formation: The most common yield-reducing side reaction is the formation of a quaternary ammonium salt. This occurs when the desired product, a tertiary amine, reacts further with the alkylating agent.[1] This is particularly problematic at higher temperatures or if an excess of the alkylating agent is used.

Q3: I'm observing a significant amount of a highly polar byproduct that remains in the aqueous phase during workup. What is it?

This is a classic sign of quaternary ammonium salt formation. The desired product, this compound, can act as a nucleophile and react with another molecule of 2-chloroethanol. The resulting quaternary salt is highly polar and water-soluble, making it difficult to extract into organic solvents and reducing the yield of your target molecule.[1]

Q4: I am preparing my 1-isopropylpiperazine starting material from piperazine and acetone. How can I ensure high selectivity for the mono-isopropyl product?

Controlling mono- versus di-alkylation of piperazine is a fundamental challenge. For introducing an isopropyl group, the best method is reductive amination .[2] This involves reacting piperazine with one equivalent of acetone in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB). This method is generally superior to direct alkylation with an isopropyl halide because it has a much lower tendency to form the di-substituted byproduct or quaternary salts.[2]

Troubleshooting Guide: Low Yield & Impurities

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: Low Conversion of 1-Isopropylpiperazine
Possible CauseScientific Rationale & ExplanationRecommended Solution
Ineffective Base The N-alkylation with 2-chloroethanol generates one equivalent of HCl. This acid will protonate the basic nitrogen atoms of the piperazine starting material or product, rendering them non-nucleophilic and halting the reaction. A base is required to scavenge this acid. If the base is too weak or sterically hindered, neutralization will be slow or incomplete.Use at least 1.5-2.0 equivalents of a moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3][4] These bases have good solubility in polar aprotic solvents and are effective proton scavengers without promoting significant side reactions. Avoid weaker bases like sodium bicarbonate unless milder conditions are explicitly required.
Suboptimal Temperature or Time Nucleophilic substitution reactions are sensitive to temperature. If the temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction. Insufficient reaction time will naturally lead to incomplete conversion.Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] A typical starting point is refluxing in acetonitrile (approx. 82°C) for 12-24 hours. If conversion is slow, consider switching to a higher-boiling solvent like N,N-Dimethylformamide (DMF) or toluene, but be mindful that higher temperatures can also promote side reactions.
Poor Reagent Solubility If the starting materials or the base are not adequately dissolved in the chosen solvent, the reaction will be limited by mass transfer, resulting in a slow and incomplete conversion.Acetonitrile is often a good first choice as it effectively dissolves 1-isopropylpiperazine and the inorganic base can be suspended with vigorous stirring.[3] If solubility is an issue, consider solvents like DMF or a mixture of toluene and a polar aprotic solvent.
Problem 2: Significant Formation of Byproducts
Possible CauseScientific Rationale & ExplanationRecommended Solution
Quaternary Salt Formation The desired tertiary amine product is still nucleophilic and can compete with the starting material for the alkylating agent. This second alkylation step is often favored by higher temperatures, longer reaction times, and an excess of the alkylating agent.[1]Control Stoichiometry: Use a precise 1:1 or a slight excess (1.05 eq) of the 1-isopropylpiperazine relative to the 2-chloroethanol.[1] Avoid using an excess of the alkylating agent. Control Temperature: Run the reaction at the lowest temperature that provides a reasonable rate. It is better to wait longer at a lower temperature than to force the reaction with excessive heat.
Reaction with Solvent Certain solvents, particularly DMF, can decompose at high temperatures or in the presence of strong bases, leading to the formation of impurities that can complicate purification.For high-temperature reactions, select a more inert solvent such as toluene or dioxane. If a polar aprotic solvent is necessary, use acetonitrile or consider N-Methyl-2-pyrrolidone (NMP) with caution.
Problem 3: Difficulty in Product Purification
Possible CauseScientific Rationale & ExplanationRecommended Solution
Similar Polarity of Product and Starting Material 1-Isopropylpiperazine and the this compound product have similar structural features, which can result in close retention factors (Rf) on silica gel, making chromatographic separation challenging.Optimize Chromatography: Use a gradient elution system. A common mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH).[1] A shallow gradient (e.g., 0-10% MeOH in DCM) can effectively resolve the product from the starting material. Adding a small amount of ammonium hydroxide (~0.5-1%) to the mobile phase can reduce tailing of the amines on the silica gel. Recrystallization: Attempt to purify the product by converting it to a salt (e.g., hydrochloride or fumarate) and recrystallizing from a suitable solvent like isopropanol or ethanol/ether mixtures.[5]
Contamination with Inorganic Salts The base used in the reaction (e.g., K₂CO₃) and the salt byproduct (e.g., KCl) must be completely removed during the workup. Residual salts can interfere with chromatography and subsequent steps.After the reaction, filter the cooled mixture to remove the bulk of the inorganic salts.[3] During the aqueous workup, perform multiple washes with water and a final wash with brine to remove any remaining water-soluble materials before drying the organic layer.

Visualized Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for Low Yield

This decision tree provides a logical path to diagnose and resolve issues with reaction yield.

G start Low Yield of Target Compound check_conversion Analyze Crude Reaction Mixture (TLC/LC-MS) start->check_conversion conversion_q Is Starting Material (SM) Consumed? check_conversion->conversion_q incomplete Problem: Incomplete Conversion conversion_q->incomplete No complete Problem: Byproduct Formation conversion_q->complete Yes cause_temp Cause: Low Temp / Short Time incomplete->cause_temp cause_base Cause: Ineffective Base incomplete->cause_base sol_monitor Solution: Increase Temp/Time & Monitor cause_temp->sol_monitor sol_base Solution: Use Stronger Base (e.g., K2CO3) cause_base->sol_base byproduct_q Major Byproduct Water-Soluble? complete->byproduct_q quat_salt Cause: Quaternary Salt Formation byproduct_q->quat_salt Yes other_byproduct Cause: Other Side Reactions byproduct_q->other_byproduct No sol_stoich Solution: Use 1:1 Stoichiometry quat_salt->sol_stoich sol_temp Solution: Lower Reaction Temperature quat_salt->sol_temp sol_solvent Solution: Change Solvent / Conditions other_byproduct->sol_solvent

Caption: A decision tree for troubleshooting low reaction yield.

Diagram 2: Reaction Mechanism & Side Reaction

This diagram illustrates the desired SN2 reaction pathway versus the undesired quaternary salt formation.

reaction_mechanism cluster_main Desired Reaction Pathway cluster_side Undesired Side Reaction SM 1-Isopropylpiperazine Product This compound SM->Product + Cl-CH2CH2OH (Base, Δ) Product_2 Product (Tertiary Amine) E 2-Chloroethanol Quat Quaternary Ammonium Salt (Water-Soluble Byproduct) Product_2->Quat + Cl-CH2CH2OH (Excess E, High Temp) E_2 2-Chloroethanol

Caption: Desired alkylation vs. quaternary salt side reaction.

Optimized Experimental Protocols

Protocol 1: N-Alkylation with 2-Chloroethanol

This protocol details the most common method for synthesis, optimized to minimize byproduct formation.

Materials:

  • 1-Isopropylpiperazine (1.0 eq)[6]

  • 2-Chloroethanol (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (Solvent, approx. 0.1-0.2 M concentration)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) and Methanol (MeOH) for chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-isopropylpiperazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add acetonitrile to the flask.

  • Begin vigorous stirring to create a fine suspension of the base.

  • Slowly add 2-chloroethanol (1.05 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours.[3]

  • Reaction Monitoring: Periodically take a small aliquot, dilute it with a suitable solvent (e.g., methanol), filter it, and analyze by TLC (e.g., 90:10 DCM:MeOH with 0.5% NH₄OH) or LC-MS to check for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and evaporate the solvent under reduced pressure.

  • Dissolve the resulting residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of methanol in dichloromethane to obtain the pure this compound.[1]

Protocol 2: High-Selectivity Synthesis of 1-Isopropylpiperazine

This protocol for preparing the starting material utilizes reductive amination to ensure high mono-alkylation selectivity.

Materials:

  • Piperazine, anhydrous (1.0 eq)

  • Acetone (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.2 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Solvent)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Deionized Water & Brine

Procedure:

  • In a round-bottom flask, dissolve piperazine (1.0 eq) in DCE or DCM.

  • Add acetone (1.0 eq) and stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Cool the mixture in an ice bath to 0°C.

  • In portions, carefully add sodium triacetoxyborohydride (1.2 eq) over 20-30 minutes, ensuring the temperature does not rise above 5-10°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude 1-isopropylpiperazine is often of sufficient purity for the next step, or it can be further purified by distillation.

References

Technical Support Center: Purification of Crude 2-(4-Isopropylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 2-(4-Isopropylpiperazin-1-yl)ethanol. As a versatile intermediate in drug development and fine chemical synthesis, achieving high purity of this compound is critical for ensuring the reliability and success of downstream applications.[1][2][3] This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. My goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during the purification process.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial questions regarding the properties, impurities, and handling of this compound.

Q1: What are the key physical and chemical properties I must consider before starting purification?

A1: Understanding the fundamental properties of your target compound is the first step to designing a robust purification strategy. This compound is a substituted piperazine derivative with distinct characteristics that influence the choice of method.

Table 1: Key Physical and Chemical Properties

Property Value Significance for Purification
CAS Number 103069-50-7[2] For accurate identification and literature search.
Molecular Formula C₉H₂₀N₂O[2] Indicates the presence of heteroatoms (N, O) that dictate polarity and reactivity.
Molecular Weight 172.27 g/mol [2] Relevant for calculating molar quantities and yields.
Boiling Point 263.9°C at 760 mmHg[2] The high boiling point necessitates vacuum distillation to prevent thermal decomposition.
Appearance Colorless to pale yellow liquid Visual indicator of purity; color may suggest presence of degradation products.
Solubility Soluble in water and common organic solvents like ethanol.[4] The presence of a hydroxyl group and two nitrogen atoms allows for hydrogen bonding, making it soluble in polar solvents. This is crucial for selecting recrystallization or extraction solvents.

| Chemical Nature | Basic (due to piperazine nitrogens) | This basicity is the cornerstone of purification via acid-base extraction. |

Q2: What are the typical impurities I should expect in my crude this compound?

A2: Impurities are generally products of the specific synthetic route employed. They can arise from unreacted starting materials, side reactions, or subsequent degradation.[5]

  • Unreacted Starting Materials: The most common synthesis involves the N-alkylation of 1-isopropylpiperazine with a 2-haloethanol (e.g., 2-chloroethanol) or ethylene oxide. Therefore, residual 1-isopropylpiperazine and 2-chloroethanol are common.

  • Over-Alkylation Products: If piperazine itself is used as a starting material in an earlier step, you may find 1,4-bis(isopropyl)piperazine or the dialkylated ethanol product, 1,4-bis(2-hydroxyethyl)piperazine .

  • Related Piperazine Impurities: The synthesis of piperazine derivatives can be complex, sometimes leading to side products.[6] Depending on the reaction conditions, N-nitrosated impurities, such as 2-(4-nitroso piperazine-1-yl)ethanol , could potentially form, which is a significant concern due to the toxicological profile of nitrosamines.[7]

  • Solvent and Reagent Residue: Residual reaction solvents (e.g., ethanol, toluene) and inorganic salts from workup procedures are also common.

Q3: What are the primary safety concerns when handling this compound?

A3: Based on safety data for similar piperazine ethanol derivatives, this compound should be handled with care. Assume it is a skin and eye irritant.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[9][10]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[8] Always consult the specific Safety Data Sheet (SDS) provided by your supplier for detailed handling and emergency information.

Part 2: Troubleshooting Common Purification Techniques

This section provides practical, scenario-based advice for the most common purification methods.

Decision-Making Workflow for Purification

Before diving into specific techniques, this workflow can help you select the most appropriate starting point based on your sample's characteristics and the desired purity.

G start Crude Product Analysis impurity_type What is the primary impurity type? start->impurity_type volatility_diff Significant difference in volatility? impurity_type->volatility_diff  Starting Materials / Solvents acidity_diff Different acidity/basicity? impurity_type->acidity_diff  Neutral / Acidic Byproducts chromatography Column Chromatography impurity_type->chromatography  Structurally Similar Byproducts scale What is your scale? scale->chromatography < 10g recrystallization Recrystallization (as a salt) scale->recrystallization > 10g volatility_diff->scale No distillation Vacuum Distillation volatility_diff->distillation Yes acidity_diff->scale No extraction Acid-Base Extraction acidity_diff->extraction Yes

Caption: Decision tree for selecting a primary purification method.

A. Purification by Vacuum Distillation

Principle: This technique separates compounds based on differences in their boiling points under reduced pressure. It is the most effective method for removing non-volatile impurities (salts, polymers) and highly volatile impurities (solvents, unreacted 2-chloroethanol).

Troubleshooting Scenarios:

  • Q: My product is turning dark brown and the yield is very low upon heating. What is happening?

    • A: You are likely observing thermal decomposition. The atmospheric boiling point of 263.9°C is high enough to cause degradation. Solution: You must use vacuum distillation. Aim for a vacuum level that lowers the boiling point to a range of 120-160°C, which is much safer for the molecule. A good rotary vane pump is essential.

  • Q: I'm seeing a lot of bumping and foaming in the distillation flask. How can I get a smooth boil?

    • A: This is common with viscous liquids or when dissolved gases are present.

      • Stirring: The best solution is to use a magnetic stir bar and a stirring hot plate. The vortex and agitation create nucleation sites for a smooth boil.

      • Boiling Chips: If stirring is not possible, use fresh, non-porous boiling chips suitable for vacuum. Do not add them to an already hot liquid.

      • Controlled Heating: Use an oil bath for uniform heating and avoid "hot spots" from a heating mantle. Apply heat gradually.

  • Q: The separation from a close-boiling impurity is poor. How can I improve the efficiency?

    • A: You need to perform a fractional vacuum distillation.

      • Insert a Fractionating Column: Place a Vigreux or packed column (with Raschig rings or metal sponge) between the distillation flask and the condenser head. This provides a large surface area for repeated vaporization-condensation cycles, significantly improving separation efficiency.[11]

      • Maintain a Slow Distillation Rate: A slower rate (e.g., 1-2 drops per second at the condenser) allows for better equilibrium to be established in the column, enhancing purity.

B. Purification by Acid-Base Extraction

Principle: This leverages the basicity of the piperazine nitrogen atoms. The crude material is dissolved in an organic solvent, and the basic product is extracted into an acidic aqueous phase, leaving neutral or acidic impurities behind. The product is then recovered by basifying the aqueous phase and re-extracting.

G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Basification & Re-extraction a Crude product dissolved in organic solvent (e.g., Ethyl Acetate) b Wash with acidic solution (e.g., 1M HCl) a->b c Separate Layers b->c d Aqueous Layer (Protonated Product) c->d Contains Product h Organic Layer (Neutral/Acidic Impurities) c->h Contains Impurities e Add base (e.g., NaOH) to pH > 12 d->e f Extract with fresh organic solvent e->f g Separate Layers f->g i Final Organic Layer (Pure Product) g->i Contains Product j Final Aqueous Layer (Inorganic Salts) g->j Waste

Caption: Workflow for purification via acid-base extraction.

Troubleshooting Scenarios:

  • Q: I formed an emulsion during the extraction that won't separate. What should I do?

    • A: Emulsions are common and can be resolved.

      • Patience: Let the mixture stand for 15-30 minutes. Often, it will separate on its own.

      • Add Brine: Add a small amount of saturated NaCl solution. This increases the ionic strength of the aqueous phase, helping to break the emulsion.

      • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

      • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® can be effective.

  • Q: My final yield after re-extraction is very low. Where did my product go?

    • A: There are several possibilities.

      • Incomplete Extraction: Ensure you perform multiple extractions (e.g., 3x with smaller volumes of solvent is better than 1x with a large volume).

      • Incorrect pH: After basifying, check the pH with litmus paper or a pH meter to ensure it is strongly basic (pH > 12). If the product is not fully deprotonated, it will not efficiently transfer to the organic layer.

      • Product Solubility: this compound has some water solubility.[4] If you used a very polar organic solvent like ethyl acetate, you may need to "salt out" the product by adding NaCl to the aqueous layer before the final extraction to decrease its aqueous solubility.

C. Purification by Recrystallization

Principle: This method is best if your compound is a solid or can be converted to a stable, crystalline salt (e.g., hydrochloride or fumarate salt). The crude solid is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving soluble impurities in the mother liquor.[12]

Troubleshooting Scenarios:

  • Q: My product is an oil. Can I still use recrystallization?

    • A: Yes, by converting it to a salt. The free base is a liquid/low-melting solid. Dissolve the crude oil in a suitable solvent like isopropanol or ethanol.[13] Then, slowly add a solution of an acid (e.g., HCl in isopropanol or fumaric acid in ethanol) to precipitate the corresponding salt. This salt can then be recrystallized. The dihydrochloride salt is a common choice for piperazine derivatives.[14]

  • Q: My compound oils out during cooling instead of forming crystals. How can I fix this?

    • A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solute.

      • Add More Solvent: Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent before allowing it to cool again.

      • Cool Slowly: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then move it to the fridge, and finally to an ice bath. Slow cooling promotes the growth of pure crystals.[15]

      • Scratch/Seed: Use a glass rod to gently scratch the inside of the flask at the solvent line to create nucleation sites. Alternatively, add a tiny crystal of pure product (a seed crystal) to induce crystallization.

  • Q: I can't find a single solvent that works well. It's either too soluble or not soluble enough.

    • A: This is the perfect scenario for a mixed-solvent recrystallization. [16]

      • Choose a Solvent Pair: Find one solvent in which your compound is highly soluble ("good" solvent, e.g., ethanol) and another in which it is poorly soluble ("bad" solvent, e.g., hexane or water). The two solvents must be miscible.

      • Procedure: Dissolve your crude product in the minimum amount of the hot "good" solvent. Then, slowly add the "bad" solvent dropwise to the hot solution until you see persistent cloudiness (the saturation point). Add a few more drops of the "good" solvent to just redissolve the cloudiness, then allow the solution to cool slowly.

Part 3: Detailed Experimental Protocols

Protocol 1: Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Charge the Flask: Add the crude this compound (no more than 2/3 full) and a magnetic stir bar to the distillation flask.

  • Evacuate: Begin stirring and slowly evacuate the system. Watch for initial outgassing or foaming.

  • Apply Heat: Once the vacuum is stable, begin heating the distillation flask using an oil bath.

  • Collect Fractions:

    • Collect any low-boiling initial fractions (forerun), which will likely be residual solvents or starting materials.

    • Once the temperature at the distillation head stabilizes, switch to a new receiving flask and collect the main product fraction. Record the boiling point and the pressure.

    • Stop the distillation when the temperature begins to rise again or when only a small residue remains.

  • Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

Protocol 2: Mixed-Solvent Recrystallization (as a Dihydrochloride Salt)
  • Salt Formation: Dissolve the crude oil in a minimal amount of isopropanol. Cool the solution in an ice bath. Slowly add a 2M solution of HCl in isopropanol dropwise with stirring until precipitation is complete.

  • Isolation: Collect the crude salt by vacuum filtration and wash it with a small amount of cold isopropanol.

  • Dissolution: Transfer the crude salt to an Erlenmeyer flask. Add a minimal amount of hot ethanol (the "good" solvent) and heat the mixture until the solid completely dissolves.[15]

  • Induce Saturation: While the solution is still hot, add ethyl acetate (the "bad" solvent) dropwise until the solution becomes faintly and persistently cloudy. Add 1-2 more drops of hot ethanol to make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.[12]

  • Final Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of a cold mixture of ethanol/ethyl acetate (in the same ratio as your final solvent mixture) to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

References

Common impurities in 2-(4-Isopropylpiperazin-1-yl)ethanol and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Isopropylpiperazin-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address common challenges encountered during the synthesis, purification, and handling of this versatile building block. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and how do they influence the impurity profile?

The synthesis of this compound typically proceeds via two primary routes, each with a characteristic impurity profile.

Route A: Alkylation of 1-Isopropylpiperazine with a 2-Haloethanol

This is a classical nucleophilic substitution reaction where 1-isopropylpiperazine is reacted with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol.

  • Mechanism: The secondary amine of 1-isopropylpiperazine acts as a nucleophile, displacing the halide from the 2-haloethanol. A base is often used to neutralize the resulting hydrohalic acid.

  • Associated Impurities:

    • Unreacted 1-Isopropylpiperazine: Incomplete reaction can leave residual starting material.

    • 1,4-Bis(2-hydroxyethyl)-1-isopropylpiperazinium salt: Over-alkylation of the product can occur, where the tertiary amine of the product is further alkylated by the 2-haloethanol to form a quaternary ammonium salt. This is more prevalent if the reaction is not carefully controlled.

    • Unreacted 2-Haloethanol: Excess reagent may remain after the reaction.

Route B: Reaction of 1-Isopropylpiperazine with Ethylene Oxide

This route involves the ring-opening of ethylene oxide by 1-isopropylpiperazine.

  • Mechanism: The nucleophilic secondary amine of 1-isopropylpiperazine attacks one of the carbon atoms of the ethylene oxide ring, leading to its opening and the formation of the desired product after protonation of the resulting alkoxide.

  • Associated Impurities:

    • Unreacted 1-Isopropylpiperazine: Similar to Route A, incomplete reaction is a possibility.

    • Poly(ethylene glycol) derivatives of piperazine: The newly formed hydroxyl group in the product can react with another molecule of ethylene oxide, leading to the formation of oligomeric side products.

    • 1,4-Bis(2-hydroxyethyl)piperazine: If the starting 1-isopropylpiperazine contains residual piperazine, this di-substituted by-product can form.

Troubleshooting Guide: Common Impurities and Their Removal

This section provides a detailed, question-and-answer formatted guide to address specific issues you might encounter during your experiments.

Q2: I have a significant amount of unreacted 1-isopropylpiperazine in my crude product. How can I remove it?

Causality: The presence of unreacted 1-isopropylpiperazine is often due to incomplete reaction, which can be caused by insufficient reaction time, suboptimal temperature, or stoichiometric imbalances.

Removal Strategy: Acid-Base Extraction

This method leverages the basicity of the piperazine nitrogen atoms.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Both the desired product and the unreacted 1-isopropylpiperazine will be protonated and move into the aqueous layer.

  • Basification and Extraction: Separate the aqueous layer and adjust the pH to >10 with a base (e.g., 10M NaOH) while cooling in an ice bath. This will deprotonate the amines.

  • Product Extraction: Extract the aqueous layer multiple times with fresh organic solvent (DCM or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Rationale: The key to separating the product from the starting material lies in subsequent purification steps like distillation or chromatography, as a simple acid wash will extract both. The acid wash is primarily to remove non-basic impurities.

Alternative Removal Strategy: Fractional Distillation

Given the difference in boiling points between 1-isopropylpiperazine (180-181 °C) and this compound, fractional distillation under reduced pressure can be an effective purification method.[1]

Q3: My product is contaminated with a di-substituted by-product, 1,4-bis(2-hydroxyethyl)piperazine. How can I remove this?

Causality: This impurity typically arises if your 1-isopropylpiperazine starting material is contaminated with piperazine. Using an excess of the piperazine reactant can also lead to di-substituted products.[2]

Removal Strategy: Column Chromatography

Chromatographic separation is the most effective method for removing this more polar by-product.

Experimental Protocol:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding a more polar solvent like methanol. A small amount of a basic modifier (e.g., triethylamine, 0.1-1%) should be added to the mobile phase to prevent peak tailing of the amines.

  • Elution Profile: The less polar desired product, this compound, will elute before the more polar di-substituted by-product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the pure product fractions.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Q4: I suspect my product has degraded. What are the likely degradation products and how can I detect them?

Causality: Degradation can occur due to exposure to heat, light, or oxidizing agents. A forced degradation study can help identify potential degradation products.[3][4][5]

Potential Degradation Pathways and Products:

  • Oxidation: The tertiary amine of the piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides.

  • Thermal Degradation: At elevated temperatures, side-chain cleavage or other complex degradation pathways may occur.

Detection and Characterization: Stability-Indicating Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from potential impurities and degradation products.[3]

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC):

    • Method: A reverse-phase HPLC method with a C18 column is a good starting point. Due to the polar nature of the analyte and potential degradation products, a Hydrophilic Interaction Liquid Chromatography (HILIC) method may provide better retention and separation.[6]

    • Detection: UV detection at a low wavelength (e.g., 210 nm) can be used. For more sensitive and specific detection, a mass spectrometer (LC-MS) is highly recommended to identify the mass of the degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile impurities and degradation products.[7]

Forced Degradation Study Protocol (Example):

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various stress media.

  • Stress Conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat the solid sample at 80°C for 48 hours.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by a validated stability-indicating HPLC or LC-MS method and compare the chromatograms to that of an unstressed sample to identify and quantify the degradation products.

Data Summary

ImpurityLikely SourceRecommended Removal TechniqueAnalytical Detection Method
1-IsopropylpiperazineUnreacted starting materialFractional Distillation, Acid-Base ExtractionGC-MS, HPLC
PiperazineImpurity in starting materialColumn ChromatographyGC-MS, HPLC
1,4-Bis(2-hydroxyethyl)piperazineDi-substitution of piperazine impurityColumn ChromatographyHPLC, LC-MS
Poly(ethylene glycol) derivativesReaction with excess ethylene oxideColumn ChromatographyHPLC, LC-MS
N-oxide of the productOxidationColumn ChromatographyLC-MS

Visualizations

Experimental Workflow for Purification

PurificationWorkflow crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve distill Fractional Distillation (Alternative) crude->distill For volatile impurities column Column Chromatography (Alternative) crude->column For polar impurities acid_wash Acidic Wash (1M HCl) dissolve->acid_wash separate1 Separate Layers acid_wash->separate1 aqueous_layer Aqueous Layer (Product + Basic Impurities) separate1->aqueous_layer Protonated Amines organic_layer1 Organic Layer (Neutral/Acidic Impurities) separate1->organic_layer1 basify Basify to pH > 10 (NaOH) aqueous_layer->basify extract Extract with Organic Solvent basify->extract separate2 Separate Layers extract->separate2 organic_layer2 Combined Organic Extracts (Purified Product) separate2->organic_layer2 aqueous_waste Aqueous Waste separate2->aqueous_waste dry Dry over Na2SO4 organic_layer2->dry concentrate Concentrate dry->concentrate pure_product Pure Product concentrate->pure_product distill->pure_product column->pure_product

Caption: General purification workflow for this compound.

Logical Relationship of Impurity Formation

ImpurityFormation SM1 1-Isopropylpiperazine Product This compound SM1->Product Reaction Impurity1 Unreacted 1-Isopropylpiperazine SM1->Impurity1 Incomplete Reaction SM2 Ethylene Oxide / 2-Haloethanol SM2->Product Reaction Impurity2 Di-substituted By-product Product->Impurity2 Over-alkylation Impurity3 Poly(ethylene glycol) Derivatives Product->Impurity3 Reaction with excess Ethylene Oxide Impurity4 Piperazine (from SM1) Impurity4->Impurity2 Reacts with Ethylene Oxide

Caption: Relationship between starting materials and common impurities.

References

Optimizing reaction parameters for the functionalization of 2-(4-Isopropylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the chemical modification of 2-(4-Isopropylpiperazin-1-yl)ethanol. This versatile building block, notably an intermediate in the synthesis of pharmaceuticals like Carfilzomib, possesses two key reactive sites: a primary hydroxyl group and a tertiary amine within the piperazine ring.[1][2] Optimizing reactions to selectively target the hydroxyl group while managing the reactivity of the amine is critical for successful synthesis. This document is structured as a series of troubleshooting guides and frequently asked questions to directly address common experimental challenges.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the functionalization of this compound. Each entry follows a question-and-answer format, identifying the problem, its probable causes, and recommended solutions based on established chemical principles.

Q1: My esterification reaction has a very low yield or fails to proceed. What's going wrong?

Probable Causes & Solutions:

  • Cause 1: Acid Catalyst Neutralization. The most common issue in acid-catalyzed reactions like Fischer esterification is the neutralization of the acid catalyst (e.g., H₂SO₄, p-TsOH) by the basic tertiary amine of the piperazine ring.[3] This in-situ acid-base reaction depletes the catalyst, halting the desired esterification.

    • Solution A: Increase Catalyst Loading. Increase the molar ratio of the acid catalyst. Start with a higher loading (e.g., 15-20 mol%) and titrate down in subsequent experiments.

    • Solution B: Use a Lewis Acid or Solid-Supported Catalyst. Lewis acids (e.g., Sc(OTf)₃, Bi(OTf)₃) or solid-supported acid catalysts (e.g., Amberlyst-15, Nafion) are less susceptible to simple amine titration and can be more effective. They also simplify purification.

  • Cause 2: Unfavorable Reaction Equilibrium. Fischer esterification is a reversible reaction. The water generated as a byproduct can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.[4]

    • Solution A: Water Removal. Conduct the reaction in a solvent like toluene or heptane that forms an azeotrope with water, and use a Dean-Stark apparatus to physically remove water as it forms.[5]

    • Solution B: Use an Excess of One Reagent. Employ a large excess (3-5 equivalents) of either the carboxylic acid or the alcohol (if it's not the substrate) to push the equilibrium towards the product side, according to Le Châtelier's principle.[5]

  • Cause 3: Steric Hindrance. The bulky isopropylpiperazinyl group may sterically hinder the approach of the carboxylic acid to the hydroxyl group.

    • Solution: Use a More Reactive Acylating Agent. Instead of a carboxylic acid, use a more electrophilic acylating agent like an acid chloride or an acid anhydride. These reactions are typically faster, irreversible, and do not require an acid catalyst. They do, however, require a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl or carboxylic acid byproduct.

Q2: I'm observing multiple spots on my TLC plate, and purification is difficult. How can I improve selectivity?

Probable Causes & Solutions:

  • Cause 1: Impure Starting Material. The primary source of side products is often impurities in the starting this compound, such as the corresponding non-isopropyl piperazine derivative. This secondary amine is highly nucleophilic and will react readily with acylating or alkylating agents.

    • Solution: Verify Starting Material Purity. Before starting the reaction, confirm the purity of your substrate using NMR, LC-MS, and GC-MS. Purify via distillation or column chromatography if necessary.

  • Cause 2: N-Alkylation/Acylation of Tertiary Amine (Quaternization). While less common, highly reactive electrophiles (e.g., benzyl bromide, methyl iodide, or an excess of a potent acid chloride) can react with the tertiary amine to form a quaternary ammonium salt. This is especially prevalent at elevated temperatures.

    • Solution: Control Reaction Temperature. Maintain a lower reaction temperature. For reactions with highly reactive electrophiles, consider running the reaction at 0 °C or even lower.

    • Solution B: Choose Reagents Carefully. Avoid overly reactive alkylating agents if O-alkylation is the goal. For acylation, using a carboxylic acid with a coupling agent (see Q3) is much milder than using an acid chloride.

Q3: My reaction conditions are too harsh (high heat, strong acid) and are degrading my product. What are some milder alternatives?

Probable Causes & Solutions:

  • Cause: Reaction Energetics. Fischer esterification and Williamson ether synthesis often require high temperatures and strong acids or bases, which can be incompatible with complex molecules.[6][7]

    • Solution A: Activated Esterification (for Esters). Use coupling agents to form an ester under mild, neutral conditions at room temperature. Common reagent systems include:

      • DCC (N,N'-Dicyclohexylcarbodiimide) with DMAP (4-Dimethylaminopyridine).

      • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).[1]

      • HATU or HBTU (aminium-based coupling agents).

    • Solution B: Mitsunobu Reaction (for Ethers/Esters). The Mitsunobu reaction allows for the formation of esters and ethers from primary or secondary alcohols under neutral conditions, typically at or below room temperature. The classic reagents are triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method is particularly effective for sterically hindered alcohols.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization reactions for this compound?

The primary hydroxyl group is the main site for functionalization. The most common reactions are:

  • Esterification: Reaction with a carboxylic acid (or its derivative) to form an ester linkage (-O-C=O). This is widely used to create prodrugs or modify solubility.[6]

  • Etherification: Reaction with an alkyl halide or similar electrophile to form an ether linkage (-O-C). The Williamson ether synthesis is a classic example.[7]

  • Acylation: A subset of esterification, this term is often used specifically for reactions with acid chlorides or anhydrides to form esters.[8]

Q2: Do I need to protect the tertiary amine on the piperazine ring before starting my reaction?

Generally, no. Explicit protection of a tertiary amine is complex and often unnecessary.[9] The reactivity can be managed by choosing the correct reaction conditions:

  • Under Acidic Conditions (e.g., Fischer Esterification): The tertiary amine is protonated by the acid catalyst to form an ammonium salt. This positively charged species is non-nucleophilic and effectively "protects" the amine in situ.[3]

  • Under Basic/Neutral Conditions (e.g., Acylation with Acyl Chloride): The tertiary amine can act as a base. This can be beneficial, as it can scavenge the acid byproduct (like HCl). However, it can also interfere with other bases added to the reaction. Careful selection of a non-nucleophilic base (like triethylamine or Hunig's base) and stoichiometric control is key.

Q3: How do I choose the best solvent for my reaction?

Solvent choice depends on the reaction type and conditions:

  • For Esterification (Fischer): A non-polar, water-immiscible solvent like toluene is ideal if you plan to remove water azeotropically with a Dean-Stark trap.[5]

  • For Acylation (with Acid Chlorides): Anhydrous aprotic solvents like dichloromethane (DCM) , tetrahydrofuran (THF) , or acetonitrile (ACN) are standard choices. They are inert to the reagents and dissolve the substrates well.

  • For Etherification (Williamson): Polar aprotic solvents like DMF or DMSO are often used as they can solvate the alkoxide and accelerate the Sₙ2 reaction. THF is also a common choice.[10]

Q4: What are the best analytical techniques to monitor reaction progress?
  • Thin-Layer Chromatography (TLC): The quickest and most common method. Use a solvent system that gives good separation between your starting material and product (e.g., 5-10% Methanol in DCM, often with a few drops of ammonia to prevent streaking of the basic compounds).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of product formation by showing the correct molecular weight. It is excellent for tracking the disappearance of starting material and the appearance of the product peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. Upon successful functionalization of the alcohol, you will see a characteristic downfield shift of the methylene protons adjacent to the oxygen (-CH₂-OH becomes -CH₂-O-R).

Section 3: Optimized Experimental Protocol: Fischer Esterification

This section provides a representative step-by-step protocol for the esterification of this compound with acetic acid.

Reaction: Synthesis of 2-(4-Isopropylpiperazin-1-yl)ethyl acetate

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq, e.g., 5.0 g).

  • Reagent Addition: Add toluene (approx. 10 mL per 1 g of substrate) as the solvent. Add glacial acetic acid (1.5 eq). Finally, add concentrated sulfuric acid (0.15 eq) dropwise while stirring.

  • Reaction: Heat the mixture to reflux (oil bath temperature of ~120-130 °C). Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-8 hours.

  • Monitoring: Check reaction completion by TLC or LC-MS. The product should have a higher Rf value than the starting alcohol.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution! Add slowly until effervescence ceases. This neutralizes the excess acetic acid and the sulfuric acid catalyst.

    • Extract the aqueous layer three times with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% methanol in dichloromethane with 0.5% triethylamine to prevent product tailing on the acidic silica).[11]

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS.

Section 4: Data Summary & Visualizations

Table 1: General Reaction Parameter Summary
FunctionalizationReagent TypeCatalyst / ConditionsTypical SolventKey Considerations
Esterification Carboxylic AcidH₂SO₄ or p-TsOH (catalytic), RefluxTolueneEquilibrium reaction; requires water removal or excess reagent.[4][5]
Acid ChlorideEt₃N or Pyridine (base), 0 °C to RTDCM, THFIrreversible and fast; generates HCl byproduct that must be scavenged.
Coupling ReagentEDC/HOBt or DCC/DMAP, RTDCM, DMFMild conditions, good for sensitive substrates; can be expensive.[1]
Etherification Alkyl HalideNaH or K₂CO₃ (strong base), HeatDMF, THFClassic Sₙ2 reaction; requires anhydrous conditions.[12]
Diagrams

Below are graphical representations of a typical experimental workflow and a troubleshooting decision tree for low reaction yield.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Substrate, Reagents & Solvent catalyst 2. Add Catalyst / Base reagents->catalyst heat 3. Heat to Reflux (if required) catalyst->heat monitor 4. Monitor Progress (TLC, LC-MS) heat->monitor quench 5. Quench Reaction & Neutralize monitor->quench extract 6. Liquid-Liquid Extraction quench->extract purify 7. Column Chromatography extract->purify analyze 8. Characterization (NMR, MS) purify->analyze G start Problem: Low Product Yield q1 Is the reaction acid-catalyzed? start->q1 q2 Is water a byproduct? q1->q2 Yes q3 Is starting material pure? q1->q3 No sol1 Increase catalyst loading or use a Lewis acid. q1->sol1 Yes q2->q3 No sol2 Use Dean-Stark trap or excess reagent. q2->sol2 Yes sol3 Use milder conditions: - Coupling Agents - Lower Temperature q3->sol3 Yes sol4 Purify starting material before use. q3->sol4 No

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the HPLC analysis of piperazine and its derivatives. As a class of basic compounds, piperazines are notoriously susceptible to asymmetrical peak shapes, which can compromise resolution, accuracy, and the overall reliability of your analytical results.[1][2] This guide is structured to provide you, our fellow researchers and drug development professionals, with a logical, in-depth, and scientifically grounded workflow to diagnose and rectify these common chromatographic challenges.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding peak tailing with piperazine compounds.

Q1: Why is my piperazine peak tailing?

Peak tailing for basic compounds like piperazine in reversed-phase HPLC is most often caused by secondary interactions between the positively charged analyte and negatively charged, ionized silanol groups on the surface of silica-based stationary phases.[1][2][3] These interactions create a secondary, stronger retention mechanism in addition to the primary hydrophobic interaction, causing some analyte molecules to lag behind the main peak, resulting in a "tail".[2] Other potential causes include column degradation, mobile phase issues, or problems with your HPLC system.[4]

Q2: What is an acceptable tailing factor?

The peak asymmetry is quantified using the USP Tailing Factor (Tf). A perfectly symmetrical Gaussian peak has a Tf of 1.0. While minor tailing is common, a Tf value greater than 1.2 indicates significant tailing, and values exceeding 2.0 are generally considered unacceptable for quantitative analysis as they can compromise peak integration and resolution.[4]

Q3: Does peak tailing always point to a column problem?

Not necessarily. While a degraded or inappropriate column is a frequent culprit, the issue can also stem from an unoptimized mobile phase, sample overload, or extra-column dead volume in your HPLC system.[4][5] A systematic approach is crucial to correctly identify the root cause.

Systematic Troubleshooting Guide

Peak tailing issues can be broadly categorized into chemical and physical problems. The following guide will walk you through a systematic approach to identify and resolve the issue, starting with the most common and easily addressable causes.

Step 1: Initial Diagnosis - Chemical vs. Physical Problem

The first step is to determine if the tailing is due to undesirable chemical interactions or a physical issue within the HPLC system.

Experimental Protocol: Neutral Marker Test

  • Prepare a neutral marker solution: Dissolve a neutral, well-behaving compound (e.g., uracil or toluene) in your mobile phase.

  • Injection: Inject this neutral marker using your current HPLC method.

  • Analysis:

    • If the neutral marker's peak is symmetrical (Tf ≈ 1.0) while your piperazine compound tails, the problem is chemical in nature (secondary silanol interactions). Proceed to Step 2 .

    • If the neutral marker's peak also tails , you likely have a physical problem with your column or system (e.g., a column void, partially blocked frit, or excessive extra-column volume). Proceed to Step 5 .[5]

Step 2: Mobile Phase Optimization - The First Line of Defense

Optimizing the mobile phase is often the most effective and least invasive way to mitigate peak tailing for basic compounds.[1] The goal is to minimize the undesirable ionic interactions between your piperazine analyte and the stationary phase.

Q4: How does mobile phase pH affect the peak shape of piperazine?

The mobile phase pH is a critical parameter.[6] Piperazine has two pKa values, approximately 5.35 and 9.73.[7][8][9][10] At a mid-range pH (e.g., pH 4-7), piperazine will be protonated (positively charged), and the silanol groups on the silica surface (pKa ~3.8-4.2) will be deprotonated (negatively charged), leading to strong ionic interactions and significant peak tailing.[1][11]

Troubleshooting Workflow for Mobile Phase Optimization

References

Technical Support Center: Addressing Solubility Challenges of 2-(4-Isopropylpiperazin-1-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Isopropylpiperazin-1-yl)ethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges frequently encountered with this class of compounds. The inherent physicochemical properties of the isopropylpiperazine moiety can often lead to poor aqueous solubility, posing significant hurdles in experimental assays and formulation development.

This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to directly address specific issues you may encounter. The methodologies described herein are grounded in established scientific principles and best practices in pharmaceutical sciences.

Part 1: Understanding the Core Challenge: The Physicochemical Profile

The parent compound, this compound, possesses a tertiary amine within the piperazine ring, making it a weakly basic compound. Its derivatives often retain this characteristic. The solubility of such compounds is intrinsically linked to their ionization state, which is governed by the pH of the surrounding medium.

Key Physicochemical Properties:
PropertyImplication for Solubility
pKa The dissociation constant (pKa) of the protonated piperazine nitrogen dictates the pH range at which the compound is ionized. As a weak base, it will be more soluble in acidic conditions where it exists in its protonated, charged form.
LogP The partition coefficient (LogP) indicates the lipophilicity of the compound. A higher LogP value suggests greater solubility in organic solvents and lower solubility in aqueous media. Structural modifications to the parent compound can significantly alter this value.
Crystal Lattice Energy For solid forms, the strength of the crystal lattice must be overcome for dissolution to occur. High lattice energy can lead to poor solubility even if the molecule itself has favorable characteristics.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems and provides actionable solutions.

Q1: My this compound derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS) for my cell-based assay. What should I do?

This is a classic issue of a compound "crashing out" of solution when moving from a high-concentration organic stock to a predominantly aqueous environment.

Causality: The high concentration of the compound in DMSO is stable. However, upon dilution into an aqueous buffer, the percentage of the organic co-solvent dramatically decreases, and the aqueous medium cannot maintain the solubility of the hydrophobic compound, leading to precipitation.[1]

Troubleshooting Workflow:

Caption: Decision workflow for addressing precipitation upon dilution.

Step-by-Step Solutions:

  • Determine the Kinetic Solubility: First, establish the kinetic solubility of your compound in your specific assay buffer.[2] This will inform the maximum concentration you can achieve without immediate precipitation.

  • Lower the Final Concentration: The simplest approach is to test a serial dilution of your compound to find a concentration that remains in solution.[1]

  • Increase Co-solvent Concentration: If your assay can tolerate it, increase the final concentration of DMSO.[1] Many cell lines can tolerate up to 0.5% DMSO with minimal effects, but it is crucial to run a vehicle control to confirm this.

  • pH Adjustment: Since these are basic compounds, lowering the pH of your buffer (if the assay permits) will increase the proportion of the protonated, more soluble species.[2][3]

  • Use of Surfactants: For some applications, adding a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 can help maintain solubility.[1]

Q2: I need to prepare a high-concentration aqueous solution for an in vivo study, but the free base of my derivative has very low water solubility. What are my options?

For in vivo applications, high concentrations of organic co-solvents are often not viable due to toxicity.

Causality: The limited aqueous solubility of the free base form is the primary obstacle. To significantly increase aqueous solubility for in vivo studies, more robust formulation strategies are necessary.

Recommended Strategies:

  • Salt Formation: This is the most common and effective method for increasing the solubility of ionizable compounds.[4] Converting the basic piperazine nitrogen to a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, sulfate) can dramatically improve aqueous solubility and dissolution rate.[2][5][6]

    • Expert Insight: A salt screening study is highly recommended to identify the optimal counter-ion that provides the best balance of solubility, stability, and manufacturability.[2]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[2][7][8] This is a powerful technique for increasing the apparent solubility of a drug without altering its chemical structure.[]

    • Mechanism: The exterior of the cyclodextrin molecule is hydrophilic, rendering the entire drug-cyclodextrin complex water-soluble.[7] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in pharmaceutical formulations.[10][11]

  • Co-solvents: If salt formation or cyclodextrin complexation is not feasible, a carefully selected system of co-solvents can be employed.[12][13] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[12][14]

    • Caution: The toxicity and potential for in vivo precipitation upon dilution must be carefully evaluated for any co-solvent system.

Comparative Overview of Solubility Enhancement Techniques:

TechniquePrincipleAdvantagesDisadvantages
Salt Formation Ionization of the drugSignificant solubility increase, well-establishedOnly for ionizable drugs, potential for hygroscopicity or disproportionation
Cyclodextrin Complexation Encapsulation of the drugIncreases solubility and stability, masks tasteCan be expensive, potential for renal toxicity at high doses
Co-solvents Reduction of solvent polaritySimple to prepare, can be effectivePotential for toxicity, risk of precipitation upon dilution in vivo
Nanosuspension Particle size reductionIncreases surface area for dissolutionRequires specialized equipment, potential for particle aggregation
Q3: My salt form did not significantly improve solubility, or it is unstable. What are the next steps?

If a simple salt screen is unsuccessful, more advanced techniques may be necessary.

Troubleshooting Advanced Formulations:

  • Prodrug Approach: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. Attaching a highly polar moiety, such as a phosphate group, can dramatically increase aqueous solubility.

  • Nanosuspension: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area available for dissolution according to the Noyes-Whitney equation.[15] Nanosuspensions are typically stabilized with surfactants or polymers.

  • Co-crystallization: A co-crystal is a multi-component crystal where the active pharmaceutical ingredient (API) and a co-former are held together by non-covalent bonds.[16] This can alter the physicochemical properties of the API, including its solubility.[2]

Part 3: Experimental Protocols

Protocol 1: Step-by-Step Guide for Preparing a Stock Solution
  • Weigh the Compound: Accurately weigh a precise amount of your this compound derivative.

  • Calculate Solvent Volume: Determine the volume of organic solvent (typically DMSO) required to achieve your desired stock concentration (e.g., 10 mM).

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Solubilization: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. A brief warming in a water bath (37°C) may assist with difficult-to-dissolve compounds.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[1]

Protocol 2: Workflow for a Salt Screening Study

Caption: Workflow for a pharmaceutical salt screening study.

References

Technical Support Center: Quantification of Residual Solvents in 2-(4-Isopropylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the quantification of residual solvents in 2-(4-Isopropylpiperazin-1-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the most common analytical challenges. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reliable results in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for quantifying residual solvents in an Active Pharmaceutical Ingredient (API) like this compound?

A1: The industry-standard and regulatory-accepted method is Static Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) .[1][2][3] This technique is preferred because it is highly sensitive and specific for volatile organic compounds, which constitute the majority of residual solvents.[2][4] The headspace sampling approach is particularly advantageous as it introduces only the volatile analytes into the GC system, preventing contamination of the instrument by the non-volatile API matrix.[4][5]

Q2: Which regulatory guidelines should I follow for residual solvent analysis?

A2: The primary guidelines to follow are the International Council for Harmonisation (ICH) Q3C (R9) guidelines and the United States Pharmacopeia (USP) General Chapter <467> .[1][6][7][8] These documents classify residual solvents based on their toxicity (Class 1, 2, and 3) and provide Permitted Daily Exposure (PDE) limits, which are used to establish concentration limits for your API.[7][9][10]

Q3: this compound is a polar, water-soluble compound. How does this affect my choice of diluent for the analysis?

A3: The polarity and solubility of your API are critical factors in diluent selection. For water-soluble compounds like this compound, water is often a suitable diluent.[11][12] However, to ensure complete dissolution and prevent matrix effects, a high-boiling point, polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , or N,N-Dimethylacetamide (DMA) is commonly used.[3][13] The choice of diluent should be carefully validated to ensure it does not interfere with the peaks of the target residual solvents and effectively solubilizes the sample.[14]

Q4: Do I need to test for all residual solvents listed in the ICH guidelines?

A4: No, it is only necessary to test for solvents that are used or produced during the manufacturing or purification process of your specific API.[9][10] A risk-based approach should be adopted, focusing on the solvents known to be present in your synthesis and purification steps.

Experimental Workflow: HS-GC-FID for Residual Solvents

The following is a detailed, step-by-step protocol for the quantification of residual solvents in this compound.

Step 1: Standard and Sample Preparation
  • Standard Stock Solution: Prepare a stock solution containing all potential residual solvents at a known concentration in the chosen diluent (e.g., DMSO).

  • Working Standard Solution: Dilute the stock solution to a concentration that is relevant to the ICH limit for each solvent. For example, if the limit for a Class 2 solvent is 600 ppm, your working standard should be at or near this concentration.

  • Sample Solution: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add a precise volume of diluent (e.g., 5 mL) to achieve a known sample concentration (e.g., 20 mg/mL).

  • Spiked Sample Solution (for method validation): Prepare a sample solution as in the previous step, but also add a known amount of the residual solvent standard to assess recovery and matrix effects.

Step 2: Headspace and GC-FID Instrumentation

The following table provides a typical set of starting parameters for an HS-GC-FID system. These may need to be optimized for your specific instrument and target analytes.

Parameter Value Rationale
Headspace Sampler
Oven Temperature80-120 °CTo ensure efficient partitioning of volatile solvents into the headspace.
Needle Temperature90-130 °CTo prevent condensation of analytes in the needle.
Transfer Line Temp100-140 °CTo maintain analytes in the gas phase during transfer to the GC.
Vial Equilibration Time15-30 minTo allow the sample to reach equilibrium between the liquid and gas phases.
Gas Chromatograph
GC ColumnDB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane)A common, robust column for residual solvent analysis, providing good separation for a wide range of solvents.[2]
Carrier GasHelium or HydrogenInert gases to carry the sample through the column.
Inlet Temperature200-250 °CTo ensure rapid vaporization of the sample upon injection.
Oven ProgramInitial: 40°C (hold 5 min), Ramp: 10°C/min to 240°C (hold 5 min)A typical temperature program to separate solvents with a range of boiling points.
Flame Ionization Detector (FID)
Detector Temperature250-300 °CTo prevent condensation and ensure efficient detection.
Step 3: Data Analysis and Quantification
  • Identification: Identify the residual solvents in the sample chromatogram by comparing their retention times to those of the standards.

  • Quantification: Calculate the concentration of each residual solvent in the original API sample using an external standard method. The peak area of the solvent in the sample is compared to the peak area of the corresponding solvent in the working standard solution.

Visualizing the Workflow

Residual_Solvent_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-FID Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions HS_Incubation Headspace Incubation & Injection Prep_Standard->HS_Incubation Inject Standard Prep_Sample Prepare API Sample Solution Prep_Sample->HS_Incubation Inject Sample GC_Separation GC Separation HS_Incubation->GC_Separation FID_Detection FID Detection GC_Separation->FID_Detection Peak_Integration Peak Integration & Identification FID_Detection->Peak_Integration Quantification Quantification & Reporting Peak_Integration->Quantification

Caption: Workflow for Residual Solvent Analysis.

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting)
  • Possible Cause A: Active sites in the GC inlet liner or on the column.

    • Solution: Deactivate the inlet liner by silylation or use a pre-deactivated liner. Condition the column according to the manufacturer's instructions.

  • Possible Cause B: Incompatible solvent/analyte polarity with the column phase.

    • Solution: Ensure the use of a G43 phase column (e.g., DB-624), which is suitable for a wide range of solvent polarities.[15]

  • Possible Cause C: Sample overload.

    • Solution: Reduce the sample concentration or the injection volume.

Problem 2: Inconsistent or Non-Reproducible Peak Areas
  • Possible Cause A: Leaks in the headspace vial septum or the GC system.

    • Solution: Use high-quality septa and ensure a proper seal. Perform a leak check on the GC system.

  • Possible Cause B: Incomplete equilibration in the headspace vial.[16]

    • Solution: Increase the vial equilibration time or optimize the oven temperature to ensure consistent partitioning of the analytes into the headspace.

  • Possible Cause C: Sample matrix effects.

    • Solution: The high concentration of the API may alter the partitioning of the solvents. Consider using a matrix-matched standard or the method of standard additions for more accurate quantification.

Problem 3: Carryover of Solvents to Subsequent Injections
  • Possible Cause A: Contamination in the headspace sampler's transfer line or needle.

    • Solution: Increase the transfer line and needle temperatures. Perform a bake-out of the headspace system between runs.

  • Possible Cause B: High-boiling point solvents from a previous run are retained in the GC column.

    • Solution: Ensure the final oven temperature and hold time are sufficient to elute all components from the column.

Problem 4: Co-elution of Solvent Peaks
  • Possible Cause A: Sub-optimal GC oven temperature program.

    • Solution: Modify the temperature ramp rate or initial/final hold times to improve the separation of critical pairs of solvents.

  • Possible Cause B: Inappropriate column choice.

    • Solution: While a DB-624 column is generally effective, for specific challenging separations, a column with a different stationary phase may be required.

Method Validation: A Self-Validating System

To ensure the trustworthiness of your results, the analytical method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention times of the target solvents in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results to the true value. This is often determined by analyzing a spiked sample with a known amount of the residual solvent and calculating the percent recovery.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

By thoroughly validating your method, you create a self-validating system that provides confidence in the quality and safety of your API.

References

Validation & Comparative

A Senior Application Scientist's Guide to a Validated HPLC-UV Method for the Quantification of 2-(4-Isopropylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quantification of pharmaceutical intermediates like 2-(4-Isopropylpiperazin-1-yl)ethanol is critical for ensuring the quality, consistency, and purity of active pharmaceutical ingredients (APIs). This guide presents a robust, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the reliable quantification of this compound. We will delve into the scientific rationale behind the method's development, provide a detailed experimental protocol, and present a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] Furthermore, this guide will compare the HPLC-UV method with alternative analytical techniques, offering researchers and drug development professionals the data needed to make informed decisions for their specific applications.

Introduction: The Analytical Challenge

This compound is a key building block in organic synthesis, particularly within the pharmaceutical sector.[6] Its molecular structure, featuring a tertiary amine within a piperazine ring and a primary alcohol, makes it a versatile intermediate. Accurate quantification is essential for process control, yield calculations, and impurity profiling in drug substance manufacturing.

The primary analytical challenge lies in the compound's lack of a strong, distinctive chromophore. The piperazine ring and aliphatic side chains do not absorb significantly in the mid-to-high UV range, which complicates direct detection.[7] This guide outlines a method that, while using direct UV detection at a lower wavelength, could be adapted with a derivatization step for enhanced sensitivity if required.

Proposed HPLC-UV Method: Rationale and Protocol

The selection of chromatographic conditions is paramount for achieving a successful separation with optimal peak shape, resolution, and run time.

Scientific Rationale:

  • Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is chosen. The analyte, with its isopropyl and hydroxyethyl groups, possesses moderate polarity. A C18 phase provides sufficient hydrophobic interaction for good retention and separation from more polar or non-polar impurities.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (ACN) and a phosphate buffer is employed. Acetonitrile serves as the organic modifier. The phosphate buffer (pH ~7.0) is critical for controlling the ionization state of the piperazine nitrogens. Maintaining a consistent pH prevents peak tailing, which is common for basic compounds like piperazines, thereby ensuring sharp, symmetrical peaks.

  • Detection Wavelength: The piperazine heterocycle exhibits some UV absorbance at lower wavelengths.[8] A detection wavelength of 210 nm is selected as a compromise to gain sufficient sensitivity for the analyte while minimizing interference from common solvents and excipients.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) ensures reproducible retention times and viscosity of the mobile phase, leading to stable chromatography.

Step-by-Step Experimental Protocol

A. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Reference Standard: this compound (≥98% purity).

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (reagent grade), Orthophosphoric acid (reagent grade), Water (HPLC grade).

B. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 7.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-15 min: 10% to 70% B

    • 15-17 min: 70% B

    • 17-18 min: 70% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Run Time: 25 minutes.

C. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation: A Self-Validating System (ICH Q2(R1))

To ensure the method is suitable for its intended purpose, a full validation must be performed according to ICH Q2(R1) guidelines.[1][2][3][4][5] The objective is to demonstrate that the analytical procedure is accurate, precise, specific, and robust.

Validation Workflow Diagram

HPLC_Validation_Workflow cluster_validation ICH Q2(R1) Validation Parameters start_end start_end process process validation_params validation_params decision decision output output start Start: Method Development prep Prepare Validation Protocol & Acceptance Criteria start->prep specificity Specificity (Peak Purity) prep->specificity linearity Linearity & Range accuracy Accuracy (% Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness specificity->linearity check All Parameters Meet Criteria? linearity->accuracy accuracy->precision precision->lod_loq lod_loq->robustness robustness->check check->start No (Re-develop/Optimize) report Generate Validation Report check->report Yes implement Implement for Routine Use report->implement

Caption: Workflow for HPLC-UV method validation based on ICH Q2(R1) guidelines.

Summary of Validation Parameters and Typical Acceptance Criteria
Parameter Procedure Typical Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Use PDA detector to assess peak purity.The analyte peak should be free from interference from other components. Peak purity index > 0.995.
Linearity Analyze 5-6 calibration standards across the expected range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Range Confirmed by linearity, accuracy, and precision data.The range over which the method is precise, accurate, and linear.
Accuracy Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%).Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
LOD & LOQ Determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1. The LOQ must be precise and accurate.
Robustness Deliberately vary method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±0.1 mL/min).The method should remain unaffected by small variations. System suitability parameters must pass.

Performance Comparison with Alternative Methods

While HPLC-UV is a workhorse in quality control labs due to its reliability and cost-effectiveness, other techniques offer different advantages.[9][10] The choice of method often depends on the specific analytical need, such as trace-level detection or structural confirmation.

Parameter HPLC-UV (This Method) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation by liquid chromatography, detection by UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.Combines HPLC separation with highly sensitive and specific mass detection.[11]
Specificity Good. Relies on chromatographic retention time and UV spectrum. Potential for co-elution.Very High. Provides mass fragmentation patterns for structural confirmation.Excellent. Highly specific due to parent/daughter ion transitions (MRM). The gold standard for specificity.[12][13]
Sensitivity (LOQ) Moderate (typically low µg/mL or high ng/mL).High, but often requires derivatization for non-volatile analytes like this one.Very High (pg/mL to low ng/mL). Ideal for trace impurity analysis.[11]
Sample Throughput High. Automated systems can run many samples unattended.Moderate. Sample preparation (derivatization) can be time-consuming.High. Modern systems are fast, but data processing can be complex.
Cost (Instrument) Low to Moderate.Moderate.High.
Expertise Required Low to Moderate. Widely available and taught.Moderate to High. Requires knowledge of derivatization and mass spectra interpretation.High. Requires significant expertise in method development and data interpretation.
Best Suited For Routine QC, content uniformity, assay, and purity analysis.[10]Analysis of volatile impurities or when structural confirmation is needed and LC-MS is unavailable.Trace-level quantification, metabolite identification, and definitive structural confirmation.[12]

Conclusion

The HPLC-UV method detailed in this guide provides a reliable, robust, and cost-effective solution for the routine quantification of this compound in a drug development setting. Its validation according to ICH guidelines ensures that the data generated is accurate and reproducible, which is fundamental to regulatory compliance and product quality. While more advanced techniques like LC-MS/MS offer superior sensitivity and specificity, the HPLC-UV method remains the pragmatic choice for assay and purity determinations where such extreme performance is not required. The selection of the most appropriate analytical technique should always be guided by the specific requirements of the analysis, balancing performance needs with practical considerations of cost, throughput, and available expertise.

References

A Comparative Analysis of 2-(4-Isopropylpiperazin-1-yl)ethanol and Other N-Alkylated Piperazine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs. Its prevalence is due to a combination of favorable properties: the two nitrogen atoms can be readily functionalized, influencing the compound's pharmacological and pharmacokinetic profiles. The basicity of these nitrogens, typically protonated at physiological pH, allows for crucial ionic interactions with target proteins. Furthermore, the piperazine ring can act as a hydrogen bond acceptor and provides a conformationally flexible yet constrained framework for presenting substituents in three-dimensional space.

N-alkylation of the piperazine ring is a common strategy to modulate a compound's properties. The size and nature of the alkyl group can significantly impact lipophilicity, metabolic stability, and receptor binding affinity, thereby fine-tuning the overall drug-like characteristics of the molecule. This guide provides an in-depth comparison of 2-(4-Isopropylpiperazin-1-yl)ethanol with its N-methyl and N-ethyl analogs, offering experimental data and protocols to aid researchers in drug development.

Physicochemical Properties: The Impact of N-Alkylation

The substitution on the distal nitrogen of the piperazine ring directly influences the molecule's fundamental physicochemical properties, such as basicity (pKa) and lipophilicity (logP). These parameters are critical for absorption, distribution, metabolism, and excretion (ADME).

Basicity (pKa)

The basicity of the piperazine nitrogens is a key determinant of a molecule's ionization state at physiological pH, which affects its solubility, permeability, and target binding. The pKa values for a series of N-alkylated piperazines have been determined by potentiometric titration.

CompoundN-SubstituentpKa1pKa2
PiperazineH9.735.35
1-MethylpiperazineMethyl9.054.75
1-EthylpiperazineEthyl9.134.88
1-(2-hydroxyethyl)piperazine2-hydroxyethyl8.864.49
This compound Isopropyl Predicted to be slightly lower than ethyl analogPredicted to be slightly lower than ethyl analog

Data for piperazine, 1-methylpiperazine, 1-ethylpiperazine, and 1-(2-hydroxyethyl)piperazine from Khalili et al. pKa values for this compound are predicted based on established trends.

As the data indicates, N-alkylation generally lowers the pKa compared to the parent piperazine. This is due to the electron-donating effect of the alkyl groups. Interestingly, the addition of a hydroxyethyl group further reduces the pKa, likely due to intramolecular hydrogen bonding. It is predicted that the isopropyl group, being bulkier and more electron-donating than methyl or ethyl, will have a discernible effect on the pKa values.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol outlines the determination of dissociation constants (pKa) of piperazine derivatives using potentiometric titration.

Materials:

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M)

  • High-purity water (deionized and degassed)

  • The piperazine compound to be tested

  • Calibrated pH meter and electrode

  • Thermostatically controlled reaction vessel

  • Automatic titrator or burette

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the piperazine compound and dissolve it in a known volume of high-purity water in the thermostatically controlled vessel.

  • Titration:

    • Begin stirring the solution at a constant rate.

    • Titrate the sample solution with the standardized HCl solution, recording the pH value after each incremental addition of the titrant.

    • Continue the titration well past the equivalence points to obtain a complete titration curve.

  • Data Analysis:

    • Plot the pH values against the volume of HCl added to generate the titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. For a diprotic base like piperazine, two equivalence points and two half-equivalence points will be observed.

    • Alternatively, use appropriate software to calculate the pKa values from the titration data by fitting the data to the Henderson-Hasselbalch equation.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical factor for membrane permeability and overall ADME properties. The octanol-water partition coefficient (LogP) is the standard measure of lipophilicity.

CompoundN-SubstituentPredicted cLogP
1-MethylpiperazineMethyl-0.4
1-EthylpiperazineEthyl~0.0
1-IsopropylpiperazineIsopropyl0.4

cLogP values are computationally predicted. Experimental values may vary.

Increasing the size of the N-alkyl group from methyl to isopropyl increases the lipophilicity of the molecule. This is expected, as the addition of larger, nonpolar alkyl groups enhances partitioning into the octanol phase. This increased lipophilicity can lead to better membrane permeability but may also result in increased metabolic clearance and off-target effects if not properly balanced.

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

This protocol describes the "gold standard" shake-flask method for determining the octanol-water partition coefficient.

Materials:

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline pH 7.4, pre-saturated with n-octanol)

  • The piperazine compound to be tested

  • Vials with screw caps

  • Vortex mixer and/or shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous buffer.

  • Partitioning:

    • In a vial, add a precise volume of the pre-saturated n-octanol and a precise volume of the test compound stock solution.

    • Securely cap the vial and shake or vortex it for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from the aqueous phase.

    • Analyze the concentration of the compound in the aqueous phase using a validated analytical method.

    • The concentration in the octanol phase can be determined by mass balance or by direct measurement if the compound is sufficiently soluble.

  • Calculation: The LogP (or LogD at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Metabolic Stability

The metabolic stability of a drug candidate is a crucial parameter that influences its half-life and oral bioavailability. Piperazine-containing compounds are susceptible to metabolism by cytochrome P450 (CYP) enzymes, with N-dealkylation being a common metabolic pathway.

The size of the N-alkyl group can significantly affect the rate of metabolism. Generally, smaller alkyl groups like methyl and ethyl are more readily cleaved than bulkier groups like isopropyl. The increased steric hindrance of the isopropyl group can shield the nitrogen atom from the active site of metabolic enzymes, leading to improved metabolic stability.

G cluster_0 In Vitro Metabolic Stability Workflow Compound Compound Microsomes Microsomes NADPH NADPH Incubation Incubation Quenching Quenching LC_MS_Analysis LC-MS/MS Analysis Data_Analysis Data Analysis (t½, CLint)

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol describes a common method to assess the metabolic stability of compounds in vitro.

Materials:

  • Pooled human liver microsomes (HLM) or microsomes from other species

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • The piperazine compound to be tested

  • Positive control compounds with known metabolic stability (e.g., a high-turnover and a low-turnover compound)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates and incubator

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: In a 96-well plate, prepare incubation mixtures containing the phosphate buffer and liver microsomes. Pre-warm the plate to 37°C.

  • Initiation of Reaction: Add the test compound to the wells to initiate the metabolic reaction. For the main experiment, also add the NADPH regenerating system. Run parallel incubations without NADPH as a negative control.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding the quenching solution.

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration.

Receptor Binding Affinity

The N-alkyl substituent can also influence the binding affinity of a piperazine derivative to its biological target. The optimal alkyl group size and shape will depend on the specific topology of the receptor's binding pocket. A bulkier isopropyl group might provide beneficial hydrophobic interactions in a large pocket, leading to increased affinity. Conversely, in a sterically constrained pocket, a smaller methyl or ethyl group may be favored.

A radioligand binding assay is a standard method to determine the affinity of a test compound for a specific receptor.

G cluster_1 Radioligand Binding Assay Principle Receptor Receptor Radioligand Radiolabeled Ligand Test_Compound Test Compound Binding Displacement

Experimental Protocol: Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor

  • A suitable radioligand with high affinity and specificity for the target receptor (e.g., [³H]-spiperone for dopamine D2 receptors)

  • A known non-radiolabeled ligand for determining non-specific binding

  • The piperazine test compounds at various concentrations

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid and a microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-radiolabeled ligand (for non-specific binding).

  • Incubation: Incubate the plate for a sufficient time at a specific temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the filter plate to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).

    • The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Synthesis of this compound

A common and efficient method for the synthesis of N-alkylated piperazines is through reductive amination or direct alkylation. For this compound, a plausible synthetic route would involve the reaction of 1-isopropylpiperazine with a suitable two-carbon electrophile.

G cluster_2 Synthesis of this compound Start_Material 1-Isopropylpiperazine Reagent 2-Chloroethanol or Ethylene Oxide Reaction Alkylation Product This compound

Conclusion and Future Perspectives

The N-alkylation of the piperazine scaffold is a powerful tool in medicinal chemistry for fine-tuning the properties of drug candidates. The choice between a methyl, ethyl, or isopropyl substituent on the piperazine nitrogen can have a profound impact on the compound's pKa, lipophilicity, metabolic stability, and receptor binding affinity.

  • This compound is predicted to be more lipophilic and potentially more metabolically stable than its N-methyl and N-ethyl counterparts due to the steric bulk of the isopropyl group.

  • The basicity of the isopropyl derivative is expected to be slightly lower than the ethyl analog.

  • The optimal N-alkyl substituent for receptor binding is highly dependent on the specific target's binding site topology.

The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of a series of N-alkylated piperazine analogs. By generating comprehensive data on their physicochemical properties, metabolic stability, and biological activity, researchers can make informed decisions to optimize their lead compounds and accelerate the drug discovery process.

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Isopropylpiperazin-1-yl)ethanol Analogs for GPCR Targeting

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of G-protein coupled receptor (GPCR) modulation, the piperazine scaffold remains a cornerstone of medicinal chemistry.[1] Its inherent versatility allows for multi-directional modifications, enabling the fine-tuning of pharmacological properties.[2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on the 2-(4-isopropylpiperazin-1-yl)ethanol scaffold, a promising framework for targeting aminergic GPCRs such as dopamine and serotonin receptors.

This document moves beyond a simple recitation of facts, offering a causal explanation for experimental choices and providing detailed, self-validating protocols. Every claim is substantiated with authoritative references to ensure scientific integrity.

The this compound Scaffold: A Privileged Starting Point

The this compound core combines several key pharmacophoric features. The piperazine ring, a common motif in centrally acting agents, provides a basic nitrogen atom (N1) crucial for interaction with the conserved aspartate residue in the third transmembrane domain (TM3) of most aminergic GPCRs. The ethanol substituent offers a hydroxyl group for potential hydrogen bonding within the receptor binding pocket and a flexible linker. The N4-isopropyl group provides a degree of lipophilicity and steric bulk that can influence receptor affinity and selectivity.

Our exploration of the SAR of this scaffold will be divided into three key areas of modification:

  • Part A: Modification of the N4-Substituent: Comparing the isopropyl group to other alkyl and aryl substituents to understand the impact on receptor affinity and selectivity.

  • Part B: Modification of the Ethanol Side Chain: Investigating how alterations to the 2-hydroxyethyl moiety affect biological activity.

  • Part C: Bioisosteric Replacement of the Piperazine Ring: Exploring the consequences of replacing the core piperazine heterocycle with other nitrogen-containing rings.

Comparative Analysis of N4-Substituent Modifications

The nature of the substituent at the N4 position of the piperazine ring is a critical determinant of the pharmacological profile of these analogs. While the isopropyl group serves as our reference point, a comparative analysis with other functionalities reveals key SAR trends.

N-Alkyl vs. N-Aryl Analogs

A pivotal consideration in the design of piperazine-based ligands is the choice between an alkyl and an aryl substituent at the N4 position. This choice significantly impacts receptor binding affinity, selectivity, and pharmacokinetic properties.

  • N-Arylpiperazines: The introduction of an aromatic ring, such as a phenyl or substituted phenyl group, at the N4 position is a common strategy in the development of ligands for dopamine and serotonin receptors. These arylpiperazines often exhibit high affinity for these receptors. The aromatic ring can engage in various interactions within the binding pocket, including π-π stacking and hydrophobic interactions. For instance, a series of N-(2-methoxyphenyl)piperazine analogs demonstrated high affinity for dopamine D3 receptors (Ki values ranging from 0.3 to 0.9 nM).[3] This high affinity is attributed to favorable interactions of the methoxyphenyl group within the D3 receptor binding site.

  • N-Alkylpiperazines: In contrast, N-alkyl substituents, such as the isopropyl group in our parent scaffold, generally lead to compounds with different selectivity profiles. While potentially displaying lower affinity for some aminergic receptors compared to their aryl counterparts, they can offer advantages in terms of metabolic stability and reduced off-target effects. The size and lipophilicity of the alkyl group are crucial. A study on the interaction of rifamycin derivatives with lipid membranes showed that the nature of the N-alkyl group on a piperazine ring (methyl vs. cyclopentyl) significantly influences their interaction with cell membranes, which can correlate with their pharmacokinetic properties.[4] This highlights the importance of the N-alkyl substituent in modulating the overall drug-like properties of the molecule.

The following table summarizes the comparative binding affinities of representative N-alkyl and N-aryl piperazine ethanol analogs at dopamine D2 and serotonin 5-HT1A receptors.

Compound IDN4-SubstituentDopamine D2 Ki (nM)Serotonin 5-HT1A Ki (nM)Reference
1 (Ref) Isopropyl55120Hypothetical Data
2 Cyclohexyl4298Hypothetical Data
3 Phenyl1525[5]
4 2-Methoxyphenyl810[3]
5 2,3-Dichlorophenyl1218[3]

Disclaimer: Data for compounds 1 and 2 are hypothetical and for illustrative purposes to highlight expected trends based on published research.

Expert Interpretation: The trend observed in the table suggests that transitioning from a smaller alkyl group (isopropyl) to a larger, more lipophilic alkyl group (cyclohexyl) can modestly improve affinity. However, the introduction of an aryl group at the N4 position leads to a more significant enhancement in binding affinity for both D2 and 5-HT1A receptors. This is likely due to the additional binding interactions afforded by the aromatic ring. The substitution pattern on the aryl ring further refines the affinity and selectivity profile.

Impact of Steric and Electronic Properties of N4-Substituents

The steric and electronic properties of the N4-substituent play a crucial role in determining the orientation of the ligand within the receptor binding pocket.

SAR_N4_Substituent cluster_0 N4-Substituent Properties cluster_1 Pharmacological Outcomes Steric_Bulk Steric Bulk Receptor_Affinity Receptor Affinity Steric_Bulk->Receptor_Affinity Influences fit in binding pocket Receptor_Selectivity Receptor Selectivity Steric_Bulk->Receptor_Selectivity Can favor one receptor subtype Lipophilicity Lipophilicity Lipophilicity->Receptor_Affinity Affects hydrophobic interactions Pharmacokinetics Pharmacokinetics Lipophilicity->Pharmacokinetics Impacts membrane permeability Electronic_Effects Electronic Effects (Aryl Substituents) Electronic_Effects->Receptor_Affinity Modulates π-π and other interactions

Caption: Relationship between N4-substituent properties and pharmacological outcomes.

Experimental Protocols for Compound Evaluation

To ensure the reliability and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for assessing the binding affinity and functional activity of the synthesized analogs.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Cell membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [³H]-Spiperone (specific activity ~70-90 Ci/mmol).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds.

  • 96-well microplates.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293-D2 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer and determine the protein concentration using a Bradford or BCA protein assay.[6]

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M), and 50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM).

  • Initiation of Reaction: Add 100 µL of the membrane preparation (containing 20-40 µg of protein) to each well to initiate the binding reaction. The final assay volume is 250 µL.

  • Incubation: Incubate the plates at 25°C for 90 minutes with gentle agitation.

  • Termination and Filtration: Terminate the incubation by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI). Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

References

A Comparative Guide to the Identification of 2-(4-Isopropylpiperazin-1-yl)ethanol: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical analysis, the unambiguous identification of novel compounds is paramount. This guide provides a comprehensive comparative analysis of two cornerstone analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the identification of 2-(4-Isopropylpiperazin-1-yl)ethanol (CAS 103069-50-7), a piperazine derivative with significance as a versatile chemical building block in medicinal chemistry.[1] This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the most appropriate analytical methodology for this and structurally similar compounds.

The Analyte: this compound

This compound is a polar organic molecule featuring a tertiary amine within a piperazine ring and a primary alcohol functional group. Its structure presents unique analytical challenges and dictates the strategic choices we must make when selecting an analytical platform. The presence of the polar hydroxyl (-OH) and the basic nitrogen atoms significantly influences its volatility and ionization characteristics.

Fundamental Principles and Methodological Considerations

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[2] The core principle of GC involves the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[3][4] Separation is achieved based on the differential boiling points and affinities of the compounds for the stationary phase.[4] Following separation, the analytes are introduced into the mass spectrometer, where they are typically ionized by Electron Ionization (EI).

EI is a "hard" ionization technique, bombarding the analyte molecules with high-energy electrons (typically 70 eV).[5][6][7] This process induces extensive fragmentation, creating a unique "fingerprint" mass spectrum that is highly reproducible and invaluable for structural elucidation and library matching.[5][6]

However, the Achilles' heel of GC-MS for a molecule like this compound is its polarity and low volatility, primarily due to the hydroxyl group. Direct injection of this compound into a GC system would likely result in poor peak shape, thermal degradation, and irreversible adsorption onto the column.[8][9] To overcome this, a crucial sample preparation step is required: derivatization .

Derivatization in GC-MS:

Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives.[8][10] For the hydroxyl group in our target analyte, a common and effective derivatization strategy is silylation . This involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[8]

Causality Behind Derivatization: By masking the polar -OH group, we decrease intermolecular hydrogen bonding, which in turn increases the volatility of the analyte, making it amenable to GC analysis.[8] This also improves chromatographic peak shape and reduces thermal degradation in the hot injector.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an analytical technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[11][12][13] It is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it an immediate and attractive option for this compound.[12]

In LC-MS, separation occurs based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.[11] For a polar compound like our target, reversed-phase chromatography is typically employed, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol).[11]

Following chromatographic separation, the analyte is introduced into the mass spectrometer via an interface that facilitates the removal of the solvent and the ionization of the analyte. The most common ionization technique for this type of molecule is Electrospray Ionization (ESI) .

Electrospray Ionization (ESI) in LC-MS:

ESI is a "soft" ionization technique that generates ions from analytes in solution.[14] A high voltage is applied to the eluent as it exits the LC column, creating a fine spray of charged droplets.[13][14] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.[15] For a basic compound like this compound, ESI in positive ion mode is highly effective, readily forming the protonated molecule [M+H]⁺.[16]

Causality Behind ESI's Suitability: Because ESI is a soft ionization technique, it typically results in minimal fragmentation, with the primary ion observed being the protonated molecule.[14] This provides clear molecular weight information, which is a significant advantage for initial identification. While this lack of fragmentation can be a limitation for structural elucidation, it can be overcome by employing tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented to provide structural information.

Comparative Analysis: GC-MS vs. LC-MS

FeatureGC-MSLC-MS
Analyte Suitability Requires derivatization for polar compounds with active hydrogens.Ideal for polar, non-volatile, and thermally labile compounds.[12]
Sample Preparation More complex, involving a mandatory derivatization step.[2][17][18]Simpler, often requiring only dissolution and filtration.
Ionization Technique Primarily Electron Ionization (EI) - a "hard" technique.[5][6]Primarily Electrospray Ionization (ESI) - a "soft" technique.[14]
Fragmentation Extensive, providing a detailed "fingerprint" for structural elucidation.[5][6]Minimal, providing clear molecular weight information.[14] Structural information requires MS/MS.
Mass Spectral Library Extensive and well-established EI libraries for confident identification.Libraries are growing but are not as comprehensive as EI libraries.
Chromatography High-resolution separation for volatile compounds.Versatile separation for a wide range of compound polarities.
Run Time Typically longer due to the derivatization step and GC run times.Can be faster due to simpler sample preparation and shorter LC run times.
Potential Issues Incomplete derivatization, thermal degradation, matrix interference.Ion suppression from matrix components, adduct formation.

Experimental Protocols

GC-MS Protocol for this compound Identification

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the this compound standard.

  • Dissolve the standard in 1 mL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) in a clean, dry vial.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Tightly cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Allow the vial to cool to room temperature.

  • Dilute the derivatized sample with ethyl acetate to a final concentration of approximately 10 µg/mL.[18]

2. GC-MS Instrumental Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Injector: Splitless mode, 250°C.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-550.

LC-MS Protocol for this compound Identification

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound standard.

  • Dissolve the standard in 10 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to create a 100 µg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase to a final concentration of 1 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

2. LC-MS Instrumental Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent reversed-phase column.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Scan Range: m/z 50-500.

Visualization of Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Start Sample Weighing & Dissolution Derivatization Silylation (BSTFA + TMCS) Start->Derivatization Add Reagent & Heat Dilution Dilution Derivatization->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Vaporization Ionization Electron Ionization (EI) Separation->Ionization Elution Detection Mass Detection Ionization->Detection Fragmentation Data Analysis Data Analysis Detection->Data Analysis

Caption: GC-MS workflow for this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Start Sample Weighing & Dissolution Dilution Dilution Start->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection LC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Mobile Phase Ionization Electrospray Ionization (ESI) Separation->Ionization Elution Detection Mass Detection Ionization->Detection Ion Formation Data Analysis Data Analysis Detection->Data Analysis

Caption: LC-MS workflow for this compound.

Conclusion and Recommendation

Both GC-MS and LC-MS are capable of identifying this compound, but they offer different advantages and present distinct challenges.

GC-MS , while requiring a more laborious sample preparation due to the necessity of derivatization, provides highly detailed structural information through its characteristic EI fragmentation patterns. This is particularly advantageous when comparing against established spectral libraries for definitive identification.

LC-MS , on the other hand, offers a more direct and often faster analysis. Its suitability for polar compounds eliminates the need for derivatization, simplifying the workflow and reducing the potential for artifacts from the derivatization reaction. The soft ionization of ESI provides unambiguous molecular weight information, which is crucial for confirming the identity of the target compound.

Recommendation:

For rapid screening and confirmation of molecular weight , LC-MS is the superior choice. Its simplified sample preparation and direct analysis capabilities make it a more efficient method for this specific analyte.

For in-depth structural elucidation and definitive identification , especially when a reference standard is unavailable or when distinguishing between isomers, GC-MS remains a powerful tool, provided that a robust and reproducible derivatization protocol is established. The wealth of information from EI fragmentation is invaluable in these scenarios.

Ultimately, the choice between GC-MS and LC-MS will depend on the specific goals of the analysis, the available instrumentation, and the expertise of the analyst. In a well-equipped laboratory, these techniques should be viewed as complementary, with LC-MS providing rapid confirmation and GC-MS offering detailed structural insights.

References

A Comparative Guide to the Definitive Structural Confirmation of Synthesized 2-(4-Isopropylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Verification in Synthesis

In the landscape of drug discovery and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. The synthesis of a target compound, such as 2-(4-Isopropylpiperazin-1-yl)ethanol (CAS: 103069-50-7), a versatile piperazine derivative used as a key intermediate in medicinal chemistry, is not complete upon the final workup.[1][2] It is the rigorous, multi-faceted analytical confirmation that transforms a putative product into a validated, reliable chemical entity.

This guide provides an in-depth comparison of the primary analytical techniques used to confirm the molecular structure of this compound. We will move beyond procedural outlines to explore the causal logic behind the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each method provides a unique and complementary piece of the structural puzzle, and their combined data constitutes a self-validating system for absolute confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides a detailed map of the carbon-hydrogen framework and the chemical environment of each atom.

Causality of Application:

For a molecule like this compound, NMR is not merely confirmatory; it is foundational. It is the only technique that can definitively prove the specific arrangement of the isopropyl and ethanol groups on the piperazine ring, distinguishing it from potential isomers that would be indistinguishable by mass spectrometry alone.

A. ¹H NMR Spectroscopy: Proton Environment and Connectivity

¹H NMR provides information on the number of distinct proton environments, the number of protons in each environment (integration), and their neighboring protons (spin-spin splitting).

Expected ¹H NMR Spectrum (400 MHz, CDCl₃): The predicted spectrum serves as our primary hypothesis. The synthesized product's spectrum must match these signals in chemical shift, integration, and splitting pattern.

Assignment Structure Fragment Predicted δ (ppm) Splitting Pattern Integration Rationale & Key Insights
a-CH ₃ (Isopropyl)~1.05Doublet (d)6HThese six equivalent protons are split by the single methine proton, confirming the isopropyl group. A clear 6H doublet is a hallmark of this moiety.
b-CH - (Isopropyl)~2.75Septet (sept)1HThis proton is split by the six methyl protons, resulting in a characteristic septet. Its downfield shift is due to the adjacent nitrogen.
c, dPiperazine Ring~2.5 - 2.8Multiplet (m)8HThe eight protons on the piperazine ring are chemically non-equivalent and will appear as a complex series of overlapping signals. This region confirms the piperazine core.
e-N-CH ₂-CH₂OH~2.55Triplet (t)2HThese protons are adjacent to a nitrogen and a CH₂ group. They are split into a triplet by the two protons on the adjacent carbon (g).
f-CH₂-OH ~1.5-3.0Singlet (s, broad)1HThe hydroxyl proton signal is often broad and its chemical shift is highly variable. It will disappear upon shaking the sample with D₂O, providing definitive confirmation.
g-CH₂-OH ~3.65Triplet (t)2HThese protons are deshielded by the adjacent oxygen atom, shifting them significantly downfield. They are split into a triplet by the two protons on carbon 'e'.
B. ¹³C NMR Spectroscopy: The Unique Carbon Skeleton

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. For our target, we expect to see six distinct signals, confirming the molecule's asymmetry.

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):

Assignment Structure Fragment Predicted δ (ppm) Rationale & Key Insights
1-C H₃ (Isopropyl)~18.5The two equivalent methyl carbons of the isopropyl group, located in the most upfield (shielded) region.
2Piperazine Ring~48.2Carbons on the piperazine ring adjacent to the ethanol-substituted nitrogen.
3Piperazine Ring~52.9Carbons on the piperazine ring adjacent to the isopropyl-substituted nitrogen.
4-C H- (Isopropyl)~55.1The methine carbon of the isopropyl group, shifted downfield by the attached nitrogen.
5-N-C H₂-CH₂OH~58.7The carbon of the ethanol group attached to the piperazine nitrogen.
6-C H₂-OH~59.9The carbon bearing the hydroxyl group, significantly deshielded by the electronegative oxygen atom.

The presence of exactly six signals in the ¹³C NMR spectrum is a crucial piece of evidence, ruling out symmetrical side-products.

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried, synthesized compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution.

  • Referencing: Add a small drop of a reference standard, typically Tetramethylsilane (TMS), if not already present in the solvent.

  • Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient.[3][4]

  • D₂O Shake (¹H only): To confirm the -OH peak, remove the tube, add one drop of Deuterium Oxide (D₂O), shake vigorously, and re-acquire the ¹H spectrum. The -OH peak should disappear or significantly diminish.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound and offers crucial structural clues through its fragmentation pattern. For this synthesis, MS serves as a gatekeeper; if the molecular ion peak is incorrect, the desired product has not been formed.

Causality of Application:

The primary goal is to confirm the molecular formula, C₉H₂₀N₂O, by identifying the molecular ion peak.[2] The fragmentation pattern must then be logically consistent with the proposed structure, providing corroborating evidence for the connectivity established by NMR.

Expected Mass Spectrum (Electron Impact - EI):

  • Molecular Ion (M⁺˙): A peak at m/z = 172 corresponding to the molecular weight of the target compound (C₉H₂₀N₂O) is expected.[2] Its presence confirms that the elemental composition is likely correct.

  • Fragmentation Analysis: The breakdown of the molecular ion provides a structural fingerprint. The most probable fragmentation pathways involve cleavage at bonds adjacent (alpha) to the nitrogen atoms, as this leads to the formation of stable carbocations.[5][6]

Table of Key Predicted Fragments:

m/z Value Proposed Fragment Structure Neutral Loss Significance
129[M - C₃H₇]⁺Isopropyl radicalLoss of the isopropyl group via alpha-cleavage at the N-4 position. A very likely and significant peak.
113[M - C₂H₅O]⁺Hydroxyethyl radicalLoss of the ethanol side-chain. This confirms the presence of the C₂H₅O group.
70[C₄H₈N]⁺-A common fragment for piperazine rings resulting from ring cleavage.
58[C₃H₈N]⁺-A characteristic fragment from the isopropyl-piperazine side, [CH(CH₃)₂-N]⁺ fragment.
43[C₃H₇]⁺-Isopropyl cation. Its presence supports the isopropyl substituent.
31[CH₂OH]⁺-A characteristic fragment for primary alcohols, resulting from cleavage of the C-C bond in the ethanol side chain.[7][8]
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with Gas/Liquid Chromatography.

  • Ionization: Utilize an appropriate ionization method. Electron Impact (EI) is common for generating fragments, while Electrospray Ionization (ESI) is gentler and will prominently show the protonated molecular ion [M+H]⁺ at m/z = 173.

  • Analysis: Acquire the mass spectrum, ensuring the mass range covers the expected molecular ion (e.g., 50-300 m/z).

  • Interpretation: Identify the molecular ion peak and match the major fragment peaks to logical bond cleavages of the proposed structure.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by specific molecular vibrations.

Causality of Application:

The purpose of FTIR is twofold: first, to confirm the presence of the critical alcohol (-OH) functional group, and second, to confirm the absence of functional groups from starting materials or potential side-products (e.g., N-H from piperazine or C=O from an amide). This method provides a quick quality control check.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance & Interpretation
3200 - 3600O-H stretchAlcoholPresent: A strong, broad peak in this region is definitive evidence for the hydroxyl group.[9][10] Its broadness is due to hydrogen bonding.
2800 - 3000C-H stretchAlkane (sp³)Present: Multiple sharp, strong peaks confirming the aliphatic C-H bonds of the isopropyl, piperazine, and ethanol moieties.[11]
~1085C-O stretchPrimary AlcoholPresent: A strong peak in this region confirms the C-O single bond of the primary alcohol.[12]
~1130C-N stretchTertiary AminePresent: A medium intensity peak indicating the C-N bonds of the piperazine ring.[11]
3300 - 3500N-H stretchSecondary AmineABSENT: The lack of any sharp, medium peak in this region is crucial. It confirms that the starting material, piperazine, has been fully substituted.
1650 - 1750C=O stretchCarbonylABSENT: The absence of a strong, sharp peak here rules out carbonyl-containing impurities like amides or ketones.
Experimental Protocol: FTIR Analysis
  • Sample Preparation: If the sample is a liquid, a small drop can be placed directly onto the ATR (Attenuated Total Reflectance) crystal. If it is a solid, a small amount is placed on the crystal and pressure is applied to ensure good contact.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument noise.

  • Sample Scan: Run the spectrum of the sample.

  • Analysis: Identify the key absorption bands and compare them to the expected values for the target molecule's functional groups.

Visualizing the Validation Workflow

A systematic approach ensures that data from each technique is used to build a cohesive and undeniable structural proof.

G cluster_synthesis Synthesis & Purification cluster_analysis Multi-technique Analysis cluster_data Data Interpretation Synth Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synth->NMR Parallel Analysis MS Mass Spectrometry Synth->MS Parallel Analysis FTIR FTIR Spectroscopy Synth->FTIR Parallel Analysis NMR_Data C-H Framework Connectivity NMR->NMR_Data MS_Data Molecular Weight Formula, Fragments MS->MS_Data FTIR_Data Functional Groups (Present & Absent) FTIR->FTIR_Data Confirmation Definitive Structural Confirmation NMR_Data->Confirmation Data Corroboration MS_Data->Confirmation Data Corroboration FTIR_Data->Confirmation Data Corroboration

Caption: Overall workflow for structural validation.

Conclusion: A Triad of Corroborating Evidence

  • FTIR offers a rapid and definitive check for the presence of the alcohol and the complete reaction of any N-H starting materials.

  • Mass Spectrometry acts as a firm gatekeeper, confirming the exact molecular weight and providing fragmentation patterns that are consistent with the proposed structure.

  • NMR Spectroscopy serves as the ultimate arbiter, meticulously mapping the atomic connectivity and providing the definitive proof that distinguishes the target molecule from all other potential isomers.

When the experimental data from these three distinct methods align with the predicted patterns, the researcher can have the highest degree of confidence in the identity and purity of the synthesized compound, enabling the next stages of research and development to proceed on a solid foundation of scientific integrity.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-Isopropylpiperazin-1-yl)ethanol Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Isopropylpiperazin-1-yl)ethanol is a key building block in modern medicinal chemistry, serving as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, which features a substituted piperazine ring, is a versatile scaffold for developing novel therapeutics.[3] As with any component destined for pharmaceutical use, ensuring its purity is not merely a matter of quality control but a fundamental requirement for safety and efficacy. The presence of impurities, even in trace amounts, can alter the pharmacological and toxicological profile of the final drug product.

This guide provides an in-depth comparison of two robust, orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the determination of this compound purity. We will delve into the causality behind experimental choices and present a comprehensive cross-validation framework grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] The objective is to equip researchers, scientists, and drug development professionals with the experimental data and procedural knowledge to select and validate the most suitable analytical method for their specific needs.

Rationale for Method Selection: Orthogonality as a Pillar of Trust

In analytical chemistry, relying on a single method can introduce systemic bias. Cross-validation using two dissimilar, or orthogonal, methods provides a more comprehensive and trustworthy assessment of a compound's purity. The chosen methods, HPLC and GC, rely on fundamentally different separation principles.

  • High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is exceptionally well-suited for non-volatile or thermally sensitive compounds, which is often the case for piperazine derivatives.[7][8][9] Our approach will utilize Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar, a common and robust choice for impurity profiling.

  • Gas Chromatography (GC): This method separates compounds based on their volatility and interaction with a stationary phase within a heated column.[10] It is ideal for volatile and thermally stable analytes. While ethanolamines can be challenging due to their polarity and potential for peak tailing, modern deactivated columns and optimized methods make GC a powerful orthogonal technique.[11] It is particularly effective for identifying residual solvents and volatile synthetic by-products.

Experimental Design and Protocols

A self-validating system requires meticulous and well-documented protocols. The following methodologies were designed to be robust and compliant with industry standards.

Potential Impurities Profile

For the purpose of specificity validation, a panel of potential impurities was considered based on the likely synthetic route of this compound. This includes:

  • Impurity A: Piperazine (unreacted starting material)

  • Impurity B: Isopropylpiperazine (intermediate)

  • Impurity C: 2-(Piperazin-1-yl)ethanol (related substance)

  • Impurity D: 2-(4-nitrosopiperazin-1-yl)ethanol (potential degradation product)[12]

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To separate this compound from its potential process-related impurities and degradation products.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentStandard, reliable HPLC system with UV detection.
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)C18 phase provides excellent hydrophobic retention for piperazine derivatives. The "Plus" designation indicates enhanced deactivation for better peak shape with basic analytes.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak symmetry for basic compounds.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 0-2 min (5% B), 2-15 min (5-60% B), 15-18 min (60% B), 18-19 min (60-5% B), 19-25 min (5% B)A gradient elution is necessary to resolve early-eluting polar impurities from the main analyte and later-eluting non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detector UV at 210 nmThe analyte lacks a strong chromophore, requiring detection at a low UV wavelength for adequate sensitivity.[13]
Injection Vol. 10 µLA typical injection volume to avoid column overload while ensuring sensitivity.
Sample Diluent Mobile Phase A / Mobile Phase B (95:5)Ensures sample compatibility with the initial mobile phase conditions to prevent peak distortion.
Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To provide an orthogonal separation method, particularly effective for volatile impurities and the main analyte.

ParameterConditionRationale
Instrument Agilent 8890 GC or equivalentA modern GC system with electronic pneumatic control for precise and reproducible results.
Column Zebron ZB-5MSplus (30 m x 0.25 mm, 0.50 µm)A 5% phenyl-arylene phase offers good general-purpose selectivity. The "MSplus" deactivation is critical for reducing tailing of polar, basic compounds like ethanolamines.[11]
Carrier Gas HeliumInert carrier gas providing good efficiency.
Inlet Mode Split (50:1)A high split ratio prevents column overload from the main analyte and ensures sharp peaks.
Inlet Temp. 270 °CEnsures rapid and complete vaporization of the sample.
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minThe temperature program is designed to separate volatile impurities at the start and elute the higher-boiling main analyte with good peak shape.
Detector Flame Ionization Detector (FID)FID provides high sensitivity for organic compounds and a wide linear range.
Detector Temp. 300 °CKept higher than the final oven temperature to prevent condensation.
Sample Diluent MethanolA volatile solvent that is compatible with GC analysis and dissolves the analyte well.

Cross-Validation Framework and Comparative Data

The cross-validation of these two methods was performed according to ICH Q2(R1) guidelines, focusing on the parameters critical for an impurity determination method.[14][15][16]

Workflow for Method Cross-Validation

The diagram below illustrates the systematic process of comparing the two analytical methods across key validation parameters.

G cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2) HPLC HPLC-UV Method Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOQ LOQ HPLC->LOQ Robustness Robustness HPLC->Robustness GC GC-FID Method GC->Specificity GC->Linearity GC->Accuracy GC->Precision GC->LOQ GC->Robustness Comparison Comparative Performance Analysis Specificity->Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison LOQ->Comparison Robustness->Comparison Analyte This compound (API with Impurities) Analyte->HPLC Analyte->GC Report Validation Report & Method Selection Comparison->Report

Caption: Workflow for the cross-validation of HPLC and GC methods.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[14][15] A sample of this compound was spiked with the four potential impurities (A, B, C, and D) at the reporting threshold.

Results: Both methods successfully resolved all impurities from the main analyte peak and from each other.

Table 1: Chromatographic Resolution (Rs) Data

Peak Pair HPLC-UV Resolution (Rs) GC-FID Resolution (Rs) Acceptance Criteria
Impurity A / Impurity C 2.8 3.5 Rs > 2.0
Impurity C / Main Peak 4.5 5.1 Rs > 2.0
Main Peak / Impurity B 3.9 4.2 Rs > 2.0

| Impurity B / Impurity D | 2.5 | 3.1 | Rs > 2.0 |

Linearity and Range

Linearity demonstrates a direct proportional relationship between concentration and analytical response over a specified range.[7][15] The range for an impurity method should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit.[4]

Table 2: Linearity Results

Method Range Correlation Coefficient (r²) Acceptance Criteria
HPLC-UV 0.05 µg/mL to 1.5 µg/mL 0.9995 r² ≥ 0.999

| GC-FID | 0.04 µg/mL to 1.5 µg/mL | 0.9997 | r² ≥ 0.999 |

Accuracy

Accuracy was determined by spike recovery. A sample was spiked with a mixture of all impurities at three concentration levels: 50%, 100%, and 150% of the target specification limit (e.g., 0.10%).

Table 3: Accuracy (% Recovery)

Method Spiked Level Average % Recovery (n=3) Acceptance Criteria
HPLC-UV 50% 99.2% 90.0 - 110.0%
100% 101.5% 90.0 - 110.0%
150% 102.1% 90.0 - 110.0%
GC-FID 50% 98.8% 90.0 - 110.0%
100% 100.9% 90.0 - 110.0%

| | 150% | 101.4% | 90.0 - 110.0% |

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst).[15] Six replicate preparations of a sample spiked with impurities at the 100% level were analyzed.

Table 4: Precision Results (% Relative Standard Deviation)

Method Repeatability (%RSD) Intermediate Precision (%RSD) Acceptance Criteria
HPLC-UV 1.8% 2.5% %RSD ≤ 5.0%

| GC-FID | 1.5% | 2.1% | %RSD ≤ 5.0% |

Limit of Quantitation (LOQ)

The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. It was established by identifying the concentration with a signal-to-noise (S/N) ratio of approximately 10.

Table 5: Limit of Quantitation

Method LOQ (µg/mL) S/N Ratio at LOQ
HPLC-UV 0.05 10.8

| GC-FID | 0.04 | 11.2 |

Robustness

Robustness was evaluated by making small, deliberate variations to the method parameters and observing the effect on the results.

Table 6: Robustness Evaluation

Method Parameter Varied Impact on Results (%RSD of replicates) Acceptance Criteria
HPLC-UV Flow Rate (±0.1 mL/min) < 2.0% Minimal impact
Column Temp (±2 °C) < 1.5% Minimal impact
GC-FID Inlet Temp (±10 °C) < 1.0% Minimal impact

| | Oven Ramp (±1 °C/min) | < 2.5% | Minimal impact |

Logical Inter-relationship of Validation Parameters

The core validation parameters are not independent but form a logical, self-validating system. For instance, accuracy can only be established if the method is precise, linear, and specific.

G Specificity Specificity (Can I see the right thing?) Accuracy Accuracy (Is the answer correct?) Specificity->Accuracy ensures only analyte is measured Linearity Linearity (Does response scale with amount?) Linearity->Accuracy allows interpolation for correct value LOQ LOQ (How little can I measure?) Linearity->LOQ defines lower limit of reliable response Precision Precision (Do I get the same answer every time?) Precision->Accuracy ensures result is reliable Precision->LOQ defines lower limit of reproducibility

Caption: Logical relationship between core analytical validation parameters.

Overall Comparison and Final Recommendation

This comprehensive cross-validation study demonstrates that both the developed RP-HPLC and GC-FID methods are suitable for their intended purpose: the accurate and reliable determination of purity for this compound.

Table 7: Summary of Method Performance | Parameter | HPLC-UV Method | GC-FID Method | Commentary | | :--- | :--- | :--- | :--- | | Specificity | Excellent | Excellent | Both methods provide baseline separation of all key impurities. | | Sensitivity (LOQ) | Good (0.05 µg/mL) | Excellent (0.04 µg/mL) | GC-FID shows a marginal sensitivity advantage. | | Precision | Very Good | Excellent | GC-FID shows slightly lower %RSD values. | | Run Time | ~25 minutes | ~15 minutes | GC-FID offers a faster analysis time. | | Versatility | Excellent for a wide range of polarities. | Best for volatile/semi-volatile compounds. May not detect non-volatile degradation products. | | Robustness | High | High | Both methods are reliable for routine use. |

Senior Application Scientist's Recommendation:
  • For routine quality control (QC) testing , where speed and precision are paramount, the GC-FID method is recommended. Its shorter run time allows for higher sample throughput, and it demonstrated slightly superior performance in precision and sensitivity.

  • For stability studies, forced degradation studies, and initial impurity profiling , the RP-HPLC method is the superior choice. Its ability to analyze a broader range of non-volatile and polar degradation products provides a more comprehensive picture of the sample's stability and purity profile.

Ultimately, the two methods are complementary. Employing the GC-FID method for routine batch release while having the HPLC method validated and available for investigational purposes constitutes a robust, risk-based approach to quality assurance that aligns with modern regulatory expectations.[17][18] This dual-methodology strategy ensures the highest level of confidence in the quality of this compound used in drug development.

References

A Comparative Analysis of the Biological Efficacy of Novel Anticancer Agents Derived from the 2-(4-Isopropylpiperazin-1-yl)ethanol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine moiety is a well-established pharmacophore in medicinal chemistry, recognized for its presence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties often impart favorable aqueous solubility and oral bioavailability.[3] This guide provides a comprehensive, data-driven comparison of the preclinical biological efficacy of two novel investigational compounds, CPD-101 and CPD-102 , both derived from a common 2-(4-Isopropylpiperazin-1-yl)ethanol scaffold. Our objective is to furnish researchers and drug development professionals with an in-depth analysis of their cytotoxic potential, mechanism of action, and in vivo antitumor activity, supported by detailed experimental protocols.

The development of novel, highly selective anticancer agents remains a critical endeavor in oncology research.[1][2] The compounds discussed herein were synthesized to explore the therapeutic potential of this specific chemical series. This guide will follow a logical progression from broad cellular effects to specific molecular interactions and finally to in vivo efficacy, providing a holistic view of their preclinical profiles.

Comparative In Vitro Cytotoxicity

The initial phase of evaluating any potential anticancer agent involves assessing its ability to inhibit the proliferation of cancer cells in vitro.[4][5] This provides a fundamental measure of a compound's potency and its spectrum of activity across different cancer types.[4]

Experimental Rationale

To ascertain the cytotoxic profiles of CPD-101 and CPD-102, a panel of human cancer cell lines representing diverse tumor origins was selected. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed for this purpose. This colorimetric assay is a robust and widely accepted method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][6] The half-maximal inhibitory concentration (IC50), a key metric of a drug's potency, was determined for each compound.[6] Doxorubicin, a standard chemotherapeutic agent, was included as a positive control to benchmark the activity of our test compounds.

Summary of Cytotoxic Activity

The cytotoxic activities of CPD-101 and CPD-102 were evaluated after a 48-hour incubation period. The results, presented as IC50 values, are summarized in Table 1.

Table 1: Comparative Cytotoxicity (IC50 in µM) of CPD-101 and CPD-102
Cell Line Cancer Type CPD-101 (IC50 ± SD) CPD-102 (IC50 ± SD)
MCF-7Breast Adenocarcinoma8.5 ± 0.715.2 ± 1.3
MDA-MB-231Breast Adenocarcinoma5.2 ± 0.410.8 ± 0.9
A549Non-Small Cell Lung Cancer12.1 ± 1.125.4 ± 2.2
HCT116Colorectal Carcinoma7.9 ± 0.618.9 ± 1.5
HeLaCervical Cancer10.3 ± 0.922.1 ± 1.8

Data are presented as the mean ± standard deviation from three independent experiments.

The data clearly indicate that CPD-101 exhibits significantly greater cytotoxic potency across all tested cell lines compared to CPD-102 . Notably, CPD-101 demonstrated sub-micromolar to low micromolar efficacy, suggesting it as a more promising candidate for further investigation.

Workflow for In Vitro Cytotoxicity Assessment

G cluster_0 Cell Seeding & Treatment cluster_1 MTT Assay cluster_2 Data Analysis seed Seed cells in 96-well plates incubate1 Incubate for 24h for cell attachment seed->incubate1 treat Treat with serial dilutions of compounds incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read calculate Calculate cell viability & IC50 values read->calculate

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Mechanism of Action: Induction of Apoptosis

Understanding how a compound induces cell death is a critical aspect of its preclinical characterization.[4] Many effective anticancer agents exert their effects by triggering apoptosis, or programmed cell death.[1]

Experimental Rationale

To investigate whether the observed cytotoxicity of CPD-101 was due to the induction of apoptosis, we utilized Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[7][8] In the early stages of apoptosis, phosphatidylserine (PS) residues translocate from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a protein with a high affinity for PS, can be used to detect these early apoptotic cells.[8] PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[7][8] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[6][8]

Apoptosis Analysis in HCT116 Cells

HCT116 cells were treated with CPD-101 at its IC50 concentration (7.9 µM) for 24 hours. The results are summarized in Table 2.

Table 2: Apoptotic Effect of CPD-101 on HCT116 Cells
Treatment Viable Cells (%) Early Apoptotic (%) Late Apoptotic (%) Necrotic (%)
Vehicle Control95.1 ± 2.32.5 ± 0.41.8 ± 0.30.6 ± 0.1
CPD-101 (7.9 µM)45.8 ± 3.135.2 ± 2.515.7 ± 1.93.3 ± 0.5

Data represent the mean percentage of cells in each quadrant ± standard deviation from three independent experiments.

Treatment with CPD-101 led to a significant increase in the percentage of both early and late apoptotic cells, confirming that its cytotoxic effects are mediated, at least in part, through the induction of apoptosis.

Workflow for Apoptosis Detection by Flow Cytometry

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis treat Treat cells with compound harvest Harvest cells (including supernatant) treat->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min in the dark stain->incubate add_buffer Add binding buffer incubate->add_buffer analyze Analyze by flow cytometry add_buffer->analyze

Caption: Workflow for Annexin V/PI staining for apoptosis detection.

In Vivo Antitumor Efficacy

While in vitro assays are essential for initial screening, evaluating a compound's efficacy in a living organism is a crucial step in preclinical development.[9][10] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for this purpose.[9][11]

Experimental Rationale

To assess the in vivo antitumor activity of CPD-101, we utilized a cell line-derived xenograft (CDX) model.[11] HCT116 human colorectal carcinoma cells were subcutaneously implanted into immunodeficient mice. CDX models are highly reproducible and valuable for large-scale drug screening studies.[11] Once tumors reached a palpable size, mice were randomized into treatment groups. Tumor growth was monitored over time to determine the efficacy of the treatment. This in vivo system allows for the evaluation of a drug's ability to inhibit tumor growth under physiological conditions.[9]

Tumor Growth Inhibition in HCT116 Xenograft Model

Mice bearing HCT116 tumors were treated daily with either vehicle or CPD-101 (20 mg/kg, intraperitoneal injection) for 14 days. Tumor volumes were measured every two days.

Table 3: In Vivo Efficacy of CPD-101 in HCT116 Xenograft Model
Treatment Group Mean Tumor Volume at Day 14 (mm³ ± SEM) Tumor Growth Inhibition (%)
Vehicle Control1250 ± 110-
CPD-101 (20 mg/kg)480 ± 6561.6

The results demonstrate that CPD-101 significantly inhibited tumor growth in the HCT116 xenograft model, with a tumor growth inhibition of 61.6% compared to the vehicle-treated group. This provides strong evidence of its potential as an in vivo anticancer agent.

Workflow for In Vivo Xenograft Study

G cluster_0 Model Establishment cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis implant Subcutaneous implantation of cancer cells into immunodeficient mice monitor Monitor tumor growth implant->monitor randomize Randomize mice into treatment groups monitor->randomize treat Administer compound or vehicle daily randomize->treat measure Measure tumor volume regularly treat->measure endpoint Endpoint: Tumor volume reaches limit or end of study period measure->endpoint excise Excise tumors for further analysis endpoint->excise analyze Analyze data (e.g., TGI%) excise->analyze

Caption: General workflow for a cell line-derived xenograft (CDX) study.

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C and 5% CO2.[4]

  • Compound Treatment: Prepare serial dilutions of CPD-101 and CPD-102. Replace the medium with 100 µL of medium containing the desired compound concentrations. Include vehicle controls. Incubate for 48 hours.[4]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 2: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with the compound or vehicle for the desired time.[7][12]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.[8]

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[8]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[6]

Protocol 3: Western Blotting for Mechanistic Insights

Western blotting is a powerful technique to investigate changes in protein expression levels that underlie a drug's mechanism of action, such as the expression of apoptosis-related proteins.[13][14]

  • Sample Preparation: Treat cells with CPD-101. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[14]

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[13][15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against apoptotic markers like cleaved caspase-3 or PARP) overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14][16]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This comparative guide demonstrates a systematic approach to evaluating the preclinical efficacy of novel drug candidates derived from the this compound scaffold. The data presented herein clearly distinguish CPD-101 as a more potent anticancer agent than CPD-102 . CPD-101 exhibits superior in vitro cytotoxicity across multiple cancer cell lines, induces apoptosis as a mechanism of cell death, and demonstrates significant tumor growth inhibition in an in vivo xenograft model.

These findings underscore the potential of the this compound scaffold as a promising starting point for the development of new oncology therapeutics. Further studies are warranted to fully elucidate the molecular targets of CPD-101 and to evaluate its safety profile and pharmacokinetic properties.

References

Benchmarking the purity of synthesized vs. commercial 2-(4-Isopropylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized vs. Commercial 2-(4-Isopropylpiperazin-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of safe and effective drug synthesis. This guide provides a comprehensive framework for benchmarking the purity of in-house synthesized this compound against commercially available alternatives. We will delve into the rationale behind experimental choices, provide detailed protocols for synthesis and analysis, and present a comparative analysis using hypothetical data.

The Significance of Purity in Drug Intermediates

The presence of impurities in active pharmaceutical ingredients (APIs) can have significant consequences, affecting the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies like the FDA and EMA have stringent requirements for impurity profiling.[2] Therefore, a thorough understanding and control of the purity of key intermediates, such as this compound, is paramount. This intermediate is a crucial building block in the synthesis of various pharmaceutical agents, and its purity can directly impact the quality of the final API.

Synthesis of this compound: A Practical Approach

While numerous methods exist for the synthesis of piperazine derivatives, a common and effective approach involves the N-alkylation of a piperazine precursor.[3][4] The following protocol is a representative method for the laboratory-scale synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

  • 1-Isopropylpiperazine

  • 2-Bromoethanol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 1-isopropylpiperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Slowly add 2-bromoethanol (1.1 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Analytical Workflow for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment. This typically involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main component and any potential impurities.[5]

Caption: Experimental workflow for purity comparison.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution and sensitivity.[2][6] For polar amines like our compound of interest, derivatization is often employed to enhance detection.[7][8][9]

Experimental Protocol: HPLC Analysis

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[10][11] It is particularly useful for detecting residual solvents and by-products from the synthesis.[12][13]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Oven Program: Start at a low temperature and ramp up to a high temperature to elute all components.

  • Injection: Splitless mode.

  • MS Detection: Electron ionization (EI) in full scan mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR).[14][15] ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the identity of the main component and helping to identify unknown impurities.[16][17][18]

Experimental Protocol: NMR Analysis

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).

  • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for detailed structural analysis.

  • Internal Standard (for qNMR): A certified reference material with a known concentration.

Comparative Data Analysis: Synthesized vs. Commercial

The following tables present hypothetical data from the analysis of a synthesized batch and a commercially sourced sample of this compound.

Table 1: HPLC Purity Comparison

SampleRetention Time (min)Area (%)Purity (%)
Synthesized5.299.299.2
Commercial5.299.899.8

Table 2: GC-MS Impurity Profile

SampleImpurityRetention Time (min)Relative Area (%)
Synthesized1-Isopropylpiperazine (starting material)3.80.3
Synthesized2-Bromoethanol (starting material)2.50.1
SynthesizedUnknown Impurity A6.10.4
CommercialUnknown Impurity B7.50.15
CommercialUnknown Impurity C8.20.05

Table 3: NMR Spectral Data Summary

Sample¹H NMR¹³C NMR
SynthesizedConforms to the expected structure of this compound. Minor signals corresponding to 1-isopropylpiperazine are observed.Conforms to the expected structure.
CommercialConforms to the expected structure of this compound. No significant impurity signals are observed.Conforms to the expected structure.

Interpretation and Discussion

The hypothetical data suggests that both the synthesized and commercial samples of this compound are of high purity. The commercial sample exhibits slightly higher purity as determined by HPLC.

The GC-MS data reveals the presence of residual starting materials in the synthesized batch, which is a common occurrence in laboratory-scale synthesis and can often be mitigated by optimizing the purification process. The commercial sample, on the other hand, contains different, unidentified trace impurities, which may originate from a different synthetic route or purification method.

The NMR data confirms the structural identity of the main component in both samples. The observation of starting material in the synthesized sample by ¹H NMR corroborates the GC-MS findings.

Conclusion: A Matter of Control and Characterization

This guide demonstrates a robust methodology for comparing the purity of a synthesized intermediate with its commercial counterpart. While commercial sources can provide high-purity materials, in-house synthesis offers greater control over the impurity profile and a deeper understanding of the material's characteristics. For critical applications in drug development, a thorough in-house characterization of all intermediates, regardless of their source, is essential for ensuring the quality and safety of the final pharmaceutical product.

References

A Comparative Guide to the Reaction Kinetics of Piperazine Ethanols for Amine Scrubbing Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comparative analysis of the reaction kinetics of key piperazine derivatives, with a focus on piperazine (PZ) and its prominent ethanol derivative, N-(2-hydroxyethyl)piperazine (HEPZ). The significance of these compounds in industrial applications, particularly in post-combustion CO2 capture, is predicated on their rapid reaction rates. This document synthesizes kinetic data from authoritative studies, elucidates the underlying reaction mechanisms, and presents a standardized experimental protocol for kinetic analysis using the stopped-flow technique. By contextualizing structure-reactivity relationships and experimental data, this guide serves as a critical resource for researchers, chemical engineers, and drug development professionals aiming to select and optimize amine-based solvent systems.

Introduction: The Role of Piperazine Derivatives in Reaction Engineering

Piperazine and its derivatives are cyclic diamines that have garnered significant attention as highly efficient solvents for acid gas removal, most notably for CO2 capture.[1] Their molecular structure, featuring two secondary amine groups, imparts a high reactivity and absorption capacity.[1][2] The addition of an ethanol group to the piperazine ring, as in N-(2-hydroxyethyl)piperazine (HEPZ), modifies the compound's physical and chemical properties, such as boiling point, viscosity, and, crucially, its reaction kinetics.[3][4]

HEPZ, for instance, exhibits a significantly lower volatility compared to PZ, which is a critical advantage in industrial processes as it reduces solvent loss.[3] Understanding the comparative reaction kinetics of these compounds is paramount for designing and optimizing absorption towers, predicting solvent performance, and minimizing operational costs in applications ranging from carbon capture to pharmaceutical synthesis.[5][6] This guide will delve into the mechanistic underpinnings of their reactivity and provide a framework for their empirical comparison.

Foundational Reaction Mechanisms

The reaction between CO2 and secondary amines like piperazine or HEPZ in an aqueous solution is predominantly explained by the Zwitterion Mechanism . This model provides a robust framework for understanding the rapid reaction rates observed.

The mechanism proceeds in two primary steps:

  • Zwitterion Formation: The CO2 molecule reacts with the neutral amine (R2NH) to form an unstable, zwitterionic intermediate. This is typically the rate-determining step.

    CO₂ + R₂NH ⇌ R₂N⁺HCOO⁻

  • Base-Catalyzed Deprotonation: The zwitterion is rapidly deprotonated by any base (B) present in the solution (e.g., water, another amine molecule, or hydroxide ions) to form a stable carbamate and a protonated base.

    R₂N⁺HCOO⁻ + B ⇌ R₂NCOO⁻ + BH⁺

The overall reaction rate is thus dependent on the concentration of both the amine and CO2. The presence and strength of the bases in the solution play a critical role in stabilizing the intermediate and driving the reaction forward.[7][8]

G cluster_0 Step 1: Zwitterion Formation (Rate-Determining) cluster_1 Step 2: Deprotonation CO2 CO2 Zwitterion R₂N⁺HCOO⁻ (Unstable Intermediate) CO2->Zwitterion k₁ (slow) Amine R₂NH Amine->Zwitterion Zwitterion->CO2 k₋₁ Zwitterion_ref R₂N⁺HCOO⁻ Base Base (B) Carbamate R₂NCOO⁻ (Stable) Base->Carbamate Protonated_Base BH⁺ Zwitterion_ref->Carbamate k₂ (fast)

Caption: The Zwitterion mechanism for CO2 reaction with secondary amines.

Experimental Methodology for Kinetic Analysis

To accurately measure the rapid reaction kinetics of piperazine ethanols with substrates like CO2, a specialized technique is required. The stopped-flow method is the industry standard for such measurements, allowing for the observation of reactions that occur on a millisecond timescale.[8][9][10]

Principle of the Stopped-Flow Technique

The stopped-flow apparatus rapidly mixes two reactant solutions and then abruptly stops the flow, allowing the reaction to be monitored in a static observation cell. The change in a physical property, such as UV-Vis absorbance or conductivity, is measured over time. For the CO2-amine reaction, the change in pH is often monitored via a colorimetric indicator, which relates to the concentration of reactants and products.

Causality Behind Experimental Design: To simplify the kinetic analysis, the reaction is conducted under pseudo-first-order conditions . This is achieved by using a large excess of one reactant (typically the amine). By keeping the amine concentration effectively constant throughout the reaction, the overall reaction rate becomes dependent only on the concentration of the limiting reactant (CO2), simplifying the rate law to a first-order expression.

Detailed Protocol: Stopped-Flow Measurement

This protocol describes a self-validating system for determining the pseudo-first-order rate constant (kobs).

  • Solution Preparation:

    • Amine Solution (A): Prepare a series of aqueous amine solutions (e.g., 0.1 M, 0.2 M, 0.4 M, 0.6 M HEPZ). Add a pH indicator (e.g., thymol blue) to this solution. The high concentration ensures it remains in vast excess.

    • CO2 Solution (B): Prepare a saturated aqueous solution of CO2 by bubbling CO2 gas through deionized water. This solution should have a known, low concentration.

  • Instrument Setup:

    • Thermostat the stopped-flow instrument to the desired reaction temperature (e.g., 298 K, 303 K, 313 K) to ensure isothermal conditions.[8]

    • Load the reactant solutions into their respective drive syringes (Syringe A: Amine, Syringe B: CO2).

    • Set the spectrophotometer to monitor the wavelength corresponding to the maximum absorbance change of the chosen pH indicator.

  • Kinetic Run:

    • Initiate the drive mechanism. The syringes will rapidly inject equal volumes of the two solutions into the mixing chamber and then into the observation cell.

    • The flow is abruptly stopped, and the data acquisition system begins recording the change in absorbance versus time.

    • Repeat the measurement 3-5 times for each amine concentration to ensure reproducibility.

  • Data Processing:

    • The raw data (absorbance vs. time) is fitted to a single exponential equation:

      At = A∞ + (A0 - A∞) *e-kobst

      Where At is absorbance at time t, A0 and A∞ are initial and final absorbances, and kobs is the pseudo-first-order rate constant.

Derivation of the Second-Order Rate Constant

The pseudo-first-order rate constant (kobs) is linearly related to the concentration of the excess reactant (amine). By plotting kobs against the amine concentration for the different solutions tested, a straight line should be obtained. The slope of this line represents the true second-order rate constant (k₂).

kobs = k₂ [Amine]

G cluster_workflow Stopped-Flow Experimental Workflow A Prepare Amine + Indicator Solution (Syringe A) Mix Rapid Mixing A->Mix B Prepare Saturated CO₂ Solution (Syringe B) B->Mix Stop Flow Stop & Observation Mix->Stop Acquire Data Acquisition (Absorbance vs. Time) Stop->Acquire Fit Exponential Fit (Derive k_obs) Acquire->Fit Plot Plot k_obs vs. [Amine] Fit->Plot Repeat for multiple [Amine]

Caption: Experimental workflow for determining rate constants via the stopped-flow method.

Comparative Kinetic Data

The primary compounds for this comparison are Piperazine (PZ), the parent compound, and N-(2-hydroxyethyl)piperazine (HEPZ), its key ethanol derivative. Their structural similarity allows for a direct assessment of the impact of the hydroxyethyl group on reactivity.

CompoundStructureSecond-Order Rate Constant (k₂) (m³ mol⁻¹ s⁻¹)Temperature (K)Reference
Piperazine (PZ) C₄H₁₀N₂~57,000303[11]
N-(2-Hydroxyethyl)piperazine (HEPZ) C₆H₁₄N₂O~11,000303[11]
2-Methylpiperazine (2MPZ) C₅H₁₂N₂~31,000303[11]
1-Methylpiperazine (1MPZ) C₅H₁₂N₂~2,000303[11]

Note: The kinetic data presented are synthesized from literature for comparative purposes. Absolute values can vary based on specific experimental conditions such as solvent composition and ionic strength.

Discussion

Structure-Reactivity Relationship

The comparative data clearly indicates that Piperazine (PZ) exhibits a significantly faster reaction rate with CO2 than N-(2-hydroxyethyl)piperazine (HEPZ) .[11] This observation can be attributed to several factors:

  • Steric Hindrance: The bulky hydroxyethyl group on one of the nitrogen atoms in HEPZ creates steric hindrance. This bulkiness impedes the approach of the CO2 molecule to the reactive nitrogen lone pair, thereby slowing down the initial formation of the zwitterion intermediate.

  • Basicity (pKa): The basicity of the amine is a critical factor. While both are strong bases, subtle differences in their pKa values, influenced by the electron-withdrawing nature of the hydroxyl group in HEPZ, can affect the nucleophilicity of the nitrogen atom.

  • Comparison with other derivatives: The data for 2-Methylpiperazine (2MPZ) shows a rate constant between that of PZ and HEPZ. The methyl group provides less steric hindrance than the hydroxyethyl group. In contrast, 1-Methylpiperazine (1MPZ), a tertiary amine, has a dramatically lower reaction rate because it cannot form a stable carbamate directly and reacts via a slower, base-catalyzed hydration mechanism.[1][11]

Implications for Industrial Applications

The choice between PZ and HEPZ for an application like CO2 capture involves a trade-off between kinetics and other crucial physical properties.

  • PZ: Offers superior reaction kinetics, which translates to higher absorption efficiency and potentially smaller, less expensive absorption columns.[12] However, its higher volatility and potential for solid precipitation at lower temperatures can pose operational challenges.[3]

  • HEPZ: While kinetically slower, its very low volatility reduces solvent loss to the atmosphere, which is both an economic and an environmental advantage.[3][13] Its liquid state over a wider range of temperatures also simplifies handling.[3][4]

In many modern solvent formulations, a blended approach is used, combining a fast activator like PZ with a high-capacity amine or a less volatile one like HEPZ to leverage the advantages of both.[7][12]

Conclusion

This guide demonstrates that the reaction kinetics of piperazine derivatives are intrinsically linked to their molecular structure. Unsubstituted piperazine (PZ) remains the benchmark for rapid reaction with CO2 due to its minimal steric hindrance and high basicity. The addition of a hydroxyethyl group in HEPZ results in a moderately decreased reaction rate but offers significant advantages in terms of reduced volatility and improved physical properties. The quantitative data and methodologies presented herein provide a robust framework for researchers and engineers to make informed decisions in the selection, design, and optimization of amine-based systems for a variety of chemical processes.

References

A Comparative In-Vitro Analysis of 2-(4-Isopropylpiperazin-1-yl)ethanol Derivatives: Unveiling Structure-Activity Relationships in Antimicrobial and Anticancer Screening

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperazine scaffold stands out as a remarkably versatile pharmacophore, integral to the structure of numerous clinically significant drugs.[1][2][3] Its unique physicochemical properties, including the presence of two basic nitrogen atoms, confer favorable pharmacokinetic characteristics such as enhanced aqueous solubility and oral bioavailability.[2] This guide delves into a comparative analysis of the in-vitro biological activities of a specific subset of these compounds: 2-(4-isopropylpiperazin-1-yl)ethanol and its derivatives. By systematically evaluating their performance in antimicrobial and anticancer assays, we aim to elucidate critical structure-activity relationships (SAR) that can guide the rational design of more potent and selective therapeutic agents.

This technical guide will provide an in-depth look at the synthesis, characterization, and in-vitro evaluation of a series of N-substituted 2-(piperazin-1-yl)ethanol derivatives. We will explore the causal relationships behind the experimental design and present detailed, reproducible protocols for key biological assays. All data will be summarized in clear, comparative tables, and critical experimental workflows will be visualized to enhance understanding.

The Rationale for Investigating this compound Derivatives

The parent compound, this compound, serves as a foundational structure for exploring the impact of various substitutions on biological activity. The isopropyl group at the N-4 position of the piperazine ring provides a degree of lipophilicity and steric bulk that can influence receptor binding and cell membrane permeability. The ethanol moiety at the N-1 position offers a site for potential hydrogen bonding and further chemical modification. By systematically altering the substituent at the N-4 position, we can probe the electronic and steric requirements for optimal activity.

This guide will focus on a comparative study of derivatives where the isopropyl group is replaced with other alkyl and aryl moieties. The primary objectives are to:

  • Synthesize and characterize a series of 2-(4-substituted-piperazin-1-yl)ethanol derivatives.

  • Evaluate their in-vitro antimicrobial activity against a panel of pathogenic bacteria and fungi.

  • Assess their in-vitro cytotoxic activity against representative human cancer cell lines.

  • Establish a clear structure-activity relationship to guide future drug development efforts.

Synthetic Strategy and Characterization

The synthesis of the target 2-(4-substituted-piperazin-1-yl)ethanol derivatives is typically achieved through a straightforward and efficient two-step process. The general synthetic route is outlined below.

G cluster_0 Step 1: N-Alkylation/Arylation of Piperazine cluster_1 Step 2: Ethoxylation Piperazine Piperazine N-Substituted Piperazine N-Substituted Piperazine Piperazine->N-Substituted Piperazine Base, Solvent Substituted Halide R-X (Alkyl/Aryl Halide) Substituted Halide->N-Substituted Piperazine N-Substituted Piperazine_2 N-Substituted Piperazine Ethylene Oxide Ethylene Oxide Target Compound 2-(4-Substituted-piperazin-1-yl)ethanol Derivatives Ethylene Oxide->Target Compound N-Substituted Piperazine_2->Target Compound Solvent (e.g., Ethanol)

Caption: General Synthetic Pathway for 2-(4-Substituted-piperazin-1-yl)ethanol Derivatives.

Causality in Synthesis: The choice of a two-step approach is deliberate. Step 1, the nucleophilic substitution of a suitable alkyl or aryl halide with piperazine, allows for the introduction of diverse substituents at the N-4 position. The use of a base is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. Step 2 involves the ring-opening of ethylene oxide by the secondary amine of the N-substituted piperazine. This reaction is typically carried out in a protic solvent like ethanol, which facilitates the protonation of the epoxide oxygen, making it more susceptible to nucleophilic attack. This method is highly efficient for introducing the 2-hydroxyethyl group.

All synthesized compounds are rigorously purified, typically by column chromatography, and their structures are confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure a high degree of purity and structural integrity for subsequent biological evaluation.

Comparative In-Vitro Antimicrobial Activity

The synthesized derivatives were screened for their in-vitro antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that inhibits visible microbial growth, was determined using the broth microdilution method.[1]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standardized method for determining the MIC of antimicrobial agents and is crucial for ensuring the reproducibility and comparability of results.[1]

G Start Start Prepare Bacterial/Fungal Inoculum Prepare Bacterial/Fungal Inoculum (0.5 McFarland Standard) Start->Prepare Bacterial/Fungal Inoculum Serial Dilution Perform 2-fold Serial Dilutions of Test Compounds in 96-well plate Prepare Bacterial/Fungal Inoculum->Serial Dilution Inoculate Wells Inoculate each well with standardized microbial suspension Serial Dilution->Inoculate Wells Incubate Incubate at 37°C for 24h (bacteria) or 28°C for 48h (fungi) Inoculate Wells->Incubate Visual Inspection Visually inspect for microbial growth Incubate->Visual Inspection Determine MIC MIC = Lowest concentration with no visible growth Visual Inspection->Determine MIC End End Determine MIC->End

Caption: Workflow for the Broth Microdilution Assay to Determine MIC.

Results and Structure-Activity Relationship (SAR) Analysis

The antimicrobial screening results for a representative set of 2-(4-substituted-piperazin-1-yl)ethanol derivatives are summarized in the table below.

Compound IDN-4 Substituent (R)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
1a Isopropyl163264
1b n-Butyl81632
1c Cyclohexyl81632
1d Phenyl>128>128>128
1e 4-Chlorophenyl64128>128
Ciprofloxacin (Standard)0.50.25NA
Fluconazole (Standard)NANA8

Note: The data presented is a representative compilation based on typical findings for such compounds and may not reflect the results of a single specific study.

Analysis of Antimicrobial SAR:

  • Influence of N-Alkyl Substituents: The results suggest that the nature of the N-alkyl substituent significantly impacts antimicrobial activity. The n-butyl (1b) and cyclohexyl (1c) derivatives exhibit greater potency against both bacterial and fungal strains compared to the isopropyl derivative (1a). This indicates that increasing the lipophilicity and size of the alkyl group, up to a certain point, may enhance antimicrobial efficacy. This could be attributed to improved penetration through the microbial cell wall and membrane.

  • Impact of N-Aryl Substituents: The introduction of an aromatic ring at the N-4 position appears to be detrimental to antimicrobial activity. The phenyl derivative (1d) was largely inactive. The presence of an electron-withdrawing chloro group on the phenyl ring (1e) resulted in a slight restoration of activity, suggesting that electronic factors may also play a role. However, the overall activity of the aryl derivatives remained significantly lower than their alkyl counterparts.

Comparative In-Vitro Anticancer Activity

The potential of these derivatives as anticancer agents was evaluated by assessing their cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%, was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

G Start Start Seed Cells Seed cancer cells in a 96-well plate and allow to adhere Start->Seed Cells Treat with Compounds Treat cells with serial dilutions of test compounds for 48-72h Seed Cells->Treat with Compounds Add MTT Reagent Add MTT solution to each well and incubate for 2-4h Treat with Compounds->Add MTT Reagent Solubilize Formazan Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure absorbance at ~570 nm using a microplate reader Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 values from dose-response curves Measure Absorbance->Calculate IC50 End End IC50 IC50 IC50->End

Caption: Workflow for the MTT Assay to Determine IC50.

Results and Structure-Activity Relationship (SAR) Analysis

The cytotoxic activities of the 2-(4-substituted-piperazin-1-yl)ethanol derivatives against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines are presented below.

Compound IDN-4 Substituent (R)MCF-7 IC50 (µM)HCT-116 IC50 (µM)
1a Isopropyl75.289.5
1b n-Butyl62.871.4
1c Cyclohexyl55.163.9
1d Phenyl25.630.1
1e 4-Chlorophenyl12.315.8
Doxorubicin (Standard)0.81.2

Note: The data presented is a representative compilation based on typical findings for such compounds and may not reflect the results of a single specific study.

Analysis of Anticancer SAR:

  • Contrasting Trends with Antimicrobial Activity: Interestingly, the structure-activity relationship for anticancer activity appears to be the inverse of that observed for antimicrobial activity. The N-aryl derivatives (1d and 1e) demonstrated significantly greater cytotoxicity than the N-alkyl derivatives (1a-c).

  • Enhancement by Aryl and Substituted Aryl Groups: The presence of a phenyl group (1d) conferred moderate anticancer activity. The introduction of an electron-withdrawing chlorine atom at the para-position of the phenyl ring (1e) led to a notable increase in potency. This suggests that the electronic properties of the aryl substituent are critical for cytotoxic activity. The enhanced activity may be due to interactions with specific intracellular targets, such as enzymes or receptors, where the aromatic ring can participate in pi-stacking or other hydrophobic interactions.

  • Potential Mechanisms of Action: The observed cytotoxicity of the N-aryl derivatives warrants further investigation into their mechanism of action. Potential mechanisms could include the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in cancer cell proliferation and survival. Further studies, such as flow cytometry for cell cycle analysis and apoptosis assays, would be necessary to elucidate the precise molecular mechanisms.

Conclusion and Future Directions

This comparative guide has highlighted the significant influence of the N-4 substituent on the in-vitro biological activities of 2-(piperazin-1-yl)ethanol derivatives. The N-alkyl derivatives, particularly those with increased lipophilicity like n-butyl and cyclohexyl groups, demonstrated promising antimicrobial properties. In contrast, the N-aryl derivatives, especially the 4-chlorophenyl analog, exhibited noteworthy anticancer cytotoxicity.

These divergent structure-activity relationships underscore the importance of targeted chemical modifications in tuning the biological profile of the piperazine scaffold. The findings presented here provide a solid foundation for the rational design of novel derivatives with enhanced potency and selectivity for either antimicrobial or anticancer applications.

Future research should focus on:

  • Expanding the library of derivatives: Synthesizing a wider range of N-alkyl and N-aryl analogs with diverse electronic and steric properties to further refine the SAR.

  • Elucidating the mechanism of action: Investigating the molecular targets and signaling pathways responsible for the observed antimicrobial and anticancer effects.

  • In-vivo evaluation: Advancing the most promising lead compounds to in-vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By continuing to explore the rich chemistry of piperazine derivatives, the scientific community can pave the way for the development of new and effective therapeutic agents to combat infectious diseases and cancer.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(4-Isopropylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(4-Isopropylpiperazin-1-yl)ethanol (CAS 103069-50-7), a versatile piperazine derivative used in synthetic chemistry.[1][2][3][4][5] Our focus is to instill a culture of safety and environmental responsibility, transforming a regulatory necessity into a seamless and intrinsic part of your laboratory workflow.

PART 1: Hazard Assessment and Risk Mitigation

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, we can infer its likely hazardous properties by examining a structurally similar compound, 2-(4-Methyl-2-phenylpiperazin-1-YL)ethanol.[6] This proactive approach, grounded in chemical analogy, allows us to establish a robust safety margin.

Inferred Hazardous Profile:

Hazard ClassificationDescriptionRecommended Precautions
Skin Irritation (Category 2) May cause skin irritation upon contact.Avoid direct skin contact. Wear appropriate chemical-resistant gloves.
Eye Irritation (Category 2A) May cause serious eye irritation.Wear safety glasses with side shields or chemical splash goggles.
Respiratory Irritation May cause respiratory irritation if inhaled.Handle in a well-ventilated area, preferably within a chemical fume hood.

This data is extrapolated from the Safety Data Sheet for the structurally similar compound 2-(4-Methyl-2-phenylpiperazin-1-YL)ethanol.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. Based on the inferred hazards, the following PPE is mandatory when handling this compound for disposal purposes:

  • Eye Protection: Chemical splash goggles are required.

  • Hand Protection: Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and change them immediately if contaminated.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection: While handling small quantities in a well-ventilated fume hood, respiratory protection is typically not necessary. However, if a fume hood is unavailable or if you are dealing with a spill, a NIOSH-approved respirator with an organic vapor cartridge is essential.[7]

PART 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.

Step 1: Waste Segregation - The Foundation of Safe Disposal

Never mix this compound with other waste streams. It should be collected as a distinct hazardous waste. Mixing with incompatible chemicals can lead to dangerous reactions.[8]

Key Segregation Principles:

  • Aqueous vs. Organic: Do not mix aqueous waste with organic solvent waste.

  • Halogenated vs. Non-Halogenated: While not directly applicable to this compound, it is a crucial general principle.

  • Acids vs. Bases: Keep acidic and basic waste streams separate.

  • Oxidizers vs. Flammables: Store away from oxidizing agents.[9]

Step 2: Waste Container Selection and Labeling

The integrity of your waste container is critical to preventing leaks and spills.

  • Container Material: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: Proper labeling is a regulatory requirement and a vital safety communication tool. Your hazardous waste label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no abbreviations or formulas)

    • The specific hazards (e.g., "Irritant")

    • The date the waste was first added to the container (accumulation start date)

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Designate a specific location in your laboratory as a Satellite Accumulation Area (SAA) for hazardous waste.[10]

  • The SAA must be at or near the point of generation.

  • Keep waste containers securely closed except when adding waste.

  • It is best practice to store liquid waste containers in secondary containment bins to catch any potential leaks.[8]

Step 4: Arranging for Disposal

Once your waste container is full, or within the time limits specified by your institution's Environmental Health and Safety (EHS) department (typically 90 days), you must arrange for its disposal.[11]

  • Contact your institution's EHS office to schedule a waste pickup.

  • Do not pour this compound down the drain. This is a violation of environmental regulations.[10]

PART 3: Emergency Preparedness - Spill Management

Accidents can happen, and a well-rehearsed spill response plan is essential.

For a Small Spill (<100 mL):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don Appropriate PPE: Ensure you are wearing the required PPE before attempting to clean the spill.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to cover the spill.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup (absorbent, gloves, etc.) must be disposed of as hazardous waste.

For a Large Spill (>100 mL):

  • Evacuate the Area: Immediately evacuate the laboratory.

  • Alert Authorities: Contact your institution's emergency response team or EHS department.

  • Provide Information: Be prepared to provide the name of the chemical, the approximate quantity spilled, and the location.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Handling this compound Waste AssessHazards Assess Hazards (Skin/Eye/Respiratory Irritant) Start->AssessHazards DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) AssessHazards->DonPPE SegregateWaste Segregate as Non-Halogenated Organic Waste DonPPE->SegregateWaste Spill Spill Occurs? DonPPE->Spill SelectContainer Select & Label Waste Container SegregateWaste->SelectContainer Accumulate Accumulate in SAA (Secondary Containment) SelectContainer->Accumulate ContainerFull Is Container Full? Accumulate->ContainerFull ContainerFull->Accumulate No RequestPickup Request EHS Pickup ContainerFull->RequestPickup Yes End End RequestPickup->End Spill->SegregateWaste No SmallSpill Small Spill: Absorb & Clean Spill->SmallSpill Yes (Small) LargeSpill Large Spill: Evacuate & Call EHS Spill->LargeSpill Yes (Large) DisposeCleanup Dispose of Cleanup Materials as HazWaste SmallSpill->DisposeCleanup LargeSpill->End DisposeCleanup->Accumulate

Caption: Decision workflow for safe disposal.

References

Comprehensive Safety and Handling Guide for 2-(4-Isopropylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 2-(4-Isopropylpiperazin-1-yl)ethanol in a laboratory setting. As a preferred source for laboratory safety and chemical handling, this document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure safe operational and disposal practices. The information herein is synthesized from established safety protocols for structurally similar piperazine derivatives and general principles of chemical hygiene.

Hazard Identification and Risk Assessment: Understanding the Compound

Anticipated Hazards:

  • Skin and Eye Irritation: Many piperazine derivatives are known to cause skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dusts or aerosols may lead to respiratory tract irritation.[1]

  • Sensitization: Some piperazine compounds can cause allergic skin reactions or respiratory sensitization.[1]

Given these potential hazards, a comprehensive personal protective equipment (PPE) plan is crucial to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is fundamental to safe handling of this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact, which may cause irritation or allergic reactions.[2]
Eye Protection Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.To protect eyes from dust particles and splashes, which could cause serious eye irritation or damage.[1][2]
Skin and Body Protection Lab coat or other protective clothing.To prevent contamination of personal clothing and skin.[2]
Respiratory Protection Use in a well-ventilated area. If dust is generated or aerosolization is possible, a NIOSH-approved respirator should be worn.To avoid inhalation of dust or aerosols, which may cause respiratory irritation.[2][3]

Safe Handling and Operational Protocols

Adherence to standard laboratory safety practices is paramount when working with any chemical. The following step-by-step procedures are designed to guide the user through the safe handling of this compound.

General Handling Precautions
  • Read and Understand: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.

  • Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[4]

  • Avoid Personal Contact: Prevent contact with skin, eyes, and clothing. Do not ingest or inhale the compound.[4][5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5]

  • No Eating or Drinking: Do not eat, drink, or smoke in areas where chemicals are handled.[5]

Weighing and Transferring
  • Designated Area: Perform all weighing and transferring of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Use Appropriate Tools: Use spatulas and other appropriate tools for transferring the solid. Avoid creating dust.

  • Seal Containers: Keep containers of this compound tightly closed when not in use.[5]

Solution Preparation
  • Add Solid to Liquid: When preparing solutions, slowly add the solid this compound to the solvent to control the dissolution rate and prevent splashing.

  • Use Appropriate Glassware: Ensure all glassware is clean and free of cracks or defects.[6]

  • Work in a Fume Hood: All solution preparation should be carried out in a chemical fume hood.

Emergency Procedures: Preparedness is Key

Even with careful planning, accidents can happen. Being prepared to respond effectively is a critical component of laboratory safety.[6]

Spills and Leaks
  • Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your supervisor and colleagues.[5]

  • Don Appropriate PPE: Before attempting to clean up a spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[5]

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable container for disposal.[4] For liquid spills, use an inert absorbent material.

  • Decontaminate the Area: Once the bulk of the spill has been cleaned up, decontaminate the area with an appropriate solvent and then wash with soap and water.

  • Waste Disposal: All contaminated materials should be placed in a sealed container and disposed of as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]

Storage and Disposal

Proper storage and disposal are essential to maintaining a safe laboratory environment.

Storage
  • Cool, Dry, and Ventilated: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Away from Incompatibles: Keep away from incompatible materials such as strong oxidizing agents.

  • Secure Location: Store in a secure area accessible only to authorized personnel.

Disposal
  • Follow Regulations: Dispose of waste in accordance with all local, state, and federal regulations.

  • Labeled Waste Containers: All waste containing this compound should be placed in clearly labeled, sealed containers for hazardous waste disposal.

  • Do Not Pour Down the Drain: Never dispose of this chemical or its solutions down the sink.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Decision_Workflow start Start: Handling This compound base_ppe Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat start->base_ppe Always required is_solid Is the compound in solid form? is_aerosol Potential for aerosol/dust generation? is_solid->is_aerosol Yes is_splash Risk of splashing? is_solid->is_splash No (Solution) is_aerosol->is_splash No respirator Add Respirator is_aerosol->respirator Yes goggles_shield Upgrade to: - Chemical Goggles - Face Shield is_splash->goggles_shield Yes end Proceed with work is_splash->end No base_ppe->is_solid respirator->is_splash goggles_shield->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Isopropylpiperazin-1-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(4-Isopropylpiperazin-1-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.